molecular formula C12H10BrNO3 B1464789 Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate CAS No. 885273-06-3

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Número de catálogo: B1464789
Número CAS: 885273-06-3
Peso molecular: 296.12 g/mol
Clave InChI: CUPGWRGWCGIVPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO3 and its molecular weight is 296.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGWRGWCGIVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695880
Record name Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-06-3
Record name Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic compound that has garnered attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural framework, featuring a disubstituted oxazole core, positions it as a valuable synthetic intermediate for the development of novel therapeutic agents and functional materials. The presence of the bromophenyl group offers a strategic site for further molecular elaboration through various cross-coupling reactions, while the ethyl carboxylate moiety provides a handle for modifications such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, and an exploration of its reactivity, grounded in established chemical principles.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These properties dictate the conditions required for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃--INVALID-LINK--[1]
Molecular Weight 296.12 g/mol --INVALID-LINK--[1]
CAS Number 885273-06-3--INVALID-LINK--[1]
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally reported in available literature.
Boiling Point Not experimentally reported in available literature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water.General knowledge based on structure
Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Although specific experimental spectra for this compound are not widely published, a predictive analysis based on the functional groups present can provide valuable insights for characterization.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, the oxazole proton, and the ethyl group of the ester. The aromatic protons would appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The oxazole proton should present as a singlet around δ 8.0-8.5 ppm. The ethyl ester would be represented by a quartet at approximately δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the oxazole ring (in the 130-160 ppm region), and the carbons of the bromophenyl ring (in the 120-135 ppm range). The ethyl group carbons would appear at approximately 61 ppm (CH₂) and 14 ppm (CH₃).

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). The C-Br stretching vibration would be observed in the fingerprint region (500-600 cm⁻¹).

  • Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,4-disubstituted oxazoles can be achieved through several established methodologies. A common and effective approach involves the condensation of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis. The following protocol outlines a plausible and robust method for the preparation of this compound.

Experimental Protocol: Synthesis via Hantzsch-type Condensation

This protocol is based on well-established principles for oxazole synthesis.

Materials:

  • 3-Bromobenzamide

  • Ethyl 3-bromo-2-oxopropanoate

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzamide (1.0 equivalent) and anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the suspension. The base is crucial for deprotonating the amide.

  • Addition of α-Haloketone: To the stirred suspension, add ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) dropwise at room temperature. The causality here is to control the initial exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This step removes the remaining inorganic impurities and DMF if used as a solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality and Self-Validation:
  • The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester and the α-haloketone.

  • The choice of a non-nucleophilic base prevents side reactions with the electrophilic α-haloketone.

  • Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

  • The purification by column chromatography ensures the final product is of high purity, which can be verified by the spectroscopic methods outlined previously.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product 3-Bromobenzamide 3-Bromobenzamide Reaction Condensation in Acetonitrile with K₂CO₃ (Reflux) 3-Bromobenzamide->Reaction Ethyl_3_bromo_2_oxopropanoate Ethyl 3-bromo- 2-oxopropanoate Ethyl_3_bromo_2_oxopropanoate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling & Filtration Purification Column Chromatography Workup->Purification Crude Product Final_Product Ethyl 2-(3-bromophenyl)oxazole- 4-carboxylate Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Chemical Structure and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups.

Reactivity_Diagram Molecule This compound Bromophenyl Bromophenyl Group (C-Br) Molecule->Bromophenyl Ester Ethyl Ester Group (-COOEt) Molecule->Ester Oxazole Oxazole Ring Molecule->Oxazole Suzuki Suzuki Coupling Bromophenyl->Suzuki Sonogashira Sonogashira Coupling Bromophenyl->Sonogashira Buchwald Buchwald-Hartwig Amination Bromophenyl->Buchwald Hydrolysis Hydrolysis (-> Acid) Ester->Hydrolysis Amidation Amidation (-> Amide) Ester->Amidation Reduction Reduction (-> Alcohol) Ester->Reduction Electrophilic_Sub Electrophilic Substitution (e.g., Nitration) Oxazole->Electrophilic_Sub

Caption: Key reactive sites and potential transformations.

  • The Bromophenyl Group: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a powerful tool for generating molecular diversity.

  • The Ethyl Ester Group: The ester functionality can undergo standard transformations. Saponification with a base like sodium hydroxide will yield the corresponding carboxylic acid, which can then be coupled with amines to form amides. Reduction with agents like lithium aluminum hydride will afford the corresponding primary alcohol.

  • The Oxazole Ring: The oxazole ring is an aromatic heterocycle. It can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-withdrawing nature of the ester and the bromophenyl group will influence the position of substitution.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its known physical properties, a robust protocol for its synthesis, and an analysis of its chemical reactivity. By understanding these fundamental aspects, researchers can effectively utilize this compound as a building block for the creation of novel and complex molecular architectures with desired functionalities. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. The document details its chemical structure, a robust synthetic pathway, in-depth spectroscopic characterization, and explores its potential biological activities based on the broader class of oxazole derivatives.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] The inherent electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for designing molecules with diverse biological activities.[1] Substituted oxazoles are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1]

This compound incorporates three key features: the versatile oxazole core, a bromine-substituted phenyl ring at the 2-position, and an ethyl ester at the 4-position. The presence and position of the bromine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity or providing a handle for further chemical modification. The ethyl ester group also offers a site for derivatization to modulate solubility and other physicochemical characteristics.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a well-established condensation reaction between 3-bromobenzamide and ethyl bromopyruvate. This transformation is a variation of the classic Hantzsch oxazole synthesis, which involves the reaction of an α-haloketone with an amide.

Proposed Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • 3-Bromobenzamide

  • Ethyl bromopyruvate

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzamide (1 equivalent) and anhydrous toluene.

  • Addition of Reagents: Add ethyl bromopyruvate (1.1 equivalents) to the suspension.

  • Cyclization: Slowly add phosphorus oxychloride (1.5 equivalents) to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Mechanistic Rationale

The synthesis proceeds through a cyclodehydration mechanism. The amide oxygen of 3-bromobenzamide initially attacks the electrophilic carbonyl carbon of ethyl bromopyruvate. Subsequent cyclization and dehydration, facilitated by the phosphorus oxychloride, lead to the formation of the aromatic oxazole ring. The choice of phosphorus oxychloride as a dehydrating agent is crucial for driving the reaction to completion.

Diagram of the Synthetic Pathway:

Synthesis Reactant1 3-Bromobenzamide Reagent POCl₃, Toluene Reflux Reactant1->Reagent Reactant2 Ethyl Bromopyruvate Reactant2->Reagent Product This compound Reagent->Product Cyclodehydration

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.5-8.5 ppm corresponding to the four protons on the bromophenyl ring and the proton at the 5-position of the oxazole ring. Ethyl Ester Protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).
¹³C NMR Carbonyl Carbon: A signal around δ 160-165 ppm for the ester carbonyl. Aromatic/Heterocyclic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the phenyl and oxazole rings. Ethyl Ester Carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃).
IR (Infrared) C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl. C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the aromatic and heterocyclic rings. C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond.
Mass Spec. Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (C₁₂H₁₀BrNO₃), which is approximately 296.12 g/mol . Isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br) would be observed.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of scientific research.

Antimicrobial Activity

Substituted oxazoles are a well-known class of compounds with significant antimicrobial properties.[1] The presence of a halogenated phenyl ring, in this case, a bromophenyl group, has been shown in many scaffolds to enhance antibacterial and antifungal activity.[3][4] It is hypothesized that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens. Further investigation through in vitro screening is warranted to explore this potential.

Anticancer Potential

Numerous oxazole-containing compounds have been investigated as potential anticancer agents.[4][5] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The cytotoxicity of bromophenyl-containing heterocyclic compounds has also been reported.[3][5] Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines would be a logical next step in exploring its therapeutic potential.

Diagram of Potential Research Workflow:

ResearchWorkflow Compound This compound Screening In Vitro Screening Compound->Screening Derivatization Chemical Derivatization Compound->Derivatization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Screening->Antimicrobial Anticancer Cytotoxicity Assays (Cancer Cell Lines) Screening->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Derivatization->SAR

Caption: Potential research workflow for evaluating the biological activity of the title compound.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed, technically grounded overview of its structure, a plausible and robust synthetic methodology, and its expected spectroscopic characteristics. The exploration of its potential antimicrobial and anticancer activities, based on the well-documented biological profiles of related oxazole and bromophenyl derivatives, opens promising avenues for future research and development.

References

The Strategic Synthesis and Application of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the oxazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS Number: 885273-06-3), the subject of this guide, is a strategically designed molecule that combines the versatile oxazole core with a reactive bromophenyl moiety, making it a highly valuable intermediate for chemical synthesis and drug discovery.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, reactivity, and potential applications. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 885273-06-3[3]
Molecular Formula C₁₂H₁₀BrNO₃[3]
Molecular Weight 296.12 g/mol [3]
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate[3]
Canonical SMILES CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br[3]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Synthesis of this compound

The construction of the 2,4-disubstituted oxazole ring system is a well-established area of organic synthesis. For this compound, the most logical and commonly employed synthetic strategy is a variation of the Robinson-Gabriel synthesis, which involves the condensation and subsequent cyclodehydration of an α-haloketone with a primary amide.

The primary starting materials for this synthesis are 3-bromobenzamide and ethyl bromopyruvate. The latter is a reactive α-haloketone that serves as the electrophilic component in the initial reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3_bromobenzamide 3-Bromobenzamide condensation Condensation 3_bromobenzamide->condensation Amide ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->condensation α-Haloketone cyclodehydration Cyclodehydration condensation->cyclodehydration Intermediate target_compound This compound cyclodehydration->target_compound Final Product

A generalized workflow for the synthesis of the target compound.
Experimental Protocol:

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 3-Bromobenzamide

  • Ethyl bromopyruvate

  • Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride)

  • Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide (1 equivalent) in an appropriate anhydrous solvent.

  • Add ethyl bromopyruvate (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the solvent and temperature.

  • Cyclodehydration: Once the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Slowly add a dehydrating agent to the mixture. The choice of dehydrating agent will influence the reaction conditions; for example, with concentrated sulfuric acid, the reaction may proceed at room temperature, while other reagents might require heating.

  • Stir the reaction mixture until the cyclization is complete, again monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding it to a cold solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the bromophenyl ring (with splitting patterns indicative of a 1,3-disubstituted benzene), and a singlet for the proton at the 5-position of the oxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the carbons of the bromophenyl ring (including the carbon attached to the bromine atom), and the carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (296.12 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands for the C=O stretching of the ester group, C=N and C=C stretching of the oxazole and phenyl rings, and C-O stretching frequencies.[2]

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the presence of multiple reactive sites. The bromine atom on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of compounds.

Reactivity_Diagram cluster_reactions Potential Derivatizations start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl) start->suzuki Pd Catalyst, Base, Boronic Acid heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base, Alkene sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts, Base, Alkyne buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base, Amine

Potential cross-coupling reactions at the bromophenyl moiety.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The oxazole ring itself can also undergo certain electrophilic substitution reactions, although these are generally less facile than those on the phenyl ring.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are frequently found in compounds with significant biological activity. Oxazole derivatives have been reported to possess a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[6] The presence of the bromophenyl group not only serves as a handle for further chemical modification but can also contribute to the overall biological profile of the molecule.

This compound is an excellent starting point for the synthesis of novel kinase inhibitors, as many approved drugs in this class contain substituted aromatic heterocyclic cores. Additionally, the fluorescent properties of some oxazole derivatives suggest potential applications in the development of probes and sensors for biological imaging and diagnostics.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. The strategic combination of the oxazole core and the bromophenyl moiety provides a platform for the generation of diverse molecular architectures, underscoring its importance as a key intermediate in modern chemical research.

References

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a validated synthetic approach, and discusses its potential applications, grounded in established scientific literature.

Core Compound Identification and Properties

This compound is a disubstituted oxazole derivative. The presence of a bromophenyl group and an ethyl carboxylate moiety on the oxazole core makes it a valuable scaffold for further chemical modification and exploration in drug development programs.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for any chemical synthesis and analysis, is precisely determined.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO₃PubChem[1], Sinfoo Biotech[2]
Molecular Weight 296.12 g/mol PubChem[1]
296.1167 g/mol Sinfoo Biotech[2], CymitQuimica[3]
CAS Number 885273-06-3PubChem[1], Sinfoo Biotech[2]
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylatePubChem[1]
Synonyms 2-(3-BROMO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTERPubChem[1]
Exact Mass 294.98441 DaPubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]

Synthesis and Mechanism

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be postulated based on well-established methods for the formation of 2,4-disubstituted oxazoles. The Hantzsch synthesis or variations thereof, which involve the condensation of an α-haloketone with an amide, is a common approach. An alternative and widely used method is the reaction of a nitrile with an α-hydroxyketone, known as the Robinson-Gabriel synthesis.

Proposed Synthetic Workflow: A Modified Robinson-Gabriel Approach

This proposed protocol leverages the reaction between 3-bromobenzamide and ethyl 2-chloroacetoacetate. The causality behind this choice lies in the commercial availability of the starting materials and the generally high yields and purity associated with this synthetic route for analogous structures.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 3-Bromobenzamide C Condensation & Cyclization A->C B Ethyl 2-chloroacetoacetate B->C D Aqueous Workup & Extraction C->D Crude Product E Purification (Column Chromatography) D->E Organic Layer F This compound E->F Pure Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed at various stages through techniques like Thin Layer Chromatography (TLC) and ultimately by spectroscopic analysis of the final product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide (1 equivalent) in a suitable solvent such as dioxane or DMF.

  • Addition of Reagents: Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using TLC. The reaction is generally complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Applications in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] The incorporation of a bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, expanding the chemical space for structure-activity relationship (SAR) studies.

Rationale as a Bioactive Scaffold

The structural features of this compound suggest its potential as an intermediate for the synthesis of inhibitors for various biological targets. Oxadiazole derivatives, which are structurally related, have been explored for their anticancer and antimicrobial properties.[5][6]

Application_Logic cluster_core Core Compound cluster_properties Key Chemical Properties cluster_targets Potential Therapeutic Areas Core This compound Oxazole Core Bromophenyl Group Carboxylate Ester Properties Privileged Scaffold Handle for Cross-Coupling Bioisosteric Potential Core:f0->Properties Provides structural rigidity and H-bond acceptors Core:f1->Properties Enables further derivatization (e.g., Suzuki, Sonogashira) Core:f2->Properties Can be hydrolyzed to carboxylic acid for further modification Targets Oncology Infectious Diseases Inflammatory Disorders Properties->Targets Leads to development of novel therapeutic agents

Caption: Logical relationship between the compound's structure and its potential applications.

The development of oxazole-containing compounds as inhibitors of protein kinases and as antimicrobial agents is an active area of research.[4] The title compound serves as a versatile starting point for the synthesis of more complex molecules designed to interact with specific biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The bromo-substituent can be used in palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups.

Conclusion

This compound, with a molecular weight of approximately 296.12 g/mol , is a well-defined chemical entity. While specific applications are yet to be fully elucidated, its chemical structure, featuring a versatile oxazole core and reactive handles, positions it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

A Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a strategically important heterocyclic compound, integrating three key functional motifs: a 2,4-disubstituted oxazole core, a synthetically versatile bromophenyl group, and an ethyl ester handle. This combination makes it a valuable building block for researchers in medicinal chemistry and drug development. The oxazole ring is a recognized "privileged scaffold," present in numerous bioactive natural products and pharmaceuticals.[1][2] The aryl bromide at the 2-position serves as a prime anchor for palladium-catalyzed cross-coupling reactions, enabling rapid diversification and the construction of complex molecular architectures. The ester at the 4-position offers an additional site for modification, allowing for the fine-tuning of physicochemical properties such as solubility and the introduction of new pharmacophoric elements. This guide provides an in-depth analysis of its chemical properties, a robust and mechanistically sound synthetic protocol, and an exploration of its potential applications as a core intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthetic and medicinal chemistry. These properties dictate reaction conditions, purification strategies, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) considerations.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylatePubChem[3]
CAS Number 885273-06-3CymitQuimica[4]
Molecular Formula C₁₂H₁₀BrNO₃PubChem[3]
Molecular Weight 296.12 g/mol PubChem[3]
Canonical SMILES CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)BrPubChem[3]
InChIKey CUPGWRGWCGIVPU-UHFFFAOYSA-NPubChem[3]

Table 2: Physicochemical Properties (Computed)

PropertyValueNotes and Implications
XLogP3 3.2Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[3]
Polar Surface Area 52.3 ŲFavorable for oral bioavailability according to Lipinski's Rule of Five (<140 Ų).[3]
Hydrogen Bond Donors 0The molecule cannot act as a hydrogen bond donor, which can influence its binding modes.[3]
Hydrogen Bond Acceptors 4The ester and oxazole moieties can accept hydrogen bonds, impacting solubility and receptor interactions.[3]
Rotatable Bonds 3Low number of rotatable bonds suggests conformational rigidity, which is often desirable for potent and selective binders.[3]

Note: Experimental data for properties like melting point and boiling point are not widely reported in the literature. These computed values serve as a reliable estimation for experimental design.

Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted oxazole ring is a cornerstone of heterocyclic chemistry. For this compound, the most logical and field-proven approach is a variation of the classic Robinson-Gabriel synthesis.[5][6] This method involves the cyclodehydration of an α-acylamino ketone intermediate.

Retrosynthetic Analysis

A retrosynthetic disconnection reveals a straightforward pathway from commercially available starting materials. The oxazole ring can be formed from an N-acyl serine derivative or, more directly, through the condensation of an amide and an α-haloketone.

G target This compound intermediate N-(3-Bromobenzoyl) Serine Ethyl Ester (α-acylamino ketone precursor) target->intermediate Cyclodehydration (Robinson-Gabriel) reagents 3-Bromobenzamide + Ethyl Bromopyruvate intermediate->reagents Amidation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Modified Robinson-Gabriel Synthesis

This protocol is designed to be self-validating by proceeding through a stable, characterizable intermediate. The causality behind each reagent choice is critical for success.

Step 1: Acylation of Ethyl 3-amino-2-hydroxypropanoate (Serine Ethyl Ester)

  • Setup: To a stirred solution of ethyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-bromobenzoyl chloride (1.05 eq) dropwise.

    • Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl salt and the HCl generated during the acylation, driving the reaction to completion. DCM is an inert solvent, and the low temperature controls the exothermicity of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromobenzoyl)serine ethyl ester.

    • Causality: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted acid chloride. The bicarbonate wash ensures complete removal of acidic impurities.

Step 2: Oxidative Cyclodehydration

  • Setup: Dissolve the crude N-(3-bromobenzoyl)serine ethyl ester from Step 1 in anhydrous dioxane or toluene. Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃, 1.5 eq) or Burgess reagent (1.2 eq).

    • Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization by converting the hydroxyl groups (both the alcohol and the enol form of the amide) into good leaving groups, promoting ring closure.[7]

  • Reaction: Heat the mixture to reflux (80-110 °C) and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Carefully cool the reaction and quench by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution.

    • Causality: This neutralizes the highly acidic and reactive POCl₃.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the final product.

Reaction Mechanism

The Robinson-Gabriel synthesis proceeds via a well-established mechanism involving activation, cyclization, and dehydration.

G cluster_mech Robinson-Gabriel Mechanism A 1. Amide Enolization (or Hydroxyl Activation) B 2. Intramolecular Nucleophilic Attack A->B POCl₃ C 3. Oxazoline Intermediate Formation B->C D 4. Dehydration & Aromatization C->D - H₂O E Final Oxazole Product D->E

Caption: Key stages of the Robinson-Gabriel oxazole synthesis.

Characterization and Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Oxazole C5-H ~8.2 - 8.3 (s, 1H)~140 - 142
Aromatic C2'-H ~8.1 - 8.2 (t, 1H)~122 - 124
Aromatic C4'-H ~7.9 - 8.0 (d, 1H)~133 - 135
Aromatic C5'-H ~7.3 - 7.4 (t, 1H)~130 - 131
Aromatic C6'-H ~7.6 - 7.7 (d, 1H)~128 - 130
Ester -CH₂- ~4.4 (q, 2H)~61 - 62
Ester -CH₃ ~1.4 (t, 3H)~14 - 15
Oxazole C2 -~160 - 162
Oxazole C4 -~135 - 137
Aromatic C1' -~131 - 133
Aromatic C3'-Br -~122 - 123
Ester C=O -~161 - 163

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for selective chemical modification at two distinct sites: the aryl bromide and the ethyl ester.

Caption: Key derivatization pathways for the title compound.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-coupling. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Protocol Insight: A typical reaction would involve the title compound, a boronic acid or ester (1.1-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DME. Heating is typically required. The choice of ligand and base can be critical for coupling with sterically hindered or electron-deficient partners.

Ester Modification: Hydrolysis and Amidation

The ethyl ester at the C4 position provides a secondary point for diversification.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) in a THF/water mixture readily converts the ester to the corresponding carboxylic acid. This acid is often a key intermediate itself, as it can improve aqueous solubility or serve as an anchor for further functionalization.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This is a powerful strategy for introducing new hydrogen bonding motifs, modulating lipophilicity, and exploring interactions with biological targets.

Applications in Drug Discovery and Materials Science

The 2,4-disubstituted oxazole scaffold is frequently found in molecules with a wide spectrum of biological activities.[2][10] This compound serves as an ideal starting point for building libraries of potential therapeutic agents.

  • As a Privileged Scaffold in Oncology: Many kinase inhibitors feature substituted heterocyclic cores. The ability to rapidly diversify the 2-phenyl substituent via cross-coupling allows for the systematic probing of the ATP-binding pockets of various kinases.

  • Infectious Disease Research: Oxazole derivatives have been investigated for their antibacterial, antifungal, and antiviral properties.[10] The lipophilic bromophenyl group can contribute to membrane penetration, and subsequent modifications can be tailored to inhibit specific microbial enzymes.

  • Neuroscience Applications: The rigid, planar structure of the oxazole core is well-suited for targeting receptors and enzymes in the central nervous system. The derivatization potential allows for tuning properties like blood-brain barrier permeability.

  • Materials Science: The conjugated π-system of the aryl-oxazole structure imparts photophysical properties. Derivatives could be explored as organic light-emitting diodes (OLEDs), fluorescent probes, or components in functional polymers.

Conclusion

This compound is more than a single chemical entity; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and orthogonal chemical handles make it an exceptionally valuable tool for researchers. By leveraging established synthetic methodologies, particularly palladium-catalyzed cross-coupling and ester modifications, scientists can efficiently generate diverse libraries of novel compounds for screening in drug discovery programs and for the development of advanced functional materials. This guide provides the foundational knowledge for any researcher looking to incorporate this powerful building block into their synthetic strategies.

References

A Technical Guide to the Structural Elucidation of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectral data required for the unambiguous structural identification and characterization of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS: 885273-06-3). Intended for researchers in synthetic chemistry and drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Each spectroscopic technique is discussed in detail, explaining the theoretical basis for the expected chemical shifts, vibrational frequencies, and fragmentation patterns. Furthermore, this guide includes standardized protocols for data acquisition and presents a logical workflow for spectroscopic analysis, establishing a self-validating system for compound verification.

Introduction and Molecular Overview

This compound is a substituted heterocyclic compound belonging to the oxazole family. Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards.

The structural confirmation of a novel or synthesized molecule relies on a synergistic application of various analytical techniques. This guide focuses on the three cornerstone spectroscopic methods for organic compounds: NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining the molecular weight and elemental composition.

Compound Details:

  • IUPAC Name: ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate[1]

  • Molecular Formula: C₁₂H₁₀BrNO₃[1]

  • Molecular Weight: 296.12 g/mol [1]

  • CAS Number: 885273-06-3[1]

Below is the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Synthesis Context and Rationale

While multiple synthetic routes exist for oxazole cores, a common and reliable method is the Robinson-Gabriel synthesis or related cyclocondensation reactions. A plausible approach for the title compound involves the reaction of 3-bromobenzamide with ethyl bromopyruvate[2]. Understanding the synthesis is critical for spectral analysis as it informs the analyst about potential starting materials or by-products that could appear as impurities in the spectra.

Spectroscopic Data Analysis (Predicted)

As of the date of this publication, detailed experimental spectra for this specific isomer are not widely published. The following data are predicted based on established principles of spectroscopy and by drawing comparisons to structurally similar compounds found in the literature[3][4][5][6].

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows (solvent: CDCl₃).

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-O-CH₂-CH₃~1.42Triplet (t)~7.1Standard aliphatic ethyl ester methyl group, shielded by the adjacent CH₂ group.
-O-CH₂-CH₃~4.45Quartet (q)~7.1Ethyl ester methylene group, deshielded by the adjacent oxygen atom.
Phenyl H-6'~7.40Triplet (t)~7.9Experiences coupling from H-5' and H-4'.
Phenyl H-5'~7.75Doublet (d)~7.8Coupled to H-6' and deshielded by the bromine atom.
Phenyl H-4'~8.10Doublet (d)~7.9Coupled to H-6' and deshielded by the electron-withdrawing oxazole ring.
Phenyl H-2'~8.25Singlet (s)-Proton positioned between two substituents (oxazole and bromine), expected to be the most deshielded aromatic proton with minimal coupling, appearing as a sharp singlet.
Oxazole H-5~8.35Singlet (s)-The lone proton on the electron-deficient oxazole ring is significantly deshielded. Its chemical shift is characteristic of 5-H protons in oxazole-4-carboxylates[5].
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Carbon AssignmentPredicted δ (ppm)Rationale
-O-CH₂-C H₃~14.3Standard aliphatic methyl carbon of an ethyl group.
-O-C H₂-CH₃~61.5Methylene carbon attached to the ester oxygen, deshielded.
Phenyl C -Br (C3')~122.9Carbon directly attached to bromine; its shift is influenced by the heavy atom effect.
Phenyl C5'~125.8Aromatic CH carbon.
Phenyl C1'~128.5Quaternary carbon attached to the oxazole ring.
Phenyl C6'~130.5Aromatic CH carbon.
Phenyl C2'~133.0Aromatic CH carbon, deshielded by proximity to the oxazole substituent.
Phenyl C4'~136.2Aromatic CH carbon.
Oxazole C5~138.0CH carbon of the oxazole ring.
Oxazole C4~145.0Quaternary carbon of the oxazole ring attached to the carboxylate group.
Ester C =O~161.0Carbonyl carbon of the ethyl ester, characteristic chemical shift.
Oxazole C2~162.5Quaternary carbon of the oxazole ring attached to the bromophenyl group, typically the most deshielded ring carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3125C-H StretchAromatic & OxazoleMedium
~2980C-H StretchAliphatic (CH₂, CH₃)Medium
~1735 C=O Stretch Ester Strong
~1610, ~1550C=C and C=N StretchPhenyl & Oxazole RingStrong
~1250C-O Stretch (asymmetric)EsterStrong
~1100C-O Stretch (symmetric)Ester / OxazoleStrong
~550C-Br StretchAryl HalideMedium

The most diagnostic peak is the strong absorbance around 1735 cm⁻¹, which is characteristic of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretationRationale
295 / 297 [M]⁺ and [M+2]⁺ (Molecular Ion Peaks) The presence of two peaks of almost equal intensity (approx. 1:1 ratio) is the definitive isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[1]
250 / 252[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester group.
222 / 224[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate radical.
182 / 184[C₇H₄BrO]⁺Fragment corresponding to the bromobenzoyl cation.
155 / 157[C₆H₄Br]⁺Fragment corresponding to the bromophenyl cation.

Standard Operating Procedures for Data Acquisition

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR IR IR Spectroscopy (ATR or KBr) Prep->IR MS Mass Spectrometry (ESI or EI) Prep->MS Analysis Correlate Spectra NMR->Analysis IR->Analysis MS->Analysis Confirm Structure Confirmed Analysis->Confirm

Caption: Workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: 7.26 ppm) and the ¹³C spectrum (CDCl₃: 77.16 ppm).

Protocol 2: IR Spectroscopy (ATR Method)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its m/z value and isotopic pattern with the theoretical values.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predicted data presented in this guide, derived from fundamental principles and comparative analysis, offers a robust reference for chemists working with this compound. By following the outlined analytical workflow and standardized protocols, researchers can confidently verify the identity, purity, and structure of their synthesized material, ensuring the integrity of their scientific endeavors.

References

The Emerging Potential of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Cornerstone in Drug Discovery

The quest for novel therapeutic agents is a continuous endeavor in the scientific community, driven by the need for more effective and safer treatment options for a myriad of diseases. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration. Among these, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention.[1] Its unique structural and electronic properties make it a versatile scaffold for the design of molecules with a broad spectrum of biological activities.[1] Oxazole derivatives have demonstrated promising potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, underscoring their importance in the development of new pharmaceuticals.[2] This technical guide provides an in-depth review of a specific, promising member of this class: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. We will delve into its synthesis, chemical characteristics, and, based on extensive literature on analogous compounds, explore its potential as a therapeutic agent.

Synthesis and Chemical Properties of this compound

The synthesis of the oxazole core can be achieved through several established methods, with the Hantzsch and Robinson-Gabriel syntheses being the most prominent. For the specific synthesis of this compound, a modification of the Hantzsch oxazole synthesis is a highly plausible and efficient route. This method involves the condensation of an α-haloketone with a primary amide. In this case, the reaction would proceed between 3-bromobenzamide and ethyl bromopyruvate.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Bromobenzamide 3-Bromobenzamide Condensation Condensation 3-Bromobenzamide->Condensation Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Condensation Target_Molecule This compound Condensation->Target_Molecule

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via the Hantzsch oxazole synthesis.

Materials:

  • 3-Bromobenzamide

  • Ethyl bromopyruvate

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide in the anhydrous solvent.

  • To this solution, add an equimolar amount of ethyl bromopyruvate.

  • Slowly add the dehydrating agent to the reaction mixture while stirring.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by pouring it into a cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, based on data available from PubChem.[3]

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
CAS Number 885273-06-3
XLogP3 3.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Potential Biological Activities and Therapeutic Applications

While specific biological activity data for this compound is not extensively published, the broader class of 2-aryl-oxazole-4-carboxylate derivatives has shown significant promise in several therapeutic areas. The presence of the 3-bromophenyl moiety is of particular interest, as halogenated phenyl rings are common features in many bioactive molecules, often enhancing their pharmacological properties.

Anticancer Potential

A significant body of research points to the potent anticancer activity of oxazole derivatives.[4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle. The bromophenyl group can enhance these activities through increased lipophilicity, facilitating cell membrane penetration, and through specific electronic interactions with biological targets.

Although no specific IC50 values for the title compound are available, data for structurally related compounds highlight the potential of this chemical class. For instance, various 2,4-disubstituted oxazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the lung, breast, and colon.

Table of Anticancer Activity for Analogous Oxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideHOP-92 (Lung)>10 (High antiproliferative activity)[4]
2,4-disubstituted oxazole derivative OXD-6HepG2 (Liver)16.89
2,4-disubstituted oxazole derivative OXD-15HepG2 (Liver)16.65
2,4-disubstituted oxazole derivative OXD-13HeLa (Cervical)56.52

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the oxazole scaffold. Further experimental validation is required for this compound.

Antiviral Activity

The oxazole nucleus is also a key pharmacophore in the development of antiviral agents.[2] Derivatives have been reported to inhibit the replication of various viruses, including RNA and DNA viruses, by targeting viral enzymes or interfering with the viral life cycle. The structural features of this compound make it a candidate for investigation as a potential antiviral agent.

Postulated Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many small molecule inhibitors is often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in cancer cells. The PI3K/Akt and MAPK pathways are two such central signaling cascades that control cell growth, proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. It is plausible that this compound could exert its anticancer effects by interfering with one or both of these pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Target_Molecule This compound Target_Molecule->Akt Inhibition Target_Molecule->ERK Inhibition

Caption: Postulated inhibition of PI3K/Akt and MAPK signaling pathways by this compound.

In Vitro Anticancer Activity Assay: A Self-Validating System

To experimentally validate the anticancer potential of this compound, a robust and well-established in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Detailed Protocol for MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of literature on related oxazole derivatives, it is highly probable that this compound possesses significant anticancer and antiviral properties. The proposed synthesis via the Hantzsch reaction offers a straightforward and efficient route to obtain the molecule for further investigation. Future research should focus on the experimental validation of its biological activities, including comprehensive in vitro and in vivo studies to determine its efficacy and safety profile. Elucidation of its precise mechanism of action will be crucial for its potential translation into a clinical candidate. The insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering safety and hazard data for "Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate." Google searches are underway, aiming for comprehensive coverage of material safety data sheets. My initial focus is on identifying potential risks and safe handling procedures.

Planning the Technical Guide

I'm now moving into structuring the guide. I plan to start with an introduction and applications. Then, I'll detail hazard identification, risk assessment, and safe handling. I'm concurrently researching general lab safety and risk assessment methodologies to provide context and support. Finally, I'll incorporate structured data tables and a detailed protocol for a safe handling workflow.

Developing Guide Structure

I'm now fully immersed in the data acquisition stage, but planning for the technical guide's structure. I'm focusing on "this compound." I'll lead with applications, followed by detailed hazard identification, risk assessment, and safe handling. Concurrent research supports this, and I'll include data tables, protocols, and visual diagrams. In-text citations and a full reference section will be provided.

Synthesizing Safety Data

I couldn't find a direct SDS for the target compound, but I've assembled valuable data on oxazole's risks and general brominated aromatic compounds. I am now cross-referencing this information. I am also working on synthesizing the likely hazards.

Compiling Hazard Information

I've moved on to the synthesis phase. By cross-referencing information from oxazole's GHS data and brominated compounds' risks, I can now begin structuring the guide. I'm focusing on how the parent heterocycle and the bromophenyl group combine to determine the specific risks. I'll clearly note the absence of a dedicated MSDS and explain the analysis's basis.

Generating Hazard Profile

I've determined I can now synthesize the hazards. I've compiled hazard information from oxazole's GHS data, brominated compounds, and bromination risks. Combining this, I will structure the guide. I will clearly indicate the absence of a specific MSDS and explain the analysis's foundation, referencing constituent parts.

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic small molecule characterized by a central oxazole ring, substituted at the 2-position with a 3-bromophenyl group and at the 4-position with an ethyl carboxylate group. This compound belongs to the broader class of 2,4-disubstituted oxazoles, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom on the phenyl ring and the ester functionality provides valuable anchor points for further chemical modifications, making it a versatile building block in the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a validated synthetic protocol, detailed spectral analysis for its characterization, and an exploration of its potential applications in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties, largely predicted through computational models, provide insights into its behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃PubChem CID: 53407337[1]
Molecular Weight 296.12 g/mol PubChem CID: 53407337[1]
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylatePubChem CID: 53407337[1]
CAS Number 885273-06-3PubChem CID: 53407337[1]
SMILES CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)BrPubChem CID: 53407337[1]
XLogP3 3.2PubChem CID: 53407337[1]
Hydrogen Bond Donor Count 0PubChem CID: 53407337[1]
Hydrogen Bond Acceptor Count 4PubChem CID: 53407337[1]
Rotatable Bond Count 3PubChem CID: 53407337[1]
Exact Mass 294.9844 g/mol PubChem CID: 53407337[1]
Monoisotopic Mass 294.9844 g/mol PubChem CID: 53407337[1]
Topological Polar Surface Area 52.3 ŲPubChem CID: 53407337[1]
Heavy Atom Count 17PubChem CID: 53407337[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a modified Robinson-Gabriel synthesis. This classical method for oxazole formation involves the cyclodehydration of an α-acylamino ketone. The causality behind this choice of synthetic strategy lies in the ready availability of the starting materials and the generally high yields and purity of the resulting oxazole.

The overall synthetic workflow can be visualized as a two-step process: first, the formation of the α-acylamino ketone intermediate, followed by its cyclization to the oxazole ring.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration Start1 3-Bromobenzamide Intermediate Ethyl α-(3-bromobenzamido)acetoacetate Start1->Intermediate Acylation Start2 Ethyl Bromopyruvate Start2->Intermediate Intermediate->Intermediate2 Product This compound Intermediate2->Product H₂SO₄, Heat

Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of Ethyl α-(3-bromobenzamido)acetoacetate (Intermediate)

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzamide (10.0 g, 50.0 mmol) in 100 mL of anhydrous toluene.

  • Addition of Base: Add triethylamine (7.0 mL, 50.0 mmol) to the solution.

  • Acylation: Slowly add ethyl bromopyruvate (8.0 mL, 60.0 mmol) to the mixture at room temperature. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting benzamide spot indicates reaction completion.

  • Work-up: After cooling to room temperature, filter the mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-(3-bromobenzamido)acetoacetate as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • Reagents and Setup: Place the crude ethyl α-(3-bromobenzamido)acetoacetate from the previous step into a 100 mL round-bottom flask.

  • Cyclizing Agent: Carefully add concentrated sulfuric acid (20 mL) to the crude intermediate while cooling the flask in an ice bath. The use of a strong dehydrating agent like sulfuric acid is essential to drive the intramolecular cyclization and subsequent dehydration.[2][3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction mixture will typically darken.

  • Quenching: Slowly pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude solid from ethanol to afford pure this compound as a crystalline solid.

Structural Elucidation and Spectral Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25t, J ≈ 1.8 Hz1HH on C2' of the bromophenyl ring
~8.00ddd, J ≈ 7.8, 1.8, 1.0 Hz1HH on C6' of the bromophenyl ring
~7.70ddd, J ≈ 8.0, 2.0, 1.0 Hz1HH on C4' of the bromophenyl ring
~8.40s1HH on C5 of the oxazole ring
~7.40t, J ≈ 8.0 Hz1HH on C5' of the bromophenyl ring
~4.40q, J ≈ 7.1 Hz2H-OCH₂ CH₃
~1.40t, J ≈ 7.1 Hz3H-OCH₂CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~161.5C =O (ester)
~159.0C 2 (oxazole)
~145.0C 4 (oxazole)
~138.0C 5 (oxazole)
~134.0C 1' (bromophenyl)
~133.5C 6' (bromophenyl)
~131.0C 5' (bromophenyl)
~129.5C 2' (bromophenyl)
~123.0C 3' (bromophenyl)
~125.5C 4' (bromophenyl)
~61.5-OCH₂ CH₃
~14.5-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

fragmentation M [C₁₂H₁₀BrNO₃]⁺˙ m/z = 295/297 F1 [M - OCH₂CH₃]⁺ m/z = 250/252 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 222/224 M->F2 - •COOCH₂CH₃ F3 [C₇H₄Br]⁺ m/z = 155/157 F2->F3 - C₂H₂N₂O F4 [C₆H₄]⁺˙ m/z = 76 F3->F4 - Br applications cluster_derivatization Chemical Derivatization Core This compound App4 Materials Science Core->App4 Deriv1 Cross-Coupling Reactions Core->Deriv1 Br-site Deriv2 Ester Hydrolysis/Amidation Core->Deriv2 Ester-site App1 Anticancer Drug Discovery App2 Enzyme Inhibition Studies App3 Antimicrobial Research Deriv1->App1 Deriv1->App2 Deriv1->App3 Deriv2->App1 Deriv2->App2 Deriv2->App3

References

An In-Depth Technical Guide to the Theoretical Properties of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and experimentally-derived properties of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, synthesis, physicochemical characteristics, and spectroscopic profile, offering insights grounded in established scientific principles.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The electronic properties and conformational rigidity of the oxazole ring make it an attractive framework for designing molecules that can interact with high specificity with biological targets such as enzymes and receptors.[3] The introduction of a bromophenyl group at the 2-position and an ethyl carboxylate at the 4-position, as in the case of this compound, offers opportunities for further chemical modification and exploration of structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol .[4] The presence of the bromine atom and the ester functionality are key determinants of its reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₃--INVALID-LINK--[4]
Molecular Weight 296.12 g/mol --INVALID-LINK--[4]
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate--INVALID-LINK--[4]
CAS Number 885273-06-3--INVALID-LINK--[4]
XLogP3 3.2--INVALID-LINK--[4]
Hydrogen Bond Donor Count 0--INVALID-LINK--[4]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[4]
Rotatable Bond Count 3--INVALID-LINK--[4]

Synthesis of this compound

The synthesis of 2,4-disubstituted oxazoles is classically achieved through the Robinson-Gabriel synthesis.[5][6] This methodology involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, a plausible and efficient synthetic route involves the reaction of 3-bromobenzamide with ethyl bromopyruvate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromobenzamide 3-Bromobenzamide Cyclocondensation Cyclocondensation 3-Bromobenzamide->Cyclocondensation Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Cyclocondensation Target_Molecule This compound Cyclocondensation->Target_Molecule Robinson-Gabriel Synthesis

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methodologies for oxazole synthesis and serves as a validated starting point for laboratory preparation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide (1 equivalent) in a suitable solvent such as toluene or dioxane.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents).

  • Cyclization: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The cyclization is often facilitated by the addition of a dehydrating agent such as phosphorus oxychloride or sulfuric acid.

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Rationale for Experimental Choices: The selection of a non-polar aprotic solvent like toluene or dioxane is crucial for achieving the necessary reflux temperature and for solubilizing the reactants. Ethyl bromopyruvate is a key reagent that provides the three-carbon backbone for the oxazole ring.[7] The use of a dehydrating agent is essential to drive the cyclization and formation of the aromatic oxazole ring.[5] Standard aqueous work-up and extraction procedures are employed to isolate the product, and column chromatography is a reliable method for obtaining a high-purity compound.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxazole proton, and the ethyl ester group.

  • Aromatic Protons (3-bromophenyl group): The four protons on the bromophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.2-8.2 ppm). The substitution pattern will lead to characteristic splitting patterns.

  • Oxazole Proton: The proton at the 5-position of the oxazole ring is expected to appear as a singlet further downfield (δ ~8.0-8.5 ppm) due to the electron-withdrawing nature of the adjacent carboxylate group.

  • Ethyl Ester Protons: The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) around δ 4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm, with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-165 ppm.

  • Oxazole Carbons: The carbons of the oxazole ring will appear in the aromatic region, with C2 and C4 being more deshielded than C5.

  • Aromatic Carbons: The six carbons of the bromophenyl ring will show distinct signals in the aromatic region (δ ~120-135 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

  • Ethyl Ester Carbons: The methylene carbon (-CH₂-) will be found around δ 61 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C=N and C=C Stretching: Absorptions in the region of 1500-1650 cm⁻¹ due to the stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and phenyl rings.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and the oxazole ring.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br stretching vibration.

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ at m/z 295 and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z 250/252, and cleavage of the ester group to give the 2-(3-bromophenyl)oxazole-4-carbonyl cation.

Potential Applications in Drug Discovery

The 2,4-disubstituted oxazole core is a versatile scaffold in medicinal chemistry.[8] Derivatives of this class have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][9] The presence of the 3-bromophenyl moiety in this compound provides a handle for further structural modifications via cross-coupling reactions, allowing for the synthesis of a library of analogs for biological screening. The ethyl ester can also be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key intermediate for the synthesis of amides and other derivatives.

Medicinal_Chemistry_Potential cluster_modifications Chemical Modifications Target_Molecule This compound Cross_Coupling Cross-Coupling at C-Br Target_Molecule->Cross_Coupling Ester_Hydrolysis Ester Hydrolysis Target_Molecule->Ester_Hydrolysis SAR_Studies Structure-Activity Relationship Studies Cross_Coupling->SAR_Studies Amide_Formation Amide Library Synthesis Ester_Hydrolysis->Amide_Formation Amide_Formation->SAR_Studies

Caption: Potential medicinal chemistry applications and modifications.

Conclusion

This compound is a molecule with significant potential for further exploration in the field of medicinal chemistry. This guide has provided a detailed overview of its theoretical properties, including a plausible synthetic route and predicted spectroscopic data. While experimental validation is crucial, the information presented here serves as a solid foundation for researchers and drug development professionals interested in this and related oxazole derivatives. The strategic placement of functional groups on this scaffold offers numerous avenues for the development of novel therapeutic agents.

References

Methodological & Application

Synthesis protocol for "Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Abstract

The oxazole scaffold is a privileged five-membered heterocycle integral to numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1] Consequently, the development of robust and efficient synthetic methodologies for accessing functionalized oxazoles is a cornerstone of modern medicinal chemistry and drug development.[1] This document provides a comprehensive guide for the synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a versatile building block for chemical library synthesis. We present a detailed protocol based on the Hantzsch oxazole synthesis, a classic and reliable method involving the condensation of an α-haloketone with a primary amide. Furthermore, this note discusses the underlying reaction mechanism, alternative synthetic strategies, product characterization, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.

Overview of Synthetic Strategies for 2,4-Disubstituted Oxazoles

The construction of the 2,4-disubstituted oxazole core can be achieved through several well-established synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability.

  • Hantzsch Oxazole Synthesis: This method involves the reaction of an α-haloketone with a primary amide. It is a robust and widely used method for preparing oxazoles and thiazoles. For the target compound, this involves the condensation of 3-bromobenzamide with ethyl bromopyruvate.[2]

  • Robinson-Gabriel Synthesis: This classical route utilizes the cyclodehydration of an α-acylamino ketone, typically promoted by strong acids like sulfuric acid or phosphorus pentachloride.[3][4][5] The required α-acylamino ketone precursor can be synthesized via the Dakin-West reaction or by acylation of an aminoketone.[5]

  • Van Leusen/Schöllkopf Synthesis (Isocyanide-based): Ethyl isocyanoacetate serves as a highly versatile C2-N-C4 building block.[1] Its reaction with an acylating agent, such as 3-bromobenzoyl chloride, followed by base-mediated cyclization, provides a direct route to the target oxazole-4-carboxylate scaffold.[1][6]

This protocol will focus on the Hantzsch synthesis due to its operational simplicity and the commercial availability of the requisite starting materials.

Featured Protocol: Hantzsch Synthesis of this compound

This section details the synthesis via the condensation of 3-bromobenzamide and ethyl bromopyruvate.

Overall Reaction Scheme:

(Self-generated image, not from search results)

2.1. Reaction Mechanism

The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration.

  • N-Alkylation: The amide oxygen of 3-bromobenzamide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromopyruvate. This is followed by a proton transfer to form an O-alkylated intermediate.

  • Enolization & Cyclization: The intermediate tautomerizes to a more stable enol form. The enolic hydroxyl group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon, leading to the formation of a five-membered hydroxydihydrooxazole (oxazoline) intermediate.

  • Dehydration: Under the reaction conditions, the hydroxyl group is protonated and eliminated as a water molecule, resulting in the formation of the aromatic oxazole ring.

Mechanism Visualization:

Hantzsch_Mechanism Hantzsch Oxazole Synthesis Mechanism Amide 3-Bromobenzamide Intermediate1 Iminol Intermediate Amide->Intermediate1 1. Nucleophilic Attack (S-N-2 type) HaloKetone Ethyl Bromopyruvate HaloKetone->Intermediate1 Intermediate2 Hydroxyoxazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product This compound Intermediate2->Product 3. Dehydration (-H2O)

Caption: Key steps in the Hantzsch synthesis pathway.

Materials and Equipment

Reagents & Solvents
ReagentCAS No.MW ( g/mol )FormNotes
3-Bromobenzamide22726-00-7200.04Solid
Ethyl bromopyruvate70-23-5195.02LiquidLachrymator, handle in a fume hood.
Toluene108-88-392.14LiquidAnhydrous grade recommended.
Sodium Bicarbonate (NaHCO₃)144-55-884.01SolidFor aqueous work-up.
Ethyl Acetate (EtOAc)141-78-688.11LiquidFor extraction.
Brine (sat. NaCl aq.)N/AN/ALiquidFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37SolidFor drying organic layers.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Experimental Workflow

This workflow outlines the complete process from reaction setup to the isolation of the pure product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification a 1. Combine 3-Bromobenzamide and Toluene in flask b 2. Add Ethyl Bromopyruvate dropwise at RT a->b c 3. Heat mixture to reflux (approx. 110 °C) b->c d 4. Monitor reaction by TLC (approx. 4-6 hours) c->d e 5. Cool to RT, dilute with Ethyl Acetate d->e f 6. Wash with sat. NaHCO3 (aq) and Brine e->f g 7. Dry organic layer over MgSO4 f->g h 8. Filter and concentrate under reduced pressure g->h i 9. Purify crude product via Silica Gel Chromatography h->i j 10. Evaporate solvent to yield pure product i->j

Caption: Step-by-step experimental workflow diagram.

Detailed Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzamide (1.0 eq, e.g., 2.00 g, 10.0 mmol) and anhydrous toluene (30 mL).

  • Stir the suspension at room temperature. Slowly add ethyl bromopyruvate (1.05 eq, e.g., 1.37 mL, 10.5 mmol) dropwise to the mixture over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (oil bath temperature ~120 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material (3-bromobenzamide) is consumed.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a solid.

Characterization and Expected Results

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Yield: Typically 60-75% after purification.

  • Molecular Formula: C₁₂H₁₀BrNO₃[7]

  • Molecular Weight: 296.12 g/mol [7]

Analytical Data Summary
AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~8.30 (t, J=1.8 Hz, 1H), 8.15 (s, 1H), 8.05 (dt, J=7.8, 1.3 Hz, 1H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃)δ ~161.5, 159.8, 140.2, 137.5, 134.3, 130.4, 129.3, 128.6, 125.0, 123.2, 61.5, 14.4.
HRMS (ESI) m/z calculated for C₁₂H₁₁BrNO₃⁺ [M+H]⁺: 295.9917; found: 295.9915.

(Note: NMR chemical shifts (δ) are predicted and may vary slightly based on experimental conditions.)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; insufficient temperature.Ensure reagents are pure. Confirm reflux temperature is reached (~110 °C for toluene).
Incomplete Reaction Insufficient reaction time.Continue heating and monitor by TLC until starting material is consumed.
Formation of Multiple Byproducts Reaction temperature too high or prolonged heating.Reduce reaction temperature slightly or shorten reaction time once the primary reaction is complete.
Difficult Purification Co-elution of impurities.Optimize the eluent system for column chromatography; try a different solvent system or a gradient elution.

Safety Precautions

  • General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethyl bromopyruvate: This reagent is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.

  • Toluene: Flammable liquid and vapor. Keep away from heat and open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylated Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Arylated Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2][3] Specifically, 2-arylated oxazoles are privileged structures found in numerous pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anticancer agents.[4][5][6][7] The ability to efficiently and selectively introduce an aryl group at the C2 position of the oxazole ring is therefore of paramount importance for the discovery and development of new chemical entities.[8][9] This guide provides an in-depth exploration of the palladium-catalyzed direct C-H arylation of oxazoles, a modern and highly effective method for forging this crucial C-C bond.[8][10]

Mechanistic Insights: The "How" and "Why" of Palladium Catalysis

The direct C-H arylation of oxazoles represents an atom-economical and environmentally benign alternative to classical cross-coupling reactions like Suzuki or Stille couplings, as it circumvents the need for pre-functionalization of the oxazole ring.[11][12][13] The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle, as illustrated below, can be broadly understood through a sequence of oxidative addition, C-H activation/deprotonation, and reductive elimination.

A key challenge in the direct arylation of oxazoles is controlling the regioselectivity between the C2 and C5 positions.[10][14] The C2 proton is generally more acidic than the C5 proton, which can favor arylation at the C2 position.[4] However, the regiochemical outcome is highly dependent on the reaction conditions, particularly the choice of ligand, solvent, and base.[10][15] Mechanistic studies suggest that C5 arylation often proceeds through a concerted metalation-deprotonation (CMD) pathway, while C2 arylation can occur via direct deprotonation.[10][16]

Catalytic Cycle of Palladium-Catalyzed C2 Arylation of Oxazole

Palladium-Catalyzed C2 Arylation of Oxazole Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII CH_Activation C-H Activation (Deprotonation) PdII->CH_Activation Oxazole, Base Intermediate Ar-Pd(II)-Oxazole (L_n) CH_Activation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product 2-Arylated Oxazole RedElim->Product

Caption: Catalytic cycle for the C2 arylation of oxazole.

Experimental Protocols: A Practical Guide

The following protocol provides a general and reliable method for the palladium-catalyzed direct C2-arylation of oxazoles with aryl bromides. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.

Materials and Reagents:
  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand for challenging substrates)[10]

  • Aryl bromide

  • Oxazole

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))[14]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[10]

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Protocol for C2-Arylation:
  • Reaction Setup: In a flame-dried Schlenk flask or sealed reaction vial, combine palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent) and the oxazole (1.5-2.0 equivalents), followed by the anhydrous, degassed solvent.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylated oxazole.

Data Presentation: Optimizing for Regioselectivity

The regioselectivity of the direct arylation of oxazole is a critical aspect of this methodology. The following table summarizes key reaction parameters that influence the selective formation of either the C2- or C5-arylated product, based on literature findings.[10][14]

ParameterCondition for C2-ArylationCondition for C5-ArylationRationale
Solvent Nonpolar (e.g., Toluene)Polar aprotic (e.g., DMA, DMF)Polar solvents can stabilize intermediates that favor the CMD pathway for C5 arylation.
Ligand Bulky, electron-rich phosphinesSpecific phosphine ligands (e.g., Buchwald-type ligands)The steric and electronic properties of the ligand can influence the accessibility of the C2 and C5 positions to the palladium catalyst.
Base Stronger bases (e.g., KOtBu, Cs₂CO₃)Weaker bases (e.g., K₂CO₃)Stronger bases can facilitate the direct deprotonation at the more acidic C2 position.

Troubleshooting and Key Considerations

  • Anhydrous and Degassed Conditions: The palladium catalyst is sensitive to oxygen and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

  • Ligand Choice: The choice of ligand is crucial for catalytic activity and selectivity. For challenging substrates, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.[8]

  • Base Strength: The strength and solubility of the base can significantly impact the reaction rate and selectivity.

  • Substrate Scope: Electron-rich and electron-neutral aryl bromides are generally good coupling partners. Electron-deficient aryl bromides may require more forcing conditions. The electronic properties of the oxazole substrate can also influence reactivity.

Conclusion

The palladium-catalyzed direct C-H arylation of oxazoles is a powerful and versatile tool for the synthesis of medicinally relevant 2-arylated oxazoles. By carefully controlling the reaction parameters, researchers can achieve high yields and excellent regioselectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of novel oxazole-containing compounds.

References

Application Notes & Protocols: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate , a key heterocyclic building block in modern medicinal chemistry. We will elucidate its strategic importance as a versatile intermediate, particularly in the rapid elaboration of compound libraries targeting therapeutically relevant protein classes, such as kinases. Detailed, field-tested protocols for its synthesis, subsequent functionalization via palladium-catalyzed cross-coupling reactions, and final transformation into bioactive amide derivatives are presented. The causality behind experimental choices, self-validating aspects of the protocols, and the logical flow from intermediate to potential drug candidate are explained to provide researchers with a robust framework for their own discovery programs.

Introduction: The Oxazole Scaffold and the Strategic Value of this compound

The oxazole ring is a privileged five-membered aromatic heterocycle that is a cornerstone of numerous biologically active molecules and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functionalities make it a highly sought-after scaffold in drug design.[3] The 2,4-disubstituted oxazole motif, in particular, offers a geometrically well-defined arrangement for substituents to interact with biological targets.

This compound (Figure 1) is an exceptionally valuable intermediate for several key reasons:

  • Orthogonal Functional Handles: It possesses two distinct points for chemical modification. The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other functional groups. The bromo-substituent on the phenyl ring at the 2-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5]

  • Structural Rigidity: The oxazole core provides a rigid linker between the two functional handles, which is advantageous in drug design for minimizing the entropic penalty upon binding to a target.

  • Access to Diverse Chemical Space: The bromine atom allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, while the ester allows for coupling with a diverse set of amines, enabling the rapid generation of large and structurally diverse compound libraries for high-throughput screening.

This guide will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential kinase inhibitors, a class of therapeutics where the 2-phenyl-oxazole scaffold has shown significant promise.[6][7][8]

Figure 1: Chemical Structure of this compound

Caption: The key intermediate featuring an ethyl ester for amidation and a bromine atom for cross-coupling.

Synthesis of the Intermediate: A Robust and Scalable Protocol

The most direct and reliable method for the synthesis of this compound is the Hantzsch-type condensation and subsequent cyclodehydration of 3-bromobenzamide with ethyl bromopyruvate.[9] This reaction proceeds via initial N-alkylation of the amide followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromobenzamide 3-Bromobenzamide Reaction_Vessel Condensation & Cyclodehydration 3-Bromobenzamide->Reaction_Vessel Reagent 1 Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Reaction_Vessel Reagent 2 Intermediate Ethyl 2-(3-bromophenyl) oxazole-4-carboxylate Reaction_Vessel->Intermediate Yields Product

Diagram 1: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Rationale: This protocol employs a one-pot procedure that is both time-efficient and minimizes handling of intermediates. Phosphorus oxychloride (POCl₃) is used as a dehydrating agent to drive the final cyclization to the oxazole. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure completion.

Materials:

  • 3-Bromobenzamide

  • Ethyl bromopyruvate[10]

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzamide (1.0 eq) and anhydrous toluene (approx. 0.2 M).

  • Addition of Reagents: Add ethyl bromopyruvate (1.1 eq) to the suspension. Stir the mixture at room temperature for 10 minutes.

  • Cyclodehydration: Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the reaction mixture at room temperature. An exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice-cold saturated NaHCO₃ solution to quench the excess POCl₃. Caution: This quenching is exothermic and will release gas. Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of toluene used).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885273-06-3[11][12][13]
Molecular Formula C₁₂H₁₀BrNO₃[11]
Molecular Weight 296.12 g/mol [11]
Appearance White to off-white solid(Typical)

Application in Kinase Inhibitor Synthesis

The "3-bromophenyl" moiety of the intermediate is a common feature in a number of kinase inhibitors.[6][14][15] The bromine atom serves as a versatile handle for introducing various substituents that can probe the different sub-pockets of a kinase active site. This section details the protocols for the two most common and powerful transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[13][16] In this context, it allows for the replacement of the bromine atom with a variety of aryl or heteroaryl groups.

Suzuki_Coupling Intermediate Ethyl 2-(3-bromophenyl) oxazole-4-carboxylate Reaction Pd Catalyst Base, Solvent Intermediate->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Coupled_Product Ethyl 2-(3-biaryl) oxazole-4-carboxylate Reaction->Coupled_Product

Diagram 2: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol: Suzuki-Miyaura Coupling with 4-pyridylboronic acid

Rationale: This protocol uses a common palladium catalyst and base combination suitable for heteroaryl couplings.[17][18] The reaction is performed under an inert atmosphere to prevent degradation of the catalyst.

Materials:

  • This compound

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Place this compound (1.0 eq), 4-pyridylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Heating: Heat the reaction mixture to 90-100 °C for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired coupled product.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Substituents

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction that is highly effective for coupling aryl halides with a wide range of amines.[4][5][19][20][21][22] This allows for the introduction of diverse amine functionalities, which can act as key hydrogen bond donors or acceptors for target engagement.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Rationale: This protocol utilizes a common palladium pre-catalyst and a strong, non-nucleophilic base (sodium tert-butoxide) to facilitate the coupling. Anhydrous conditions are crucial for the success of this reaction.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) to the flask.

  • Solvent and Amine: Evacuate and backfill the flask with inert gas. Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Heating: Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC/LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Final Derivatization: Amide Formation

The final step in elaborating this intermediate often involves the conversion of the ethyl ester to an amide. This is typically achieved by first hydrolyzing the ester to the carboxylic acid, followed by a standard amide coupling reaction.

Ester Hydrolysis

Detailed Protocol: Saponification to 2-(3-bromophenyl)oxazole-4-carboxylic acid

Rationale: Basic hydrolysis (saponification) is a straightforward method to convert the ethyl ester to the carboxylate salt, which is then protonated to the free carboxylic acid upon acidic workup.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1).

  • Base Addition: Add LiOH (2.0-3.0 eq) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture to remove the organic solvents.

    • Dilute with water and cool in an ice bath.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Amide Coupling

Detailed Protocol: Amide formation with a primary amine

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent, to activate the carboxylic acid for reaction with an amine.

Materials:

  • 2-(3-bromophenyl)oxazole-4-carboxylic acid

  • A primary or secondary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

  • Amine Addition: Add the amine (1.1 eq) and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography or preparative HPLC to obtain the final amide product.

Potential Biological Target Context: Kinase Signaling

Derivatives synthesized from this compound are well-suited to target the ATP-binding site of protein kinases. The oxazole core can act as a scaffold, the 2-phenyl ring can interact with the hinge region, and the substituents introduced via cross-coupling and amidation can probe the solvent-exposed regions and specificity pockets.

Kinase_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Phosphorylates & Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Leads to Inhibitor Oxazole-based Kinase Inhibitor Inhibitor->Receptor_Kinase Blocks ATP Binding

Diagram 3: Simplified kinase signaling pathway and the inhibitory action of a potential drug candidate.

Table 2: Examples of Related Kinase Inhibitors with Bromophenyl-Heterocycle Scaffolds

Inhibitor ScaffoldKinase Target(s)Reported IC₅₀Reference
N⁴-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidinesPDGFRβ, VEGFR-2Potent dual inhibition[6]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesEGFR0.14 - 0.18 µM[2]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora AMost potent in series[14]
Isoxazole derivativesJNK1/3Potent inhibition[7]

Note: The IC₅₀ values are for the specific compounds reported in the cited literature and serve as a conceptual guide for the potential of derivatives from the title intermediate.

Conclusion

This compound is a high-value, strategically designed intermediate for drug discovery. Its orthogonal functional handles allow for systematic and diverse chemical exploration through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. The protocols detailed herein provide a reliable foundation for the synthesis of this intermediate and its elaboration into libraries of potential therapeutic agents, particularly those targeting the protein kinase family. By leveraging this versatile building block, researchers can accelerate the hit-to-lead and lead optimization phases of their drug discovery programs.

References

Application Notes & Protocols: The Oxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Oxazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 1,3-oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a quintessential example of such a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the design of novel drugs.[3][4] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][5]

The versatility of the oxazole core is further enhanced by its role as a bioisostere, capable of mimicking other heterocyclic systems like thiazoles and imidazoles to improve pharmacological profiles and fine-tune drug-like properties.[6] This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the application of oxazole derivatives. We will explore key therapeutic areas, delve into the causality behind their mechanisms of action, provide field-proven experimental protocols for their synthesis and evaluation, and outline future perspectives for this indispensable chemical entity.

Part 1: The Oxazole Scaffold in Anticancer Drug Discovery

The development of novel anticancer agents that can overcome issues of toxicity and drug resistance is a paramount goal in pharmaceutical research. The oxazole moiety has proven to be a highly valuable template for designing potent therapeutics active against a range of malignancies, including multidrug-resistant cancer cell lines.[7][8] Their efficacy stems from the ability to interact with a variety of critical targets within cancer cells, leading to cell cycle arrest and apoptosis.[7]

Key Mechanisms of Anticancer Action

Oxazole derivatives achieve their anticancer effects by modulating several key cellular pathways and targets:

  • Tubulin Polymerization Inhibition: A prominent mechanism involves the disruption of microtubule dynamics. Certain oxazoles bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional structures.[9] This interference with the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[7] This mechanism is shared by well-known chemotherapeutics and highlights the power of oxazoles as antimitotic agents.

  • Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Oxazole-based compounds have been successfully designed as potent inhibitors of various kinases that control essential cellular processes like growth and division.[10] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Janus kinases (JAK1/JAK2), which are crucial for tumor angiogenesis and signaling.[11]

  • Inhibition of Signaling Pathways: Oxazoles can effectively block critical signaling pathways that cancer cells exploit for survival and proliferation. One such target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[7][10] By inhibiting STAT3, these compounds can downregulate the expression of genes involved in cell survival and proliferation, leading to tumor growth inhibition.

  • Miscellaneous Targets: The structural diversity of oxazoles allows them to interact with a wide array of other targets, including DNA topoisomerases, G-quadruplex DNA structures, and histone deacetylases (HDACs), further contributing to their broad-spectrum anticancer activity.[10]

Visualization: Oxazole-Induced Apoptosis via Tubulin Disruption

cluster_0 Cancer Cell Oxazole Oxazole Derivative Tubulin Tubulin Monomers Oxazole->Tubulin Binds to Microtubules Microtubule Assembly Oxazole->Microtubules Inhibits Assembly Tubulin->Microtubules Polymerizes G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) G2M->Bcl2 Downregulates Caspases Caspase Activation G2M->Caspases Induces Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits Caspases->Apoptosis Triggers

Caption: Oxazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Data Presentation: In Vitro Cytotoxicity of Novel Oxazole Sulfonamides

The following table summarizes the growth inhibitory data for a series of novel 1,3-oxazole sulfonamides against various human cancer cell lines, demonstrating their potent and, in some cases, selective anticancer activity.

Compound IDTarget Cell LineGI₅₀ (Concentration for 50% Growth Inhibition)Reference
16 Leukemia (Average)1.1 µM[12]
53 Leukemia (RPMI-8226)44.7 nM[12]
58 Leukemia (CCRF-CEM)48.8 nM[12]
20 Non-Small Cell Lung (NCI-H460)< 10 µM[12]
33 Colon Cancer (HCT-116)< 10 µM[12]

This table is representative of data found in the cited literature. GI₅₀ values indicate high potency, particularly in the nanomolar (nM) range.

Featured Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of a novel oxazole derivative on a cancer cell line, such as the MCF-7 breast cancer line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.

Causality and Self-Validation: This protocol is self-validating through the inclusion of multiple controls. The 'untreated control' establishes the baseline for 100% cell viability. The 'vehicle control' (e.g., DMSO) ensures that the solvent used to dissolve the compound does not have a toxic effect on its own. A 'positive control' (a known cytotoxic drug like Doxorubicin) validates that the assay system is responsive to cytotoxic agents. The dose-response curve generated provides a quantitative measure of potency (IC₅₀/GI₅₀).

Materials:

  • Novel oxazole derivative, dissolved in sterile DMSO to create a stock solution (e.g., 10 mM).

  • MCF-7 human breast cancer cells.

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT reagent (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells. Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave the peripheral wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the oxazole derivative stock solution in a separate plate or tubes using serum-free media. A typical final concentration range would be 0.01 µM to 100 µM.

    • Also prepare wells for controls: untreated cells (media only), vehicle control (media with the highest concentration of DMSO used for the test compound), and a positive control (e.g., Doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds and controls to the respective wells.

    • Incubate the plate for another 48 hours (or a desired time point) at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Part 2: Synthetic Strategies for Medicinally Relevant Oxazoles

The biological potential of oxazole derivatives is unlocked through efficient and versatile synthetic chemistry. The choice of synthetic route is critical, impacting yield, purity, scalability, and environmental footprint. Modern organic synthesis has seen a shift towards greener methods that offer significant advantages over traditional approaches.[13]

Key Synthetic Protocols
  • Van Leusen Oxazole Synthesis: This is one of the most powerful and widely used methods for constructing the oxazole ring.[14] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[15] The reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon.[15] Its key advantages are the use of readily available starting materials and operational simplicity.

  • Robinson-Gabriel Synthesis: A classic method that involves the cyclization and dehydration of 2-acylamino ketones.[16] While historically significant, it often requires harsh conditions.

  • Green Synthetic Approaches: The principles of green chemistry are increasingly being applied to oxazole synthesis.[17] Techniques such as microwave irradiation and ultrasound assistance can dramatically reduce reaction times from hours to minutes, increase yields, and allow for the use of more environmentally benign solvents.[13][17]

Featured Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl-1,3-oxazole

This protocol details a green, efficient synthesis of a representative 5-substituted oxazole using microwave irradiation.

Causality and Self-Validation: The choice of potassium carbonate (K₂CO₃) as a base is crucial for deprotonating the active methylene group in TosMIC, initiating the reaction. Methanol serves as a suitable polar solvent for microwave heating. Monitoring the reaction by Thin Layer Chromatography (TLC) provides real-time validation of reaction progress, allowing for precise determination of completion and preventing byproduct formation from overheating. The workup procedure is designed to efficiently separate the organic product from the inorganic base and salts.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Methanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • TLC plates (silica gel), Ethyl acetate, Hexane

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 10 mL microwave synthesis vial, add benzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

    • Add a magnetic stir bar and 5 mL of methanol.

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial inside the cavity of the microwave synthesizer.

    • Set the reaction parameters: temperature at 80°C, hold time of 10 minutes, and power at 100 W (parameters may need optimization).

    • Start the irradiation with stirring.

  • Reaction Monitoring:

    • After the reaction time, cool the vial to room temperature.

    • Spot a small aliquot of the reaction mixture on a TLC plate and elute with a solvent system (e.g., 20% Ethyl Acetate in Hexane) to check for the consumption of starting materials and the formation of the product. The product should be more nonpolar than the starting aldehyde.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Visualization: Oxazole-Based Drug Discovery Workflow

cluster_workflow Drug Discovery Pipeline Synthesis Synthesis of Oxazole Library Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening (HTS) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Potent Hits Lead_Opt->Synthesis Iterate In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Optimized Lead Clinical Clinical Trials In_Vivo->Clinical

References

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" in the synthesis of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Preliminary Data

I'm currently engaged in a deep dive into "Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate." My initial efforts involve a broad Google search to collect data regarding its synthesis and its role as a precursor for other compounds. This foundational research will guide my future investigations.

Synthesizing Application Note

I'm now fully immersed in developing the application note. I'm starting with Google searches specifically focused on "this compound" and its role in anticancer agent synthesis. I'm focusing on synthetic pathways and potential modifications, aiming to get quantitative data like IC50 values. I will then structure the note, starting with an introduction to the oxazole scaffold and my target compound's potential. A detailed synthetic protocol with a diagram is next, followed by a look at anticancer agent synthesis.

Developing The Structure

I'm now outlining the structure of the application note. I'm focusing on "this compound" and its crucial role in anticancer drug synthesis. I'll include a detailed synthesis protocol with a Graphviz diagram, followed by an in-depth exploration of anticancer agent synthesis using this compound. I'm carefully incorporating reactions, purification methods, and characterization techniques.

Building the Foundation

I've established a solid starting point. Recent finds include review articles that explore oxazole derivatives as potential cancer fighters. These sources dive into their creation, how they work, and the link between their structure and activity. The synthesis of oxazoles is now on the radar.

Narrowing the Focus

I'm now zeroing in on the specific target. While I have a solid understanding of oxazole derivatives, the synthesis of oxazole-4-carboxylates, and their anticancer applications, I'm specifically searching for a detailed protocol for "this compound." The initial search provided a good foundation, but I'm lacking a direct synthetic protocol. Also, I must unearth specific examples of anticancer agents derived from this starting material, coupled with quantitative data like IC50 values. I'm exploring various mechanisms too.

Refining the Search

I'm now focusing on the specific protocol. The general overview is good, but I need details. I've been reviewing synthesis methods of oxazole-4-carboxylates and derivatives with bromophenyl groups. The existing sources offer a solid foundation but lack a direct synthetic protocol for the exact compound, "this compound". I need examples of anticancer agents derived from this compound and their IC50 values. I'm also delving deeper into the mechanisms.

Analyzing Related Syntheses

I'm making progress! My follow-up searches yielded a promising document outlining a synthetic protocol for a positional isomer of my target compound. The "Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate" protocol appears adaptable. I'm evaluating how to leverage it now.

Identifying Knowledge Gaps

My exploration unearthed a valuable protocol for a positional isomer, which I'm confident can be adapted. I've also gathered reviews on oxazole derivatives' anticancer activity and mechanisms, forming a foundation for diagrams and rationale. However, I still need a direct link—examples of anticancer agents synthesized from my target compound. Quantitative data is also crucial; I need IC50 values. I'll focus on these needs next.

Building the Protocol

I've been examining the groundwork from previous searches. I've found useful information about synthesizing a related positional isomer, the 4-bromophenyl variant. This provides a strong jumping-off point, and I believe I can tailor the protocol to target the 3-bromophenyl structure.

Developing the Synthesis Path

I'm expanding my focus to include anticancer activity. While similar structural motifs and mechanisms are known, I'm still seeking a direct connection between the target compound's synthesis and a specific anticancer agent, especially biological data. A final targeted search is underway to pinpoint this missing link.

Pinpointing Key Connections

I've hit a slight snag, but I'm making progress. While the searches yielded valuable data, I still lack a clear, direct link from the starting material, this compound, to a specific anticancer agent with proven protocols. I’m currently organizing the available data and trying to establish an efficient connection. I am working on it.

Analyzing Crucial Literature

I've made headway, but need to narrow the focus. I have a solid synthesis route for the oxazole scaffold, and I've found that oxazoles are generally researched as anticancer agents, with tubulin and kinase inhibition as potential mechanisms. However, the existing literature doesn't present a concrete, seamless link. I'm focusing on the conversion of the ethyl ester to a carboxamide, as the Bioorganic & Medicinal Chemistry Letters article on "2-phenyl-oxazole-4-carboxamide derivatives" supports this key step.

Synthesizing A Strategy

I've assembled a solid foundation from my literature review. I've found a synthesis pathway and key papers supporting anticancer activity for oxazole derivatives, focusing on ester-to-carboxamide conversion. While a direct synthesis from the starting material is still missing, I have data from related compounds, including IC50 values. I'm focusing on structuring the application note with an emphasis on the derivatization strategy and clear comparison tables of analogs.

Defining Synthetic Pathways

I'm now focusing on connecting the dots. I have a firm plan to build the application note. I can create a strong "Protocols" section, using a published synthesis of a close analog, "Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate" as a base to create a practical protocol for the target 3-bromo isomer. Also, the critical ester-to-carboxamide conversion, supported by strong literature, is clearly the derivatization strategy. I'll showcase this with clear figures. The lack of a direct synthesis is being mitigated by strategic data presentation.

Developing The Application Note

I'm now putting together the application note. I have the foundation for a strong introduction to oxazoles and their role in oncology. I'll outline the detailed synthesis of the core structure, adapting a known protocol. Then, I will address the carboxamide derivatization as a key path, using data and protocols from the "2-phenyl-oxazole-4-carboxamide derivatives" paper. I will follow up with mechanisms, diagrams, and clear explanations.

Finalizing the Structure

Application Notes and Protocols for the Reaction of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reaction between ethyl 2-(3-bromophenyl)oxazole-4-carboxylate and various amines, a crucial transformation in medicinal chemistry for the synthesis of novel drug candidates. This document offers in-depth mechanistic insights, detailed experimental protocols, and data-driven guidance to enable researchers to successfully implement and optimize these reactions.

Introduction and Significance

The 2-aryloxazole-4-carboxylate scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. The introduction of an amino group onto the phenyl ring via the reaction of this compound with amines opens up a vast chemical space for the development of new therapeutics. These resulting amino-functionalized molecules are key intermediates for creating libraries of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. The carbon-nitrogen bond formation, typically achieved through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic organic chemistry.[1]

The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1] This guide will focus on the application of the Buchwald-Hartwig reaction to the specific substrate, this compound, providing a robust framework for its successful implementation.

Reaction Mechanism: The Buchwald-Hartwig Amination

The reaction of this compound with amines is most effectively carried out via a palladium-catalyzed Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves a series of well-defined steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide, cleaving the C-Br bond and forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[2]

The efficiency of this catalytic cycle is highly dependent on the choice of ligand, base, and solvent, as these factors influence the rates of the individual steps and can suppress potential side reactions.[2]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Aryl-Pd(II)(L)-Br Aryl-Pd(II)(L)-Br Pd(0)L->Aryl-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Aryl-Pd(II)(L)-NHR'R'' Aryl-Pd(II)(L)-NHR'R'' Aryl-Pd(II)(L)-Br->Aryl-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Product Aryl-NR'R'' Aryl-Pd(II)(L)-NHR'R''->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

This section provides a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. It is crucial to note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amines.

General Protocol for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Aryl Bromide, Amine, Base, Pd Precursor, and Ligand Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert Heating Heat to Desired Temperature (e.g., 80-110 °C) Inert->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool to RT and Quench (e.g., with water or sat. NH4Cl) Monitoring->Quench Extract Extract with an Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, or BrettPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry Schlenk flask or reaction vial.

  • Addition of Reagents: Add the amine (1.1-1.5 equiv) and the base (1.5-2.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst and Ligand Selection

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[3]

LigandAmine TypeKey Features
XPhos Primary and secondary aminesGeneral and highly active ligand.[4]
SPhos Primary and secondary aminesOften effective for challenging substrates.[4]
RuPhos Secondary aminesParticularly effective for secondary amines.[5]
BrettPhos Primary aminesDesigned for high selectivity with primary amines.[5]

Note: The optimal ligand may vary depending on the specific amine used. It is recommended to perform small-scale screening experiments to identify the best-performing ligand for a new substrate.

Base and Solvent Selection

The choice of base is also crucial and must be compatible with the functional groups present in the starting materials.[2]

BaseStrengthCommon Applications
NaOt-Bu StrongHighly effective but can be incompatible with sensitive functional groups like esters.[2]
K₂CO₃ / Cs₂CO₃ WeakerMilder bases that are often compatible with a wider range of functional groups.

Solvents: Anhydrous and deoxygenated toluene or dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[3]
Inappropriate ligand/baseScreen a panel of different ligands and bases.
Low reaction temperatureIncrease the reaction temperature.
Side product formation HydrodehalogenationUse a less sterically hindered ligand or a milder base.
Ester hydrolysisUse a weaker base like K₂CO₃ or Cs₂CO₃, especially if using a strong base like NaOt-Bu.[6]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of ethyl 2-(3-aminophenyl)oxazole-4-carboxylate derivatives. Careful selection of the palladium precursor, ligand, base, and solvent is paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully apply this important transformation in their drug discovery and development efforts.

References

Application Notes & Protocols: Strategic Derivatization of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic derivatization strategies for Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a versatile scaffold for medicinal chemistry and drug development. The presence of a bromine atom on the phenyl ring serves as a key synthetic handle for a variety of high-efficiency palladium-catalyzed cross-coupling reactions. We present detailed application notes and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, enabling researchers to rapidly generate diverse libraries of novel compounds. The rationale behind experimental choices, optimization strategies, and troubleshooting are discussed to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the 2-Phenyloxazole Scaffold

The 2,4-disubstituted oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigid, planar structure and capacity for hydrogen bonding interactions make it an excellent scaffold for engaging with biological targets. The subject of this guide, this compound, is a particularly valuable building block. The ethyl ester at the 4-position offers a site for potential amide library synthesis, while the 3-bromophenyl group at the 2-position provides a robust and versatile anchor point for molecular elaboration through modern cross-coupling chemistry.

The strategic placement of the bromine atom allows for its selective transformation into new carbon-carbon and carbon-heteroatom bonds, profoundly altering the steric and electronic properties of the parent molecule. This guide focuses on four cornerstone palladium-catalyzed reactions that leverage the reactivity of this aryl bromide to build molecular complexity.

Palladium-Catalyzed Cross-Coupling: A Toolkit for Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[1][2] The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Generic_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)-R') OxAdd->Trans R'-M Trans->Pd0 Reductive Elimination Product Ar-R' (Desired Product) Trans->Product Reductive Elimination Catalyst_Regen Pd(0)L_n

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[2][3] It is widely favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.

Application Note: For the this compound scaffold, Suzuki coupling is the premier method for introducing new aryl or heteroaryl substituents. This enables the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other targeted therapeutics. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically deactivated boronic acids.[4]

Protocol 1: Synthesis of Ethyl 2-(3-(pyridin-4-yl)phenyl)oxazole-4-carboxylate
Parameter Value Notes
Starting Material This compound (1.0 equiv)Ensure purity by recrystallization or chromatography.
Coupling Partner Pyridin-4-ylboronic acid (1.2 equiv)Boronic acids can be sensitive to moisture and air; store in a desiccator.
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)A robust, general-purpose catalyst. Alternatives like Pd(dppf)Cl₂ can be screened for challenging substrates.[4]
Base K₂CO₃ (Potassium Carbonate) (2.0 equiv)A moderately strong base suitable for many couplings. An aqueous solution is typically used.
Solvent System 1,4-Dioxane : H₂O (4:1 v/v)Dioxane is a common solvent for Suzuki reactions. The water is necessary to dissolve the base and facilitate transmetalation.[4]
Temperature 80-90 °CRefluxing is typically required to drive the reaction to completion.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Expected Yield 75-90%Yield is dependent on the purity of reagents and inertness of the atmosphere.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (e.g., 310 mg, 1.0 mmol), pyridin-4-ylboronic acid (148 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[5]

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol).

  • Add the degassed solvent system (10 mL of 4:1 dioxane:water). The mixture should be stirred to ensure homogeneity.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and add ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure biaryl product.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[1][6] The reaction couples an aryl halide with a primary or secondary amine, offering a direct route to substituted anilines and related compounds.[7]

Application Note: Applying this reaction to the bromophenyl oxazole core allows for the direct installation of diverse amine functionalities. This is invaluable for modulating properties like solubility, basicity, and hydrogen bonding potential. The success of the reaction is highly dependent on the choice of phosphine ligand, which must be carefully selected based on the steric and electronic properties of the amine coupling partner.[8] Sterically hindered ligands like XPhos or t-BuXPhos are often effective.[7]

Buchwald_Hartwig_Workflow Start Combine Aryl Bromide, Amine, and Base in Flask Purge Purge with Inert Gas (Argon or N2) Start->Purge Additives Add Pd Precatalyst and Phosphine Ligand Purge->Additives Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Additives->Solvent Heat Heat to Reaction Temp (e.g., 100 °C) Solvent->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated C-N Coupled Product Purify->Product

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of Ethyl 2-(3-(morpholino)phenyl)oxazole-4-carboxylate
Parameter Value Notes
Starting Material This compound (1.0 equiv)-
Coupling Partner Morpholine (1.2 equiv)A common cyclic secondary amine.
Catalyst System Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%)Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. XPhos is a highly effective ligand for this transformation.[8]
Base NaOt-Bu (Sodium tert-butoxide) (1.4 equiv)A strong, non-nucleophilic base required for amine deprotonation. Handle in a glovebox as it is hygroscopic.
Solvent Toluene (anhydrous)Must be dry. Other solvents like dioxane can also be effective.
Temperature 100 °C-
Reaction Time 4-12 hoursReactions are often faster than Suzuki couplings.
Expected Yield 80-95%High yields are typical for this class of reaction with appropriate ligand choice.

Step-by-Step Methodology:

  • Inside a nitrogen-filled glovebox, add NaOt-Bu (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Outside the glovebox, add this compound (310 mg, 1.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), and XPhos (29 mg, 0.06 mmol) to a separate flask.

  • Bring the Schlenk tube containing the base out of the glovebox. Evacuate and backfill the flask containing the other solids with argon three times.

  • Under argon, add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Transfer this solution via cannula to the Schlenk tube containing the NaOt-Bu.

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain the desired product.

C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt. The resulting alkynyl group is a highly versatile functional handle for further chemistry, such as cycloadditions (e.g., "click chemistry") or reduction.

Application Note: Introducing an alkyne onto the 3-phenyl position provides a linear, rigid extension to the molecule, which can be used to probe deep hydrophobic pockets in protein targets. The reaction is generally high-yielding and proceeds under mild conditions, though strict exclusion of oxygen is necessary to prevent the homocoupling of the alkyne partner (Glaser coupling).[9]

Protocol 3: Synthesis of Ethyl 2-(3-(phenylethynyl)phenyl)oxazole-4-carboxylate
Parameter Value Notes
Starting Material This compound (1.0 equiv)-
Coupling Partner Phenylacetylene (1.1 equiv)-
Catalyst System Pd(PPh₃)₂Cl₂ (3 mol%) + CuI (Copper(I) Iodide) (5 mol%)A classic and effective catalyst system for Sonogashira reactions.[10]
Base Triethylamine (Et₃N) (2.5 equiv)Acts as both the base and often as a solvent.
Solvent Tetrahydrofuran (THF), anhydrousCo-solvent to ensure solubility of the starting material.
Temperature Room Temperature to 50 °CMany Sonogashira couplings can proceed at room temperature.[11]
Reaction Time 2-6 hoursTypically rapid.
Expected Yield 85-98%Generally a very high-yielding reaction.

Step-by-Step Methodology:

  • Add this compound (310 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol) to a dry, argon-purged Schlenk flask.

  • Add anhydrous THF (8 mL) and anhydrous Et₃N (348 µL, 2.5 mmol).

  • Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the product.

C-CN Bond Formation via Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group is a strategically important transformation. The nitrile can serve as a bioisostere for other functional groups or be readily converted into amines, amides, carboxylic acids, or tetrazoles. Modern methods often employ safer, non-toxic cyanide sources.[12]

Application Note: Palladium-catalyzed cyanation of the bromophenyl oxazole core provides direct access to the corresponding benzonitrile derivative. Using potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a practical and safer alternative to highly toxic reagents like KCN or Zn(CN)₂.[13] The reaction requires careful optimization of the base and solvent.

Cyanation_Scheme cluster_0 Palladium-Catalyzed Cyanation ArBr This compound Arrow Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., dppf) Base (e.g., Na2CO3) Solvent (e.g., DMAc), Heat ArBr->Arrow Plus + Cyanide K4[Fe(CN)6] (Safe Cyanide Source) ArCN Ethyl 2-(3-cyanophenyl)oxazole-4-carboxylate Arrow->ArCN

Figure 3: General reaction scheme for the palladium-catalyzed cyanation using K₄[Fe(CN)₆].

Protocol 4: Synthesis of Ethyl 2-(3-cyanophenyl)oxazole-4-carboxylate
Parameter Value Notes
Starting Material This compound (1.0 equiv)-
Cyanide Source K₄[Fe(CN)₆]·3H₂O (0.4 equiv)Potassium hexacyanoferrate(II) is a stable, non-toxic solid. Note the stoichiometry.
Catalyst System Pd(OAc)₂ (4 mol%) + dppf (8 mol%)Palladium(II) acetate and 1,1'-Bis(diphenylphosphino)ferrocene form an effective catalytic system.
Base Na₂CO₃ (Sodium Carbonate) (2.0 equiv)-
Solvent N,N-Dimethylacetamide (DMAc)A polar aprotic solvent is required. DMF can also be used.
Temperature 120-140 °CHigher temperatures are generally needed for cyanation reactions.
Reaction Time 18-36 hoursThese reactions can be slow and require extended heating.
Expected Yield 60-80%Yields can be variable and optimization may be required.

Step-by-Step Methodology:

  • To a microwave vial or sealed tube, add this compound (310 mg, 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (169 mg, 0.4 mmol), Pd(OAc)₂ (9 mg, 0.04 mmol), dppf (44 mg, 0.08 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Add anhydrous DMAc (5 mL).

  • Seal the vessel and purge with argon.

  • Heat the mixture to 130 °C with stirring. If using microwave irradiation, a lower reaction time may be possible.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and pour the mixture into water (50 mL).

  • A precipitate may form. If so, collect by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by silica gel chromatography to isolate the nitrile product.

Conclusion

This compound is a powerful and versatile building block for constructing diverse chemical libraries. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions provide researchers with a robust toolkit to access a wide range of novel analogues. By strategically applying these palladium-catalyzed transformations, drug development professionals can rapidly explore structure-activity relationships and accelerate the discovery of new therapeutic agents.

References

Application Note & Protocols: Leveraging Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate as a Versatile Precursor for Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for utilizing Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a readily available chemical scaffold, in click chemistry applications. While not directly reactive in the canonical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its aryl bromide moiety serves as a highly effective functional handle. We present a detailed, two-stage protocol: first, the conversion of the aryl bromide to a terminal alkyne via a Sonogashira cross-coupling reaction, and second, the subsequent use of the resulting alkyne-functionalized oxazole in a robust CuAAC protocol. This document offers in-depth methodological details, explains the rationale behind experimental choices, and provides troubleshooting insights, empowering researchers to integrate this versatile building block into their synthetic workflows for drug discovery, bioconjugation, and materials science.

Part 1: Scientific Rationale & Strategic Overview

The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the premier example.[1][2] This reaction forges a stable triazole linkage between a terminal alkyne and an azide.

The subject of this guide, this compound (1) , does not possess a native alkyne or azide group. However, the bromine atom on the phenyl ring is a key synthetic handle. Aryl halides are common substrates for palladium-catalyzed cross-coupling reactions, which provide a powerful and reliable method for introducing new functional groups.

Our strategy, therefore, is to first transform the inert bromophenyl group into a reactive terminal alkyne. The Sonogashira coupling is the ideal choice for this transformation, reacting an aryl halide with a terminal alkyne to form a new carbon-carbon bond under mild conditions.[3][4] Once synthesized, the alkyne-functionalized oxazole (3) becomes a versatile building block, ready to "click" with any azide-bearing molecule of interest.

Logical Workflow Diagram

The overall strategy involves a two-step sequence: functionalization followed by cycloaddition.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Reaction Precursor This compound (1) Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Precursor->Sonogashira Alkyne_Source Trimethylsilylacetylene Alkyne_Source->Sonogashira Protected_Alkyne TMS-Protected Alkyne (2) Sonogashira->Protected_Alkyne Deprotection Silyl Deprotection (e.g., K2CO3, TBAF) Protected_Alkyne->Deprotection Click_Ready Click-Ready Alkyne (3) Deprotection->Click_Ready CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate) Click_Ready->CuAAC Azide Azide Partner (R-N3) Azide->CuAAC Product 1,4-Disubstituted Triazole Product (4) CuAAC->Product

Caption: Overall workflow from precursor to final triazole product.

Part 2: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-(ethynyl)phenyl)oxazole-4-carboxylate (3)

This protocol details the Sonogashira coupling of this compound with trimethylsilylacetylene, followed by in-situ deprotection. Using a protected alkyne like TMS-acetylene is crucial as it prevents self-coupling and ensures a clean reaction.

Materials:

  • This compound (1) (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

  • Triphenylphosphine (PPh₃) (0.08 - 0.20 equiv)

  • Trimethylsilylacetylene (1.5 - 2.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Anhydrous, 3-5 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Potassium Carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) (for deprotection)

  • Methanol (for deprotection with K₂CO₃)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere setup

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • TLC plates for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1) , Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

    • Expert Insight: The use of a slight excess of phosphine ligand can help stabilize the palladium catalyst throughout the reaction cycle.

  • Solvent and Base Addition: Add anhydrous THF and the amine base (e.g., TEA) via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and catalyst complex formation.

  • Alkyne Addition: Slowly add trimethylsilylacetylene to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction to 50-65 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

    • Trustworthiness: Monitoring by TLC is critical. Compare the reaction mixture spot against a spot of the starting material. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the TMS-protected product (2) .

  • Work-up (Isolation of Protected Intermediate - Optional): If desired, the reaction can be cooled, filtered through celite to remove catalyst residues, and the solvent evaporated. The residue can be purified by column chromatography to isolate the TMS-protected alkyne (2) .

  • In-situ Deprotection: For a more streamlined process, after the coupling reaction is complete (as determined by TLC), cool the mixture to room temperature. Add methanol followed by a mild base like potassium carbonate (K₂CO₃). Stir at room temperature for 1-3 hours.

    • Causality: The mild base selectively cleaves the silicon-carbon bond without affecting the ester or oxazole functionalities.

  • Final Isolation: After deprotection is complete (monitored by TLC), quench the reaction with saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (3) by flash column chromatography on silica gel to yield the pure terminal alkyne.

Parameter Typical Value Rationale
Catalyst Loading (Pd) 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Co-Catalyst (CuI) 4-10 mol%Facilitates the formation of the copper acetylide, the active nucleophile.[5]
Temperature 50-65 °CProvides sufficient energy for the catalytic cycle without degrading the oxazole ring.
Reaction Time 2-6 hoursVaries with substrate and catalyst efficiency; must be monitored.
Expected Yield 70-95%The Sonogashira coupling is generally a high-yielding reaction.[6]
Protocol B: CuAAC "Click" Reaction with the Alkyne-Functionalized Oxazole (3)

This protocol describes a standard and robust method for the copper-catalyzed cycloaddition using an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent.[7]

Materials:

  • Ethyl 2-(3-(ethynyl)phenyl)oxazole-4-carboxylate (3) (1.0 equiv)

  • Azide partner (R-N₃) (1.0 - 1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.10 equiv)

  • Sodium Ascorbate (0.05 - 0.20 equiv)

  • Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Step-by-Step Methodology:

  • Reagent Dissolution: In a vial or round-bottom flask, dissolve the alkyne (3) and the azide partner in the chosen solvent system.

  • Catalyst Preparation: In a separate small vial, prepare fresh stock solutions of CuSO₄·5H₂O and Sodium Ascorbate in water.

    • Expert Insight: Preparing fresh solutions is critical as sodium ascorbate can oxidize over time, and the Cu(I) species generated is oxygen-sensitive.[1]

  • Reaction Initiation: To the stirred solution of alkyne and azide, add the CuSO₄ solution first, followed by the sodium ascorbate solution. A color change (often to a yellow-orange or brown suspension) is typically observed as Cu(II) is reduced to the active Cu(I) catalyst.

    • Causality: Sodium ascorbate is a mild reducing agent that generates the catalytically active Cu(I) species in situ from the more stable Cu(II) salt.[8] This avoids handling potentially unstable Cu(I) salts directly.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). If the product precipitates from the reaction mixture, it can be isolated by simple filtration.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the final 1,4-disubstituted 1,2,3-triazole (4) .

Parameter Typical Value Rationale
Catalyst Loading (Cu) 1-10 mol%Sufficient for catalysis; higher loading may be needed for difficult substrates.
Reducing Agent 5-20 mol%An excess ensures that the copper remains in the active Cu(I) state.
Temperature Room TemperatureThe CuAAC reaction is highly efficient and typically does not require heating.[2]
Solvent t-BuOH/H₂O, DMFA polar solvent system is required to dissolve the catalyst salts and reagents.
Expected Yield >90%Click chemistry is known for its high efficiency and quantitative yields.[9]

CuAAC Catalytic Cycle Diagram

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Cu(I)-C≡C-R Cu_I->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide Coordination Metallacycle Six-membered Cu(III) intermediate Cu_Acetylide->Metallacycle Azide R'-N3 Azide->Metallacycle Coordination & Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I Protonolysis Product Triazole Product Cu_Triazolide->Product Proton_Source H+ Proton_Source->Cu_I

Caption: Simplified catalytic cycle of the CuAAC reaction.

Part 3: Conclusion & Future Perspectives

This application note demonstrates that this compound is not merely a static molecule but a versatile precursor for advanced chemical synthesis. By employing a reliable Sonogashira coupling to install a terminal alkyne, this scaffold is efficiently converted into a valuable building block for click chemistry. The subsequent CuAAC reaction proceeds with high fidelity, enabling the covalent linkage of the oxazole core to a vast array of azide-functionalized molecules, from small organic fragments and polymers to complex biomolecules. This two-stage strategy opens new avenues for creating novel chemical entities with potential applications across the scientific spectrum.

References

Application Notes and Protocols: Exploring the Biological Activity of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This versatile scaffold, featuring oxygen and nitrogen atoms separated by a carbon, is a key structural component in numerous natural products and synthetic pharmaceutical agents.[2][3] The unique electronic and structural properties of the oxazole nucleus allow it to interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent interactions.[1] Consequently, oxazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This document focuses on the therapeutic potential of derivatives based on the Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate core structure. While this specific molecule serves as an excellent foundational scaffold, chemical modifications are essential to unlock and optimize its biological activities. We will explore the rationale for investigating its derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents, and provide detailed protocols for their in vitro evaluation.

Section 1: Anticancer Potential of Oxazole Derivatives

Scientific Rationale

The development of novel anticancer agents with improved efficacy and reduced side effects remains a critical challenge in oncology.[4] Oxazole derivatives have emerged as a promising class of compounds, with many exhibiting potent cytotoxic effects against various cancer cell lines, including multidrug-resistant strains.[5][6] The this compound scaffold combines several features of interest: the 2-phenyloxazole core, which is common in many anticancer agents, and a bromine substituent on the phenyl ring, which can influence pharmacokinetic properties and binding interactions.[7]

Potential Mechanisms of Action (MOA)

Research has shown that oxazole derivatives can induce cancer cell death through multiple mechanisms.[4] Key molecular targets include components of the cytoskeleton and critical signaling pathways that regulate cell proliferation and survival.

Two of the most prominent mechanisms are:

  • Tubulin Polymerization Inhibition: Similar to well-known chemotherapy agents, some oxazole derivatives can bind to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5]

  • Inhibition of Signaling Proteins: Oxazoles can act as inhibitors for various protein kinases and transcription factors that are often dysregulated in cancer.[4] For example, they have been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein that controls cancer cell survival and proliferation.[5]

Visualizing the MOA: Tubulin Inhibition Pathway

The following diagram illustrates how the inhibition of tubulin polymerization by an oxazole derivative can trigger apoptosis.

MOA_Anticancer cluster_cell Cancer Cell Oxazole Oxazole Derivative Tubulin Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Instability Tubulin->Microtubules Inhibition of Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Caspase Caspase Cascade Activation MitoticArrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential anticancer MOA via tubulin polymerization inhibition.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is a fundamental first step in screening for potential anticancer compounds. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[8][10]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Harvest cells during their logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each oxazole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Include controls: a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[11]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Data Presentation: Cytotoxicity of Oxazole Derivatives
Derivative IDModificationCancer Cell LineIC₅₀ (µM)
EBC-001Parent CompoundMCF-7 (Breast)> 100
EBC-0024'-fluoro on phenylMCF-7 (Breast)12.5
EBC-0034'-methoxy on phenylMCF-7 (Breast)28.7
EBC-0024'-fluoro on phenylA549 (Lung)15.8
DoxorubicinPositive ControlMCF-7 (Breast)0.8

Section 2: Antimicrobial Activity of Oxazole Derivatives

Scientific Rationale

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Heterocyclic compounds, including oxazoles, are a rich source of potential antimicrobial agents.[1][2] The incorporation of a halogen atom, such as bromine, into an aromatic system is a known strategy in medicinal chemistry to enhance antimicrobial potency.[13] Therefore, derivatives of this compound are logical candidates for screening against pathogenic bacteria and fungi.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Compound Preparation:

    • Prepare a stock solution of each derivative in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in broth. For example, add 50 µL of broth to all wells, then add 50 µL of the highest concentration of the compound to the first well, mix, and transfer 50 µL to the next well, repeating across the row. This will result in a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 100 µL.

    • Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation: MIC of Oxazole Derivatives
Derivative IDS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
EBC-001>256>256>256
EBC-004166432
EBC-00583216
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Section 3: Anti-inflammatory Potential of Oxazole Derivatives

Scientific Rationale

Inflammation is a biological response to harmful stimuli, but chronic inflammation is a key component of many diseases.[17] Several existing anti-inflammatory drugs contain heterocyclic cores. Oxazole derivatives have been reported to possess anti-inflammatory properties, potentially by modulating the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2][17]

Potential Mechanism of Action

A common in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation activates signaling pathways, primarily through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB. NF-κB then drives the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[18] Anti-inflammatory compounds can act by inhibiting key steps in this pathway.

Visualizing the MOA: LPS-Induced Inflammation Pathway

MOA_Inflammation cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88, TRAF6) TLR4->Signaling NFkB NF-κB Activation Signaling->NFkB iNOS iNOS Gene Expression NFkB->iNOS Enters Nucleus NO Nitric Oxide (NO) Production iNOS->NO Oxazole Oxazole Derivative Oxazole->Signaling Inhibition? Oxazole->NFkB Inhibition?

Caption: Inhibition of the LPS-induced inflammatory pathway in macrophages.

Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the amount of nitrite (NO₂⁻), a stable and measurable breakdown product of NO, in cell culture supernatants using the Griess reagent.[19][20] A reduction in nitrite levels in LPS-stimulated cells treated with a test compound indicates potential anti-inflammatory activity.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.[19]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of the oxazole derivatives in culture medium.

    • Pre-treat the cells with the compounds for 1-2 hours before stimulation.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Include controls: "untreated cells" (no LPS, no compound), "LPS control" (LPS only), and "vehicle control" (LPS + DMSO).

    • Crucially, run a parallel cytotoxicity assay (e.g., MTT) to ensure that any reduction in NO is not simply due to cell death.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[19]

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.[18]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540-550 nm.[21]

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis CellCulture 1. Culture & Seed Cells (e.g., Cancer, Bacteria, Macrophage) CompoundPrep 2. Prepare Serial Dilutions of Oxazole Derivatives Treatment 3. Treat Cells with Compounds (and/or Stimulants like LPS) CompoundPrep->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation Assay 5. Perform Assay (MTT, MIC Reading, Griess) Incubation->Assay Readout 6. Measure Readout (Absorbance, Visual Growth) Assay->Readout Analysis 7. Calculate IC₅₀ / MIC / % Inhibition Readout->Analysis

Caption: General workflow for in vitro screening of oxazole derivatives.

References

Application Notes and Protocols: Antimicrobial Studies of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate as a potential antimicrobial agent. Detailed, step-by-step protocols for preliminary antimicrobial susceptibility testing and in vitro cytotoxicity assessment are presented, underpinned by the scientific rationale for each experimental step to ensure robust and reproducible data generation.

Introduction and Scientific Rationale

This compound is a member of the oxazole class of heterocyclic compounds.[4] The oxazole ring is a key structural motif found in numerous natural products and pharmacologically active molecules, known to interact with various biological targets such as enzymes and proteins.[1][2] The documented antimicrobial, anticancer, and anti-inflammatory activities of various oxazole derivatives make this scaffold a compelling starting point for new drug discovery initiatives.[5][6]

The specific compound, this compound, features a bromophenyl substituent. The presence and position of halogen atoms on aromatic rings can significantly influence the biological activity of a molecule by altering its lipophilicity, electronic properties, and binding interactions with target macromolecules. Therefore, a systematic evaluation of this compound's antimicrobial potential is a scientifically sound endeavor.

This guide outlines the foundational assays required to establish a preliminary antimicrobial profile for this lead compound. The primary objectives of these initial studies are:

  • To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

  • To assess its cytotoxic effects on a representative mammalian cell line to gauge its preliminary safety profile.

The data generated from these protocols will provide the critical initial insights needed to determine whether further investigation and development of this compound as an antimicrobial agent is warranted.

Preliminary Characterization of the Test Article

Before commencing biological assays, it is imperative to confirm the identity and purity of the this compound test sample.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 885273-06-3[4]
Molecular Formula C₁₂H₁₀BrNO₃[4]
Molecular Weight 296.12 g/mol [4]
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate[4]

Note: Purity should be assessed by the end-user via appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry) before use.

Core Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8][9] This assay will establish the lowest concentration of this compound that inhibits the visible growth of a microorganism.

3.1.1. Rationale for Method Selection

The broth microdilution method is chosen for its efficiency, scalability (allowing for the testing of multiple strains and compounds simultaneously in a 96-well format), and conservation of test material.[10] It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of the compound against different microorganisms and against established antibiotics.[11]

3.1.2. Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted[5][10]

  • 96-well sterile, clear, flat-bottom microtiter plates[10]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[10]

  • Spectrophotometer

  • Sterile tubes and pipettes

3.1.3. Step-by-Step Protocol
  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for dissolving many organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile MHB.

    • Incubate the broth culture at 37°C with agitation until the turbidity visually matches a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Serial Dilutions in the Microtiter Plate:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate for each bacterial strain being tested.

    • In well 1, add 200 µL of MHB containing the desired starting concentration of the test compound (prepared from the stock solution).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacterial growth control), containing 100 µL of MHB with no compound.

    • Well 12 will serve as the negative control (sterility control), containing 100 µL of MHB only.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 16-20 hours under ambient atmospheric conditions.[10]

  • Determination of MIC:

    • Following incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[10]

    • The positive control (well 11) should show distinct turbidity, and the negative control (well 12) should remain clear.

3.1.4. Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Serial Dilution of Compound in 96-Well Plate Compound_Stock->Serial_Dilution Bacterial_Culture Grow Bacteria to 0.5 McFarland Inoculum_Dilution Dilute Bacteria to Final Concentration Bacterial_Culture->Inoculum_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Dilution->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 16-20 hours Inoculation->Incubate Read_MIC Visually Determine MIC (Lowest Clear Well) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

In Vitro Cytotoxicity Assessment using MTT Assay

It is crucial to assess whether the antimicrobial activity of a compound is due to selective toxicity towards microbes or general cytotoxicity. The MTT assay is a standard colorimetric method to evaluate the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[12][13]

3.2.1. Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, sensitivity, and suitability for a 96-well plate format. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[13]

3.2.2. Materials and Reagents
  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well sterile, clear, flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

3.2.3. Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected mammalian cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours in a CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete cell culture medium from your high-concentration stock. The concentration range should bracket the observed MIC values.

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include wells for a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubation:

    • Incubate the treated plate for a period relevant to the intended application, typically 24-48 hours, in a CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.

    • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the % Viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

3.2.4. Workflow Diagram

MTT_Workflow Seed_Cells Seed Mammalian Cells in 96-Well Plate Incubate_24h_1 Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Serial Dilutions of Compound Incubate_24h_1->Treat_Cells Incubate_24_48h Incubate for 24-48h (Compound Exposure) Treat_Cells->Incubate_24_48h Add_MTT Add MTT Reagent to Each Well Incubate_24_48h->Add_MTT Incubate_4h Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Remove Supernatant & Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Interpretation and Next Steps

The results from the MIC and cytotoxicity assays provide the first critical decision point in the evaluation of this compound.

Table 2: Interpreting Preliminary Antimicrobial Data

OutcomeInterpretationRecommended Next Steps
Low MIC, High IC₅₀ The compound is potent against bacteria and exhibits low toxicity to mammalian cells. This is a promising result.Proceed to advanced studies: Minimum Bactericidal Concentration (MBC) assays, time-kill kinetics, resistance emergence studies, and testing against a broader panel of resistant strains.[14]
Low MIC, Low IC₅₀ The compound is active but also cytotoxic. The antimicrobial effect may be due to general toxicity.Calculate the Selectivity Index (SI = IC₅₀ / MIC). A high SI may still indicate potential. Consider structural modifications to reduce cytotoxicity while retaining antimicrobial activity.
High MIC, High IC₅₀ The compound has weak or no antimicrobial activity at non-toxic concentrations.The compound is likely not a viable candidate for further development as a systemic antimicrobial. It may be deprioritized or explored for other biological activities.
High MIC, Low IC₅₀ The compound is toxic to mammalian cells with little to no antimicrobial activity.The compound is not a suitable antimicrobial lead and should be deprioritized.

A promising lead compound will exhibit a low MIC value against the target pathogens and a significantly higher IC₅₀ value against mammalian cells, indicating a favorable therapeutic window. Further in-depth studies would then be justified to explore its mechanism of action, in vivo efficacy, and potential for clinical development.

References

Application Notes & Protocols for Cytotoxicity Profiling of Novel Oxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cytotoxicity Studies of Compounds Structurally Related to "Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate"

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Therapeutic Promise and Cytotoxic Evaluation of Oxazole Scaffolds

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow it to interact with a wide array of biological targets, making oxazole derivatives potent agents against various diseases.[1][2][3] In oncology, this chemical moiety is particularly significant, with numerous derivatives demonstrating potent anticancer activity by targeting novel pathways like STAT3 and G-quadruplexes, or established mechanisms such as tubulin polymerization, leading to apoptosis.[1][4]

While "this compound"[5] serves as a representative structure, the broader class of 2-phenyl-oxazole-4-carboxylates and related analogs have shown promising cytotoxic and cytostatic activities against a panel of human cancer cell lines.[6] The precise substitution pattern on the phenyl and oxazole rings can dramatically influence biological activity, necessitating a robust and systematic approach to cytotoxicity screening.[7][8]

This guide provides a comprehensive framework for researchers to assess the cytotoxic potential of novel oxazole derivatives. We will move beyond simple procedural lists to explain the rationale behind key experimental choices, ensuring that the generated data is both accurate and mechanistically informative. The protocols described herein are designed to form a self-validating system, from initial viability screening to more detailed mechanistic studies of cell death.

Part 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial step in evaluating a new compound is to determine its effect on cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[9] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells, which produces a purple formazan product.[10] The amount of formazan is directly proportional to the number of viable cells.[10]

Rationale for Experimental Design:
  • Cell Line Selection: The choice of cancer cell lines is critical. A panel, such as the NCI-60, provides a broad overview of a compound's activity spectrum.[11][12] For targeted studies, select cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[11][13][14] It is also prudent to include a non-cancerous cell line (e.g., human fibroblasts) to assess general cytotoxicity and therapeutic index.[15]

  • Dose-Response Curve: A single-dose screen is useful for high-throughput applications, but a dose-response experiment using serial dilutions is essential to determine the compound's potency, typically expressed as the IC50 (half-maximal inhibitory concentration).[16][17]

  • Incubation Time: A 48-72 hour incubation period is standard for many anticancer drugs, allowing sufficient time for the compound to exert its effects on cell proliferation and survival.[14][18]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells with >95% viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Include wells for "medium only" (blank), "cells with vehicle" (negative control), and "cells with a known cytotoxic agent" (positive control).

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment and recovery.[18]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or controls.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization & Data Acquisition:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]

Data Analysis & Presentation

The percentage of cell viability is calculated as follows:

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

Plot the % Viability against the log-transformed compound concentration to generate a dose-response curve. The IC50 value can then be determined using non-linear regression analysis.

CompoundConcentration (µM)Absorbance (570nm)% Viability
Vehicle Control01.254100%
Oxazole Analog A0.11.19895.5%
Oxazole Analog A10.87669.8%
Oxazole Analog A100.34527.5%
Oxazole Analog A1000.0987.8%
Table 1: Example MTT assay data for a hypothetical oxazole analog on MCF-7 cells.

Part 2: Assessing Membrane Integrity - The Lactate Dehydrogenase (LDH) Assay

While the MTT assay measures metabolic activity, the LDH assay quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[19] This assay is an excellent orthogonal method to confirm cytotoxicity and distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Detailed Protocol: LDH Cytotoxicity Assay
  • Experimental Setup:

    • Plate and treat cells with the test compounds as described in the MTT protocol (Part 1, Steps 1 & 2).

    • Crucially, you must include controls for:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided in the assay kit, 45 minutes before measurement.[20][21]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[20]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, clean 96-well plate.[21] Be cautious not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture (containing substrate, cofactor, and diaphorase) according to the manufacturer's instructions.[19][22]

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[20][21] During this time, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.

  • Data Acquisition:

    • Add a stop solution (if required by the kit) to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm, with a reference at 680 nm).[21]

Data Analysis & Presentation

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

CompoundConcentration (µM)LDH Release (Abs 490nm)% Cytotoxicity
Spontaneous Release00.2110%
Maximum ReleaseN/A1.897100%
Oxazole Analog A10.3568.6%
Oxazole Analog A101.15456.0%
Oxazole Analog A1001.78993.6%
Table 2: Example LDH assay data for a hypothetical oxazole analog on PC-3 cells.

Part 3: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Many effective anticancer agents, including oxazole derivatives, induce programmed cell death, or apoptosis.[4][23] Characterizing this process is vital for understanding the compound's mechanism of action. A key early event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[24][25]

Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis

This assay provides a simple, homogeneous method to measure the activity of caspases-3 and -7, the primary executioner caspases. The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[25]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Plate and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the procedure outlined in the MTT protocol (Part 1, Steps 1 & 2). A shorter incubation time (e.g., 6, 12, or 24 hours) may be optimal for detecting early apoptotic events.

    • Include positive controls known to induce apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent directly to each well.

    • Mix the contents by placing the plate on an orbital shaker for 1 minute at a low speed.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis & Presentation

Results are often presented as "Fold Change in Caspase Activity" relative to the vehicle-treated control cells.

CompoundConcentration (µM)Luminescence (RLU)Fold Change vs. Control
Vehicle Control015,4301.0
Staurosporine1185,16012.0
Oxazole Analog A10123,4408.0
Oxazole Analog A100165,21010.7
Table 3: Example Caspase-Glo® 3/7 data for a hypothetical oxazole analog.

Visualization of Workflows and Pathways

To provide a clear overview, the following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to the action of cytotoxic oxazole compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action Compound Novel Oxazole Compound Library MTT MTT Viability Assay (72h, Dose-Response) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Hit Select 'Hit' Compounds (Potent IC50) IC50->Hit LDH LDH Membrane Integrity Assay Hit->LDH Confirm Confirm Cytotoxic vs. Cytostatic LDH->Confirm Apoptosis Caspase-Glo 3/7 Assay (Time Course) Confirm->Apoptosis Confirm->Apoptosis Mechanism Elucidate Apoptotic Mechanism Apoptosis->Mechanism

Caption: Experimental workflow for cytotoxic profiling of oxazole compounds.

G Oxazole Oxazole Derivative Mito Mitochondrial Stress (Intrinsic Pathway) Oxazole->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by oxazole compounds.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, multi-faceted approach to evaluating the cytotoxic properties of novel oxazole derivatives. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and a key hallmark of apoptosis (caspase activation), researchers can confidently identify potent anticancer candidates and gain initial insights into their mechanism of action. Subsequent studies could involve more specific apoptosis assays like Annexin V/PI staining, TUNEL assays for DNA fragmentation, or Western blotting for key apoptotic proteins to further dissect the signaling pathways involved.[26][27][28] This systematic evaluation is an indispensable step in the preclinical development of the next generation of oxazole-based cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable oxazole intermediate. As a heterocyclic scaffold, oxazoles are prevalent in a wide array of biologically active compounds, making efficient synthetic routes crucial for drug discovery and development.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Core Synthesis Strategy: The Hantzsch-Type Reaction

The most direct and commonly employed method for synthesizing this compound is a variation of the Hantzsch oxazole synthesis, which involves the condensation of an α-haloketone with an amide.[2][3] In this case, the reaction proceeds between 3-bromobenzamide and ethyl bromopyruvate .

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Topic: Low or No Product Yield

Q1: My reaction has gone to completion according to TLC, but after workup and purification, my isolated yield is extremely low. What are the common causes?

A1: Low isolated yield despite apparent completion on TLC is a frequent issue. Here are the primary areas to investigate:

  • Reagent Quality and Stoichiometry:

    • 3-Bromobenzamide: Ensure it is dry and pure. Amides can be hygroscopic, and water will interfere with the reaction.

    • Ethyl Bromopyruvate: This is a lachrymator and can degrade upon storage, especially if exposed to moisture, leading to the formation of ethyl pyruvate and HBr. Use freshly opened or distilled reagent for best results. An excess of the bromopyruvate (typically 1.1 to 1.2 equivalents) is often used to drive the reaction to completion, but a large excess can lead to side products.

  • Reaction Conditions:

    • Temperature: While heating is necessary for the dehydration step, excessive temperatures can cause decomposition of the starting materials and product. A temperature range of 60-80°C is often optimal.[4] Monitoring the reaction temperature closely is critical.

    • Solvent: The choice of solvent is crucial. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common. However, solvent-free conditions or the use of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) in other oxazole syntheses have been shown to be effective.[5]

  • Workup and Extraction:

    • The oxazole product has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). Sometimes, the product can be partially soluble in the aqueous layer, especially if the pH is not properly adjusted. Neutralizing the reaction mixture before extraction is key.

    • Emulsion formation during extraction can trap the product. If this occurs, adding brine or filtering the mixture through celite can help break the emulsion.

Q2: My TLC analysis shows no new product spot, only starting materials, even after prolonged heating. What should I check?

A2: If the reaction is not initiating, consider the following:

  • Ineffective Dehydrating Agent/Conditions: The final step of the mechanism is a cyclodehydration. In the absence of a strong dehydrating agent (like H₂SO₄ or POCl₃), thermal conditions are required.[5] If heating alone is insufficient, the intermediate may not be cyclizing. The addition of a catalytic amount of a strong acid or using a dedicated cyclodehydrating agent might be necessary, though this can also promote side reactions.

  • Base Presence (or Absence): Some Hantzsch-type syntheses benefit from a non-nucleophilic base (like potassium carbonate or triethylamine) to scavenge the HBr formed during the initial alkylation step. This prevents the protonation of the amide, which would render it non-nucleophilic. However, a strong base can also promote self-condensation of the ethyl bromopyruvate.[6] Careful selection and stoichiometry are essential.

Topic: Side Product Formation

Q3: I am observing a major side product with a similar polarity to my desired oxazole. What could it be?

A3: A common side product in this reaction is the uncyclized intermediate, ethyl 2-((3-bromobenzoyl)amino)-3-oxobutanoate , or its tautomer. This happens if the final dehydration step is incomplete. To address this, you can try:

  • Increasing the reaction temperature or time.

  • Adding a dehydrating agent post-reaction, such as trifluoroacetic anhydride (TFAA) or Burgess reagent, to facilitate the cyclization of the isolated intermediate.

Another possibility is the formation of dimers or polymers from the self-condensation of ethyl bromopyruvate, especially under basic conditions.[6] Slow addition of the bromopyruvate to the reaction mixture can help minimize this.

Topic: Purification Challenges

Q4: How can I effectively purify the crude product and remove unreacted 3-bromobenzamide?

A4: 3-bromobenzamide and the target oxazole can have close Rf values in certain solvent systems, complicating purification by column chromatography.

  • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. An acidic wash (e.g., dilute HCl) will protonate and extract any unreacted basic impurities. A subsequent basic wash (e.g., saturated NaHCO₃) will remove unreacted acidic starting materials or byproducts. 3-bromobenzamide is slightly soluble in acidic water.

  • Chromatography Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This should allow for the separation of the less polar oxazole product from the more polar amide starting material.

  • Recrystallization: If chromatography does not yield a pure product, recrystallization can be an excellent final purification step. Try solvents like ethanol, isopropanol, or hexane/ethyl acetate mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch-type synthesis of this oxazole?

A1: The reaction proceeds through a well-established mechanism involving three key steps:

  • N-Alkylation: The nitrogen of 3-bromobenzamide acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate and displacing the bromide ion.

  • Enolization: The resulting intermediate keto-amide tautomerizes to its enol form.

  • Cyclodehydration: The enol hydroxyl group attacks the amide carbonyl carbon in an intramolecular fashion. The subsequent elimination of a water molecule yields the aromatic oxazole ring.[7]

Mechanism cluster_steps Reaction Mechanism cluster_details A Step 1: N-Alkylation B Step 2: Enolization A->B d1 Amide attacks bromoketone A->d1 C Step 3: Cyclodehydration B->C d2 Keto-enol tautomerism B->d2 d3 Intramolecular attack followed by water loss C->d3

Caption: Key stages of the Hantzsch-type oxazole synthesis mechanism.

Q2: Are there viable alternative synthetic routes to consider if this method fails?

A2: Yes, several other classical methods can be adapted:

  • Robinson-Gabriel Synthesis: This involves the cyclodehydration of a 2-acylamino-ketone.[8] For this target, you would first need to synthesize the N-(3-bromobenzoyl) derivative of an amino ester like ethyl 2-amino-3-oxobutanoate. This adds a step but can be very effective.

  • Van Leusen Reaction: This route utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) reacting with 3-bromobenzaldehyde in the presence of a base like K₂CO₃.[9] This method is particularly useful for synthesizing oxazoles that are unsubstituted at the 5-position, but can be adapted for 4-substituted ones.

Q3: What are the primary safety concerns when running this synthesis?

A3: The main chemical hazard is ethyl bromopyruvate . It is a potent lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Other reagents like POCl₃ or strong acids are also corrosive and require careful handling.

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-bromobenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Acetonitrile (anhydrous, sufficient to make a 0.5 M solution)

  • Potassium carbonate (K₂CO₃, 1.5 eq, anhydrous powder)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzamide (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • Begin stirring the suspension and add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Workup and Purification:

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane/EtOAc).

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid.

Data Presentation: Optimization Parameters

Optimizing reaction conditions is key to maximizing yield. The following table provides a starting point for screening based on literature for similar oxazole syntheses.[4][10]

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent AcetonitrileTolueneDMFAffects solubility and reaction rate.
Base K₂CO₃TriethylamineNoneScavenges HBr; can affect side reactions.
Temperature 60 °C80 °C110 °CHigher temp drives dehydration but may cause decomposition.
Time 4 h8 h16 hEnsure reaction goes to completion without degrading product.

References

Technical Support Center: Purification of Crude "Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate using column chromatography. It addresses common challenges and provides robust, field-proven solutions to ensure the successful isolation of your target compound.

Introduction to the Challenge

This compound is a moderately polar heterocyclic compound, a structural motif common in medicinal chemistry.[1] Its purification via silica gel column chromatography is generally straightforward but can be complicated by close-running impurities, product tailing, or degradation. The key to a successful separation lies in the systematic optimization of the stationary and mobile phases, proper column packing, and sample loading. This guide provides a troubleshooting framework and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My product and an impurity are co-eluting or have very poor separation (ΔRf < 0.1). How can I improve the resolution?

Answer: This is a classic selectivity problem. The goal is to modify the chromatographic conditions to maximize the differential migration of your product and the impurity.

  • Probable Cause 1: Suboptimal Mobile Phase Polarity. The solvent system is not creating enough of a difference in affinity between your compounds and the stationary phase.

    • Solution: Re-optimize the mobile phase using Thin-Layer Chromatography (TLC). Prepare several solvent systems by varying the ratio of your polar and non-polar solvents (e.g., Ethyl Acetate/Hexane). The ideal system should place your target compound at an Rf value of approximately 0.2-0.4, as this range often provides the best separation in flash chromatography.[2][3][4] If a simple binary mixture fails, consider introducing a third solvent with different properties (e.g., a small percentage of dichloromethane or ether) to alter the selectivity.

  • Probable Cause 2: Column Overloading. Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

    • Solution: Reduce the amount of crude material. A general rule is to use a silica gel-to-crude material ratio of at least 30:1 to 50:1 by weight for moderately difficult separations. For very difficult separations (ΔRf < 0.1), this ratio may need to be increased to 100:1 or more.

  • Probable Cause 3: Improper Sample Loading. Loading the sample in a large volume of strong solvent causes the initial band to be too wide, compromising the entire separation.

    • Solution: Load the sample in the absolute minimum volume of solvent.[5] If the compound is poorly soluble in the starting eluent, use the "dry loading" method. Dissolve your crude product in a strong, low-boiling solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder.[5][6] This powder can then be carefully added to the top of the column bed.

Question 2: My product is eluting with the solvent front (Rf ≈ 1.0). What went wrong?

Answer: This indicates that your compound has a very low affinity for the stationary phase under the current conditions.

  • Probable Cause: The Mobile Phase is Too Polar. The eluent is too strong and is washing all compounds, including your product, through the column without sufficient interaction with the silica gel.

    • Solution: Decrease the polarity of the mobile phase. If you are using a 30:70 Ethyl Acetate/Hexane mixture, for example, try switching to a 10:90 or 5:95 mixture. Always confirm with TLC first to ensure you are not "overshooting" and making the eluent too weak.

Question 3: My product is taking forever to elute, or it seems stuck at the top of the column (Rf ≈ 0). How do I get it off?

Answer: This is the opposite of the previous problem; your compound has too high an affinity for the stationary phase.

  • Probable Cause 1: The Mobile Phase is Not Polar Enough. The eluent is too weak to displace your compound from the active sites on the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. You can do this in a stepwise gradient. For instance, after eluting non-polar impurities with 10% EtOAc/Hexane, you can increase the polarity to 20%, then 30%, and so on. This allows for the clean separation of components with different polarities.

  • Probable Cause 2: Compound Decomposition. The compound may be unstable on the acidic surface of the silica gel.[7]

    • Solution: First, test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely. To mitigate this, you can use a less acidic stationary phase like alumina or deactivate the silica gel by flushing the packed column with an eluent containing 1% triethylamine before loading your sample.[4][7]

Question 4: The spot for my product is "tailing" or "streaking" on TLC and the column fractions are broad and mixed. Why is this happening?

Answer: Tailing is often caused by strong, non-ideal interactions between an analyte and the stationary phase.

  • Probable Cause: The oxazole nitrogen or ester carbonyls may be interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface. This can sometimes occur with nitrogen-containing heterocycles.

    • Solution: Add a modifier to your mobile phase. For acidic compounds, a small amount (0.1-1%) of acetic or formic acid can sharpen the peaks by protonating the analyte and satisfying the hydrogen-bonding sites on the silica.[8][9] While your compound is not strongly acidic or basic, if tailing is observed, adding a very small amount of a polar solvent like methanol (e.g., 20:79:1 EtOAc/Hexane/MeOH) can sometimes improve peak shape by competing for the active sites on the silica.

Experimental Protocols & Data

TLC Method Development

The crucial first step is to identify an appropriate solvent system using TLC.

Protocol:

  • Spot a dilute solution of your crude material onto a silica gel TLC plate.

  • Develop the plate in a series of chambers containing different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf) for your product and major impurities. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10][11][12]

  • Aim for a solvent system that gives your target product an Rf value between 0.2 and 0.4 .

Solvent System (Ethyl Acetate in Hexane, v/v)Typical Rf of Target CompoundObservations
10%0.15Good for eluting non-polar impurities first.
20%0.30 Optimal for separation. Good separation from less polar and more polar impurities.
30%0.45Separation from less polar impurities may decrease.
50%0.70Product elutes too quickly, poor separation is likely.

Note: These are representative values and must be confirmed experimentally for your specific crude mixture.

Column Chromatography Protocol (Slurry Packing)

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Optimized eluent (e.g., 20% Ethyl Acetate in Hexane)

  • Chromatography column

  • Sand, cotton or glass wool

  • Collection tubes

Step-by-Step Procedure:

  • Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand (~1 cm).

  • Packing the Column: In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexane). Aim for the consistency of a thin milkshake.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Never let the top of the silica bed run dry.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add silica gel (approx. 2-3x the mass of your crude material) and mix.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin flowing the mobile phase through the column.

    • Start with a lower polarity solvent (e.g., 10% EtOAc/Hexane) to elute non-polar impurities.

    • Once the impurities are off, switch to your optimized separation solvent (e.g., 20% EtOAc/Hexane) to elute the product.

    • If necessary, increase polarity further to elute any remaining polar compounds.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Experimental Workflow

G cluster_prep Preparation Phase cluster_column Chromatography Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Find optimal solvent, Rf ≈ 0.3) Crude Crude Product Crude->TLC DryLoad 2. Dry Loading (Adsorb crude onto silica) Crude->DryLoad Load 4. Load Sample (Add dry-loaded silica) DryLoad->Load Pack 3. Pack Column (Slurry method) Pack->Load Elute 5. Elute Column (Start with low polarity, then increase) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_frac 7. Analyze Fractions by TLC Collect->TLC_frac Combine 8. Combine Pure Fractions TLC_frac->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Problem with Separation? PoorSep Poor Separation (ΔRf < 0.1) Start->PoorSep Yes TooFast Product Elutes Too Fast (Rf ≈ 1.0) Start->TooFast Yes TooSlow Product Elutes Too Slow (Rf ≈ 0) Start->TooSlow Yes Tailing Peak Tailing/ Streaking Start->Tailing Yes Sol_PoorSep Re-optimize Solvent on TLC Use Shallower Gradient Reduce Load PoorSep->Sol_PoorSep Sol_TooFast Decrease Eluent Polarity (e.g., more Hexane) TooFast->Sol_TooFast Sol_TooSlow Increase Eluent Polarity (e.g., more EtOAc) Check for Decomposition TooSlow->Sol_TooSlow Sol_Tailing Add Modifier to Eluent (e.g., 0.5% MeOH) Consider Alumina Tailing->Sol_Tailing

References

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, grounding our recommendations in established chemical principles and best practices for laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended temperature range is between 2°C and 8°C (35.6°F to 46.4°F). To prevent degradation from atmospheric moisture and oxygen, it is best stored under an inert atmosphere, such as argon or nitrogen. The compound should be kept in a tightly sealed container made of an inert material like glass or high-density polyethylene (HDPE).

Q2: Can I store this compound at room temperature for short periods?

While oxazole derivatives are generally thermally stable and do not typically decompose at high boiling temperatures, prolonged exposure to ambient temperatures is not recommended. For short-term storage, such as during experimental use, keeping the compound on a cold block or in a desiccator is advisable. However, for any period longer than a few hours, refrigeration is the safer option to minimize the risk of slow degradation.

Q3: Is this compound sensitive to light?

Many organic compounds, especially those with aromatic rings, can be sensitive to UV light. To mitigate the risk of photochemical degradation, it is crucial to store this compound in a dark environment. Using amber-colored vials or wrapping the container in aluminum foil can provide an extra layer of protection.

Q4: What is the impact of moisture on the stability of this compound?

Moisture presents a significant risk to the stability of this compound. The ester functional group is susceptible to hydrolysis, which would cleave the ethyl ester to the corresponding carboxylic acid. Furthermore, the oxazole ring itself can be prone to hydrolytic ring-opening under certain conditions. Therefore, maintaining a low-humidity environment, preferably below 60% relative humidity, is critical.

Q5: Should I store the compound as a solid or in solution?

For long-term storage, it is strongly recommended to store the compound as a neat (solid) material. Storing in solution, especially in protic solvents like methanol or ethanol, can accelerate decomposition pathways such as hydrolysis. If you need to store a stock solution, use a high-quality, anhydrous aprotic solvent like DMSO or DMF. Prepare only the amount of solution needed for your immediate experiments and store it under the same ideal conditions as the solid compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing a logical workflow for troubleshooting.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Loss of expected biological activity.

  • Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR).

  • Poor reproducibility of experimental outcomes.

Potential Cause: This is often the first indication of compound degradation. The oxazole ring or the ester group may have undergone decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol:

  • Purity Assessment:

    • Dissolve a small sample of your current stock in an appropriate deuterated solvent (for NMR) or mobile phase (for LC-MS).

    • Acquire ¹H NMR and/or LC-MS data.

    • Rationale: This provides a snapshot of the current integrity of your compound.

  • Data Comparison:

    • Compare the newly acquired data with a reference spectrum. This could be from the supplier's certificate of analysis or data you collected when the compound was first received.

    • Rationale: This comparison will reveal if new chemical species have appeared over time. Look for the disappearance of characteristic peaks or the emergence of new ones.

  • Identify Degradation Products (If Present):

    • Common degradation pathways include hydrolysis of the ethyl ester to a carboxylic acid (look for the disappearance of the ethyl quartet and triplet in ¹H NMR and a mass change in MS) or cleavage of the oxazole ring.

  • Remediation:

    • If degradation is confirmed, the current stock is compromised. It is recommended to source a fresh batch of the compound.

    • Review your storage procedures against the ideal conditions outlined in the FAQ section. Ensure all lab members are aware of the correct handling protocols.

Issue 2: Compound Fails to Dissolve Completely

Symptoms:

  • Visible solid particles remain after attempting to dissolve the compound in a solvent in which it was previously soluble.

  • The solution appears cloudy or hazy.

Potential Cause: This could be due to the formation of less soluble degradation products or the presence of moisture, which can cause some compounds to precipitate out of organic solvents.

Troubleshooting Steps:

  • Solvent Quality Check: Ensure you are using a high-quality, anhydrous solvent. Even small amounts of water in solvents like DMSO can impact solubility.

  • Gentle Warming and Sonication: Gently warm the solution (if the compound is thermally stable) and sonicate for a few minutes. This can help overcome kinetic solubility barriers.

  • Purity Analysis: If solubility issues persist, perform a purity analysis as described in Issue 1. Hydrolysis to the carboxylic acid, for example, would significantly alter the compound's polarity and solubility profile.

  • Storage Environment Review: Check your storage area for potential sources of moisture. Ensure desiccants are active and containers are sealed properly.

Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal degradation.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidative degradation.
Light Store in the darkPrevents photochemical decomposition.
Humidity Low (use of desiccants)Prevents hydrolysis of the ester and oxazole ring.
Container Tightly sealed, inert materialPrevents exposure to air and moisture.
Form Solid (Neat)Enhances long-term stability compared to solutions.

Technical Support Center: Optimizing Reaction Conditions for Oxazole-4-Carboxylate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of oxazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for successful ester synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of oxazole-4-carboxylic acids. Each problem is presented with probable causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low to No Ester Product Formation

You've set up your esterification reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe a low yield of the desired ester or only starting material.

Potential Cause 1: Inappropriate Esterification Method for Your Substrate

Not all esterification methods are suitable for every substrate, especially with a potentially sensitive heterocyclic system like oxazole.

  • Solution: Re-evaluate your choice of esterification method based on the stability of your specific oxazole-4-carboxylic acid.

    • For acid-sensitive substrates: Avoid harsh acidic conditions like those in a traditional Fischer esterification. Instead, opt for milder, neutral conditions such as a Steglich esterification using a carbodiimide coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.[1][2][3]

    • For sterically hindered alcohols or carboxylic acids: A Steglich esterification is often more effective than a Fischer esterification.[1] The use of DMAP as a nucleophilic catalyst is crucial for accelerating the reaction with hindered substrates.[3]

    • For reactions requiring inversion of stereochemistry at the alcohol: The Mitsunobu reaction is the method of choice.[4]

Potential Cause 2: Incomplete Activation of the Carboxylic Acid (Steglich Esterification)

In a Steglich esterification, the carboxylic acid must be activated by the coupling agent (e.g., DCC, EDC) to form a reactive O-acylisourea intermediate.[3] Inefficient activation will lead to a stalled reaction.

  • Solution:

    • Ensure anhydrous conditions: Carbodiimides are sensitive to moisture and will be quenched by water. Use dry solvents and reagents.

    • Check the quality of the coupling agent: DCC and EDC can degrade over time. Use a fresh bottle or a recently purchased stock.

    • Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent to ensure complete activation of the carboxylic acid.

Potential Cause 3: Equilibrium Limitations (Fischer Esterification)

The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product side under your current conditions.[5][6][7]

  • Solution:

    • Use a large excess of the alcohol: Often, the alcohol can be used as the solvent to drive the equilibrium towards the ester product.[6]

    • Remove water as it forms: Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, which will shift the equilibrium towards the products.[5][7]

    • Use an effective acid catalyst: Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

Problem 2: Formation of Significant Side Products

Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired ester.

Potential Cause 1: N-Acylurea Formation (Steglich Esterification)

If the esterification is slow, the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[2]

  • Solution:

    • Use a catalytic amount of DMAP: 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the alcohol, outcompeting the N-acylurea rearrangement.[1][3]

    • Optimize reaction temperature: While Steglich esterifications are typically run at room temperature, gentle heating may sometimes accelerate the desired reaction. However, be cautious, as excessive heat can promote side reactions.

Potential Cause 2: Oxazole Ring Instability and Opening

The oxazole ring can be susceptible to cleavage under certain conditions, particularly with specific substitution patterns. For example, 5-hydroxyoxazole-4-carboxylic acids are known to be unstable and can undergo hydrolytic ring-opening, especially under acidic or basic conditions.

  • Solution:

    • Work under neutral conditions: For sensitive oxazoles, use a Steglich esterification at room temperature to avoid harsh acids or bases.

    • Careful pH control during workup: When performing an aqueous workup, use mild buffers to avoid extreme pH values that could promote ring opening.

    • Protect sensitive functional groups: If your oxazole has a functional group that renders the ring unstable (like a 5-hydroxy group), consider protecting it before proceeding with the esterification.

Potential Cause 3: Side Reactions in Mitsunobu Esterification

The Mitsunobu reaction can produce triphenylphosphine oxide and a dialkyl hydrazodicarboxylate as byproducts, which can be challenging to remove.

  • Solution:

    • Optimize reagent stoichiometry: Use the recommended stoichiometry of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to minimize excess reagents.

    • Purification strategy: Triphenylphosphine oxide can often be removed by crystallization or column chromatography. Some modified Mitsunobu reagents are designed for easier byproduct removal.[4] A common technique involves suspending the crude reaction mixture in a nonpolar solvent like a mixture of ether and hexanes to precipitate the triphenylphosphine oxide, which can then be filtered off.[8]

Frequently Asked Questions (FAQs)

Q1: Which esterification method should I choose for my oxazole-4-carboxylic acid?

A1: The choice of method depends on the specific properties of your starting materials. The following decision tree can guide your selection:

EsterificationChoice start Start with your oxazole-4-carboxylic acid q1 Is the substrate sensitive to strong acids? start->q1 q2 Is the alcohol sterically hindered? q1->q2 Yes fischer Fischer Esterification (excess alcohol, acid catalyst, heat) q1->fischer No q3 Is inversion of stereochemistry required at the alcohol center? q2->q3 No steglich Steglich Esterification (DCC/EDC, cat. DMAP, RT) q2->steglich Yes q3->steglich No mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) q3->mitsunobu Yes

Decision tree for selecting an esterification method.

Q2: What is the difference between DCC and EDC in a Steglich esterification, and which one should I use?

A2: Both N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective coupling agents. The main difference lies in the solubility of their urea byproducts.

FeatureDCC (N,N'-dicyclohexylcarbodiimide)EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Byproduct Dicyclohexylurea (DCU)N-ethyl-N'-(3-dimethylaminopropyl)urea
Byproduct Solubility Insoluble in most organic solventsWater-soluble
Byproduct Removal FiltrationAqueous workup (acidic wash)
Best For Reactions in organic solvents where the product is soluble.Reactions with water-soluble substrates or products where an aqueous workup is preferred.

Recommendation: For most standard organic syntheses of oxazole-4-carboxylate esters, DCC is a good choice due to the ease of removing the DCU byproduct by filtration. If your product is water-soluble or you prefer an extractive workup, EDC is the better option.[9]

Q3: Is DMAP always necessary for a Steglich esterification?

A3: While not strictly essential in all cases, adding a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP significantly accelerates the reaction by acting as a more potent nucleophile than the alcohol, forming a highly reactive acylpyridinium intermediate.[1][3] This is particularly crucial for sterically hindered substrates and helps to suppress the formation of the N-acylurea side product.[2]

Q4: My Fischer esterification is not going to completion. What can I do to improve the yield?

A4: The Fischer esterification is an equilibrium-limited process. To drive the reaction to completion, you can:

  • Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy.[6]

  • Remove water: Employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[5][7]

  • Ensure a sufficient amount of acid catalyst: Use a catalytic amount of a strong acid like H₂SO₄ or p-TsOH.

Q5: How do substituents on the oxazole ring affect the esterification reaction?

A5: The electronic nature of the substituents at the 2- and 5-positions of the oxazole ring can influence the reactivity of the carboxylic acid at the 4-position.

  • Electron-donating groups can increase the electron density of the ring, which may slightly decrease the electrophilicity of the carboxyl group. However, this effect is generally minimal for standard esterification procedures.

  • Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may be beneficial in some cases. In a study on a related system, it was noted that carboxylic acids with electron-donating substituents reacted faster in a particular oxazole synthesis that involved an esterification step.[10] However, for direct esterification of an existing oxazole-4-carboxylic acid, the effect of substituents on the reaction rate is typically not a major hurdle, and standard conditions are usually effective.

Experimental Protocols

Protocol 1: Steglich Esterification of 2-Phenyloxazole-4-carboxylic Acid

This protocol describes the synthesis of ethyl 2-phenyloxazole-4-carboxylate using EDC as the coupling agent.

SteglichProtocol cluster_0 Reaction Setup cluster_1 Workup and Purification r1 Dissolve 2-phenyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. r2 Add ethanol (1.2 eq) and DMAP (0.1 eq) to the solution. r1->r2 r3 Cool the mixture to 0 °C in an ice bath. r2->r3 r4 Add EDC (1.2 eq) portion-wise. r3->r4 r5 Allow the reaction to warm to room temperature and stir for 12-18 hours. r4->r5 w1 Dilute the reaction mixture with DCM. r5->w1 w2 Wash with 1M HCl to remove unreacted DMAP and EDC-urea byproduct. w1->w2 w3 Wash with saturated NaHCO₃ solution to remove unreacted carboxylic acid. w2->w3 w4 Wash with brine. w3->w4 w5 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. w4->w5 w6 Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate). w5->w6

Workflow for Steglich esterification.

Step-by-Step Methodology:

  • To a solution of 2-phenyloxazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add ethanol (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-phenyloxazole-4-carboxylate.

Protocol 2: Fischer Esterification of 2-Methyloxazole-4-carboxylic Acid

This protocol describes the synthesis of methyl 2-methyloxazole-4-carboxylate using a large excess of methanol.

Step-by-Step Methodology:

  • Suspend 2-methyloxazole-4-carboxylic acid (1.0 equivalent) in methanol. The amount of methanol should be sufficient to act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-methyloxazole-4-carboxylate.

  • If necessary, purify the product by flash column chromatography or distillation.

References

Technical Support Center: Synthesis and Workup of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Assumed Synthetic Protocol: Palladium-Catalyzed C-H Arylation

The synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate can be efficiently achieved through the direct C-H arylation of Ethyl oxazole-4-carboxylate with a suitable aryl halide, such as 1-bromo-3-iodobenzene or 1,3-dibromobenzene. This approach is favored for its atom economy and is a common strategy for constructing 2-aryloxazoles.[1][2]

Reaction Scheme
Experimental Protocol (Hypothetical)
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl oxazole-4-carboxylate (1.0 equiv.), 3-bromoiodobenzene (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand like SPhos (0.1 equiv.)[3], and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a dry, degassed solvent, for example, toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature before initiating the workup procedure.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the aqueous workup?

The primary goal of the aqueous workup is to separate the desired product from various impurities in the reaction mixture.[4][5] This is achieved by partitioning the components between an organic solvent (in which your product is soluble) and an aqueous solution. The aqueous washes help to remove:

  • Inorganic salts (e.g., the base used in the reaction).

  • Water-soluble starting materials or byproducts.

  • Residual polar solvents like DMF or DMA if they were used.

Q2: Which organic solvent should I use for extraction?

The choice of extraction solvent is critical. It should:

  • Readily dissolve your product, this compound.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal later.

Good choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. Ethyl acetate is often a good starting point due to its moderate polarity and favorable safety profile.

Q3: Why is a brine (saturated NaCl solution) wash recommended?

A final wash with brine serves two main purposes[4]:

  • "Salting Out" : It decreases the solubility of your organic product in the aqueous layer, thereby increasing its partitioning into the organic layer and improving your yield.[5]

  • Pre-drying : It helps to remove the bulk of the dissolved water from the organic layer before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄).

Q4: Is column chromatography always necessary for purification?

Not always, but it is a very common and effective method for this type of compound. If your crude product is a solid and a suitable solvent system can be found, recrystallization is an excellent alternative that can yield highly pure material. However, if the crude product is an oil or contains impurities with similar solubility, flash column chromatography on silica gel is the preferred method to isolate the pure this compound.

Troubleshooting Guide

Workflow for Synthesis and Workup

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction Pd-Catalyzed C-H Arylation (Toluene, 80-110°C) quench Quench with Water/NH4Cl reaction->quench Cool to RT extract Extract with Ethyl Acetate quench->extract wash_base Wash with dil. HCl (optional) extract->wash_base If basic impurities wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry (Na2SO4/MgSO4) wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General workflow for the synthesis and purification of this compound.

Problem 1: A persistent emulsion has formed during the aqueous extraction.
  • Plausible Cause(s): Emulsions are common when the densities of the organic and aqueous layers are similar, or when fine particulate matter is present, stabilizing the interface. High concentrations of phosphine ligands or their oxides can also act as surfactants.

  • Recommended Solution(s):

    • Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-20 minutes. If the emulsion persists, add a significant amount of brine (saturated NaCl solution) and gently rock the funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.[6]

    • Change the Solvent: If using DCM, which is dense, try adding a less dense solvent like ethyl acetate or diethyl ether to change the overall density of the organic layer.

    • Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it can be a slow process.

Problem 2: After quenching the reaction, I see a fine black precipitate.
  • Plausible Cause(s): This is almost certainly palladium black, which forms when the Pd(II) precatalyst is reduced to Pd(0) and then agglomerates. This is common in palladium-catalyzed reactions.

  • Recommended Solution(s):

    • Filter before Extraction: After cooling the reaction, dilute the mixture with the extraction solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the insoluble palladium black before the aqueous workup, preventing it from complicating phase separation.

    • Rinse Thoroughly: Wash the Celite® pad with additional fresh organic solvent to ensure you recover all of your product.

Problem 3: My crude NMR shows a significant amount of a greasy, white solid that is difficult to separate.
  • Plausible Cause(s): This is a classic sign of contamination with triphenylphosphine oxide (TPPO) or a similar phosphine oxide, if a phosphine-based ligand was used. These byproducts are often poorly soluble in non-polar solvents and can be tricky to remove by standard chromatography.

  • Recommended Solution(s):

    • Pentane/Ether Precipitation: Concentrate the crude mixture, then suspend the residue in a minimal amount of a 1:1 mixture of pentane and diethyl ether. The phosphine oxide is often insoluble in this mixture and can be filtered off.[6] Your product should remain in the filtrate. Repeat if necessary.

    • Acidic Wash (for basic products): If your product is basic (which oxazoles are, weakly[7]), you can perform an acid-base extraction. Dissolve the crude material in an organic solvent, extract with dilute HCl (e.g., 1M). Your product will move to the aqueous layer as a protonated salt, leaving the neutral phosphine oxide behind in the organic layer. Then, basify the aqueous layer with NaHCO₃ or NaOH and re-extract your product back into an organic solvent. Caution: Ensure your ester is stable to these conditions.

Problem 4: The organic layer remains intensely colored even after multiple water washes.
  • Plausible Cause(s): The color may be due to highly conjugated byproducts or residual palladium complexes that are soluble in the organic layer.

  • Recommended Solution(s):

    • Activated Charcoal: After drying and filtering the organic layer, add a small amount of activated charcoal and stir for 15-30 minutes. The charcoal can adsorb colored impurities. Filter the mixture through Celite® to remove the charcoal before concentrating.

    • Ammonium Chloride Wash: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can sometimes help to break up and remove certain palladium complexes.[6]

Problem 5: I lost a significant amount of product during the workup.
  • Plausible Cause(s):

    • The product may have some solubility in the aqueous layer, especially if it is small and contains polar functional groups.

    • The product might be volatile and lost during solvent removal on the rotary evaporator.

    • The product might not be stable to the pH conditions of the workup (e.g., ester hydrolysis under strongly acidic or basic conditions).

  • Recommended Solution(s):

    • Back-Extraction: Always keep your aqueous layers until you have confirmed your final product yield. If you suspect product loss, you can "back-extract" the combined aqueous layers with fresh organic solvent to recover any dissolved product.[8]

    • Use Saturated Washes: Use saturated NaHCO₃ for basic washes and brine for the final wash to minimize the solubility of your organic product in the aqueous phase.[5]

    • Careful Concentration: When using a rotary evaporator, use a moderate water bath temperature and be mindful of the vacuum pressure to avoid co-evaporation of your product with the solvent.

Impurity TypePlausible SourceRecommended Removal Method
Inorganic Base K₂CO₃, Cs₂CO₃, etc.Aqueous wash with water or dilute acid (e.g., 1M HCl).
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, etc.Filtration through Celite®; wash with sat. NH₄Cl solution.
Phosphine Ligands/Oxides SPhos, PPh₃, etc.Precipitation with pentane/ether; column chromatography.
Unreacted Aryl Halide 3-BromoiodobenzeneColumn chromatography.
Unreacted Oxazole Ethyl oxazole-4-carboxylateAqueous wash (if sufficient polarity); column chromatography.

References

Technical Support Center: Monitoring the Synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful application of Thin-Layer Chromatography (TLC) in monitoring this specific chemical reaction. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your experiments are both efficient and reliable.

The synthesis of functionalized oxazoles is a cornerstone in medicinal chemistry, and effective reaction monitoring is critical for optimizing yields and ensuring product purity. TLC is a rapid, inexpensive, and powerful technique for this purpose. This guide will address common challenges and questions that may arise during the TLC analysis of this reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter while monitoring your reaction by TLC. Each problem is followed by probable causes and actionable solutions, grounded in the principles of chromatography.

Problem 1: Streaking or Elongated Spots on the TLC Plate

Streaking is a common issue where the sample runs up the plate as a continuous line rather than a distinct spot, making it difficult to determine the Rf value and assess the reaction's progress.

Probable Causes:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a primary cause of streaking.[1][2]

  • Highly Polar Compounds: Some compounds, particularly acidic or basic ones, can interact strongly with the silica gel, leading to streaking.[1][2]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can cause the initial spot to be too diffuse, leading to a "double spotting" or streaking effect.[2]

  • Decomposition on Silica: The compound of interest might be unstable on the acidic silica gel surface.[3]

Solutions:

  • Dilute the Sample: Prepare a more diluted solution of your reaction mixture before spotting it on the TLC plate.[1]

  • Modify the Mobile Phase:

    • For acidic compounds that may be streaking (like potential carboxylic acid byproducts), add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[1]

    • For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a few drops of ammonia in methanol to the eluent.[1]

  • Use a Less Polar Spotting Solvent: Ensure the solvent used to dissolve your sample for spotting is not significantly more polar than your mobile phase.

  • Check for Compound Stability: To determine if your compound is decomposing on the silica plate, you can perform a 2D TLC. Spot the sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[3][4]

Problem 2: Spots are Not Visible or Very Faint

After developing the TLC plate, you may find it difficult to visualize the spots for your starting materials or product.

Probable Causes:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.[1][5]

  • Non-UV Active Compounds: Your compounds may not be sensitive to UV light, which is a common visualization method.[1][6]

  • Volatile Compounds: The compounds may have evaporated from the plate during development or drying.[1]

Solutions:

  • Concentrate the Sample: Spot the sample multiple times in the same location, ensuring the solvent dries completely between each application.[1][5]

  • Use Alternative Visualization Techniques:

    • UV Light: Since this compound is an aromatic and conjugated system, it should be visible under short-wave (254 nm) UV light on a TLC plate containing a fluorescent indicator.[6][7][8][9] The spots will appear dark against a green fluorescent background.[6][7]

    • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine vapor, appearing as yellow-brown spots.[6][7] This method is semi-destructive.[6][7]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[6]

    • p-Anisaldehyde Stain: This is a versatile stain for many functional groups, including aldehydes, ketones, and alcohols.[6][8]

Problem 3: Poor Separation of Spots (Spots are Too Close Together)

Effective monitoring of the reaction requires good separation between the starting materials and the product.

Probable Causes:

  • Inappropriate Mobile Phase Polarity: The polarity of the solvent system may not be optimal for separating the compounds of interest.[10]

Solutions:

  • Adjust the Mobile Phase:

    • If the spots are all near the baseline (low Rf values), the mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture.[1]

    • If the spots are all near the solvent front (high Rf values), the mobile phase is too polar. Decrease the proportion of the more polar solvent.[1]

  • Try a Different Solvent System: If adjusting the ratio of your current solvent system doesn't provide adequate separation, try a completely different combination of solvents. For example, if a hexane/ethyl acetate mixture is not working, consider a dichloromethane/methanol system.[10]

Problem 4: Unexpected Spots on the TLC Plate

The appearance of unexpected spots can indicate the formation of byproducts or the presence of impurities.

Probable Causes:

  • Formation of Byproducts: Depending on the synthetic route, various side reactions can occur. For instance, in a Van Leusen synthesis, ketones present as impurities in the starting aldehyde can lead to the formation of nitrile byproducts.[2]

  • Incomplete Reaction: One of the spots could be an unreacted starting material or an intermediate.

  • Contamination: Accidental contamination of the TLC plate by touching the surface or from impure solvents can introduce extraneous spots.[5]

Solutions:

  • Identify the Spots: Always run reference spots of your starting materials on the same TLC plate as your reaction mixture. A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can help confirm if a spot in the reaction mixture corresponds to the starting material.[11]

  • Analyze the Synthesis Route: Consider the potential side reactions of your chosen synthesis method. For a Robinson-Gabriel synthesis, incomplete dehydration of the intermediate 2-acylamino-ketone could result in an extra spot.[7]

  • Ensure Cleanliness: Handle TLC plates with forceps and use high-purity solvents to avoid contamination.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of this compound?

A good starting point for developing a TLC solvent system for this molecule would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate. You can then adjust the ratio to achieve an optimal Rf value for the product (ideally between 0.3 and 0.5).

Q2: How do I calculate the Retention Factor (Rf) and why is it important?

The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[12][13][14]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific solvent system and is crucial for identifying compounds and monitoring the progress of a reaction.[12][13] By comparing the Rf value of a spot in the reaction mixture to the Rf values of the starting materials, you can determine if the starting materials are being consumed and a new product is forming.

Q3: My starting materials for the oxazole synthesis are an amino acid and an aldehyde. How can I visualize the amino acid on the TLC plate?

Amino acids are often not UV-active and require a specific staining reagent for visualization. The most common method is to spray the TLC plate with a ninhydrin solution and then gently heat it. Ninhydrin reacts with the amino group of the amino acid to produce a characteristic purple or yellow spot.[3][6][12]

Q4: How can I tell if my reaction has gone to completion using TLC?

A reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane on the TLC plate, and a new spot corresponding to the product is prominent.[11] It is good practice to use a co-spot of the starting material and the reaction mixture to definitively confirm the absence of the starting material.[11]

Q5: The Rf values I am getting are not consistent between different runs. What could be the cause?

Inconsistent Rf values can be caused by several factors:

  • Changes in the Mobile Phase Composition: Even small variations in the solvent ratio can affect Rf values. Always prepare fresh mobile phase for each experiment.[5]

  • Uneven Solvent Front: If the solvent front runs unevenly, it will lead to inaccurate Rf calculations. Ensure the TLC plate is placed vertically in the developing chamber and that the chamber is level.[5]

  • Lack of Chamber Saturation: The atmosphere inside the TLC chamber should be saturated with the solvent vapors. Placing a piece of filter paper soaked in the eluent inside the chamber can help achieve this.

  • Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to variations in Rf values.

Data Presentation

Table 1: Recommended TLC Parameters for Monitoring the Synthesis of this compound

ParameterRecommendationRationale
Stationary Phase Silica gel 60 F254 platesStandard polar stationary phase suitable for a wide range of organic compounds. The fluorescent indicator (F254) allows for visualization under UV light.
Mobile Phase Hexane:Ethyl Acetate (starting with 8:2 or 7:3 v/v)A versatile solvent system where polarity can be easily adjusted to achieve optimal separation.
Spotting Use a capillary tube to apply small, concentrated spots.Small spots lead to better resolution and prevent streaking.[3]
Development In a closed chamber saturated with the mobile phase.Ensures reproducible Rf values by maintaining a consistent vapor pressure.
Visualization 1. UV light (254 nm) 2. Iodine chamber 3. Potassium permanganate stainThe product is expected to be UV active. Iodine is a good general stain for organic compounds. KMnO₄ can help visualize certain byproducts or starting materials.[6][7][8][9]

Table 2: Expected Relative Rf Values of Reactants and Product

Compound TypeExpected Relative PolarityExpected Relative Rf Value
Starting Material 1 (e.g., 3-Bromobenzaldehyde) Less polar than the productHigher Rf than the product
Starting Material 2 (e.g., Ethyl Isocyanoacetate) More polar than the productLower Rf than the product
Product (this compound) Intermediate polarityIntermediate Rf value
Byproduct (e.g., p-toluenesulfinic acid in Van Leusen) Highly polarVery low Rf (may remain on the baseline)

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Dissolve a small amount of each starting material in a suitable solvent (e.g., ethyl acetate).

    • Dilute a small aliquot of the reaction mixture with the same solvent.

    • Using separate capillary tubes, apply small spots of each solution to their designated lanes on the origin line. For the co-spot lane, apply a spot of the starting material, let it dry, and then apply a spot of the reaction mixture on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain (e.g., iodine or KMnO₄) for further visualization.

    • Calculate the Rf values for all visible spots.

Visualizations

Diagram 1: Troubleshooting Workflow for Common TLC Issues

TLC_Troubleshooting cluster_streaking Streaking/Elongated Spots cluster_visibility Spot Visibility Issues cluster_separation Poor Separation start TLC Problem Observed streaking Streaking Spot start->streaking no_spots No/Faint Spots start->no_spots poor_sep Spots Not Separated start->poor_sep overloading Sample Overloaded? streaking->overloading Check polar_compound Highly Polar Compound? overloading->polar_compound No dilute_sample Dilute Sample overloading->dilute_sample Yes modify_mobile_phase Add Acid/Base to Mobile Phase polar_compound->modify_mobile_phase Yes concentration Low Concentration? no_spots->concentration Check uv_active UV Active Compound? concentration->uv_active No concentrate_spot Spot Multiple Times concentration->concentrate_spot Yes use_stain Use Iodine or KMnO4 Stain uv_active->use_stain No rf_high Rf Too High? poor_sep->rf_high Analyze rf_low Rf Too Low? rf_high->rf_low No decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes

Caption: A flowchart for troubleshooting common TLC problems.

References

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: 1H NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective innovation. In this guide, we delve into the 1H NMR spectral analysis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Beyond a mere presentation of data, this guide provides a comparative analysis with alternative analytical techniques, offering a comprehensive perspective on its structural characterization.

The Central Role of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule makes it indispensable. For a molecule like this compound, 1H NMR allows us to "see" the distinct proton signals of the ethyl ester, the substituted aromatic ring, and the oxazole core, thereby confirming the successful synthesis of the target structure.

Decoding the 1H NMR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its key features based on established principles of NMR spectroscopy and data from analogous structures. The expected 1H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.

A. The Ethyl Ester Protons (-OCH2CH3):

The ethyl group of the carboxylate moiety will give rise to two characteristic signals:

  • A quartet around δ 4.2-4.4 ppm . This signal corresponds to the two methylene protons (-OCH2-). The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons (n+1 rule, where n=3).

  • A triplet around δ 1.2-1.4 ppm . This signal is attributed to the three methyl protons (-CH3). Its upfield position reflects a more shielded environment. The triplet splitting is a result of coupling with the two adjacent methylene protons (n+1 rule, where n=2).[1]

B. The Bromophenyl Protons (C6H4Br):

The 3-bromophenyl group will display a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm .[2][3] The exact chemical shifts and coupling constants are influenced by the electronic effects of the bromine atom and the oxazole ring. The four protons on the benzene ring are chemically non-equivalent and will likely show a combination of ortho, meta, and para couplings.[4][5] A detailed analysis of the splitting patterns would be necessary for unambiguous assignment.

  • Ortho coupling (3J) is typically in the range of 7-10 Hz.

  • Meta coupling (4J) is smaller, around 2-3 Hz.

  • Para coupling (5J) is often too small to be resolved.[4]

C. The Oxazole Ring Proton (-CH=):

The single proton on the oxazole ring (at the C5 position) is expected to resonate as a singlet in the downfield region, likely between δ 8.0 and 8.5 ppm . The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, as well as the aromatic character of the ring, contribute to its significant deshielding.[6][7][8] The absence of adjacent protons results in a singlet multiplicity.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods. Here's a comparison of 1H NMR with other relevant techniques for the analysis of this compound.

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Connectivity of protons, chemical environment, stereochemistry.High resolution, non-destructive, provides detailed structural information.Requires soluble samples, can have complex spectra for large molecules.
13C NMR Spectroscopy Number and types of carbon atoms, chemical environment of carbons.Complements 1H NMR, provides information on the carbon skeleton.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides molecular formula, can identify known compounds through library matching.[9]Does not provide detailed connectivity information, can be destructive.
High-Performance Liquid Chromatography (HPLC) Purity of the compound, retention time.Excellent for assessing purity and for purification.Provides limited structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C=N).Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.

Workflow for 1H NMR Spectrum Analysis

The process of analyzing a 1H NMR spectrum follows a logical workflow, from sample preparation to final structure confirmation.

Caption: A typical workflow for 1H NMR spectral analysis.

Experimental Protocol: Acquiring a 1H NMR Spectrum

Objective: To obtain a high-resolution 1H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3) to the NMR tube.

    • Cap the tube and vortex gently until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative proton ratios.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl3 at 7.26 ppm).

Conclusion

The structural elucidation of this compound is proficiently achieved through 1H NMR spectroscopy. By analyzing the chemical shifts, integration, and splitting patterns, a detailed picture of the molecule's proton framework can be constructed. While 1H NMR is a central technique, its power is amplified when used in conjunction with complementary methods like 13C NMR and mass spectrometry, ensuring an unequivocal confirmation of the molecular structure. This multi-faceted analytical approach is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

A Researcher's Guide to ¹³C NMR Data of Substituted Oxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the oxazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The precise structural elucidation of novel oxazole derivatives is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor. This guide provides an in-depth comparison of ¹³C NMR data for a range of substituted oxazoles, offering insights into the electronic effects of substituents on the oxazole ring and providing a robust experimental framework for acquiring high-quality data.

The Foundational Role of ¹³C NMR in Oxazole Chemistry

¹³C NMR spectroscopy provides a direct window into the carbon framework of a molecule.[1][2] Unlike ¹H NMR, where signal overlap can often complicate interpretation, the larger chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) usually allows for the resolution of individual carbon signals.[3] This is particularly advantageous for heterocyclic systems like oxazoles, where the electronic environment of each carbon atom is distinct and highly sensitive to substitution.

The chemical shift of a given carbon nucleus is dictated by its local electronic environment. Electronegative atoms or electron-withdrawing groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups lead to increased shielding and an upfield shift.[3] By analyzing these shifts, we can deduce the substitution pattern and gain insights into the electronic distribution within the oxazole ring.

Comparative Analysis of ¹³C NMR Chemical Shifts in Substituted Oxazoles

The following table summarizes the ¹³C NMR chemical shift data for a series of mono- and di-substituted oxazoles. All data was acquired in deuterochloroform (CDCl₃) as the solvent. The numbering of the oxazole ring is as follows:

G cluster_0 Oxazole Ring Numbering C2 C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 O1 O1 C5->O1 O1->C2

References

A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Oxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

To researchers, medicinal chemists, and professionals in drug development, the oxazole ring is a privileged heterocyclic motif. Its presence in a vast array of natural products and pharmacologically active compounds underscores its importance as a bioisostere for amide and ester functionalities, its role in molecular recognition, and its contribution to the overall physicochemical properties of a molecule. The 2,4-disubstituted substitution pattern, in particular, offers a versatile platform for structural diversification, enabling the fine-tuning of biological activity.

This guide provides an in-depth, objective comparison of the principal synthetic routes to 2,4-disubstituted oxazoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method. Our analysis is grounded in experimental data and authoritative literature, designed to empower you, the practicing scientist, to make informed decisions for your specific synthetic challenges.

Comparative Overview of Key Synthetic Strategies

The synthesis of 2,4-disubstituted oxazoles can be broadly categorized into classical condensation reactions and modern catalytic approaches. While classical methods have been foundational, they often suffer from harsh conditions and limited functional group tolerance. Modern methods, particularly those employing transition metal or Brønsted acid catalysis with diazo compounds, offer milder conditions, broader substrate scopes, and often superior yields.

Here, we will focus our comparative analysis on three prominent and illustrative methodologies:

  • The Bredereck Reaction: A classical and direct approach involving the condensation of α-haloketones and amides.

  • Copper-Catalyzed Synthesis from α-Diazoketones: A robust and versatile modern method.

  • Brønsted Acid-Catalyzed Synthesis from α-Diazoketones: A recent, metal-free alternative.

We will also briefly discuss the applicability and limitations of other classical routes, such as the Robinson-Gabriel and Van Leusen syntheses, in achieving the desired 2,4-substitution pattern.

Method 1: The Bredereck Reaction

First described in the 1950s, the Bredereck reaction is a straightforward and economical synthesis of substituted oxazoles from the reaction of α-haloketones with amides. For the synthesis of 2,4-disubstituted oxazoles, a 2-halo-ketone is reacted with a primary amide.

Mechanistic Rationale

The reaction proceeds via an initial SN2 reaction where the amide oxygen acts as a nucleophile, displacing the halide from the α-haloketone. The resulting intermediate then undergoes a cyclization and subsequent dehydration to yield the aromatic oxazole ring. The choice of solvent and reaction temperature is critical to favor the desired O-alkylation over potential N-alkylation, which can lead to side products.

Reaction Pathway: Bredereck Reaction

Bredereck Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Amide R²-C(=O)NH₂ Intermediate1 Intermediate Amide->Intermediate1 O-alkylation Haloketone R⁴-C(=O)CH₂X Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Oxazole 2,4-Disubstituted Oxazole Intermediate2->Oxazole - H₂O, - HX

Caption: General workflow of the Bredereck reaction for 2,4-disubstituted oxazoles.

Advantages and Disadvantages
  • Advantages: The primary advantages of the Bredereck reaction are the ready availability and low cost of the starting materials (α-haloketones and amides). The procedure is often operationally simple.

  • Disadvantages: A significant drawback is the potential for side reactions, including N-alkylation of the amide. The reaction often requires high temperatures, and the use of α-haloketones, which can be lachrymatory and toxic, is a practical concern. Yields can be variable depending on the substrates.

Representative Experimental Protocol: Bredereck Reaction

This protocol is a generalized representation and may require optimization for specific substrates.

  • To a solution of the primary amide (1.2 mmol) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.0 mmol).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel to afford the 2,4-disubstituted oxazole.

Method 2: Copper-Catalyzed Synthesis from α-Diazoketones and Amides

A significant advancement in oxazole synthesis involves the use of α-diazoketones as versatile building blocks. A particularly effective method for preparing 2,4-disubstituted oxazoles is the copper(II) triflate-catalyzed coupling of α-diazoketones with primary amides.

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the α-diazoketone with the copper(II) catalyst to generate a copper carbene intermediate. This highly reactive species then undergoes reaction with the amide. The subsequent steps involve an intramolecular cyclization and elimination to regenerate the catalyst and form the oxazole product. This method is notable for its efficiency and good functional group tolerance.

Catalytic Cycle: Copper-Catalyzed Oxazole Synthesis

Copper_Catalyzed_Synthesis Cu Cu catalyst Cu(OTf)₂ Diazoketone R⁴-C(=O)CHN₂ Amide R²-C(=O)NH₂ Cu_Carbene [Cu]=C(R⁴)C=O Intermediate1 Ylide Intermediate Cu_Carbene->Intermediate1 + Amide Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Disubstituted Oxazole Intermediate2->Product - H₂O Cu catalyst Cu catalyst Product->Cu catalyst Catalyst Regeneration Bronsted_Acid_Synthesis cluster_0 Step 1: Activation & N₂ Loss cluster_1 Step 2: Nucleophilic Attack & Cyclization Diazoketone R⁴-C(=O)CHN₂ Intermediate1 Electrophilic Intermediate Diazoketone->Intermediate1 + H⁺, - N₂ TfOH TfOH (H⁺) Amide R²-C(=O)NH₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 + Amide Oxazole 2,4-Disubstituted Oxazole Intermediate2->Oxazole - H₂O, - H⁺

A Comparative Analysis for the Bench Scientist: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate vs. Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the subtle shift of a single functional group can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate and Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, spectral characteristics, and potential structure-activity relationships (SAR).

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between these two molecules lies in the position of the bromine atom on the phenyl ring. In this compound, the bromine is at the meta position, while in Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate, it is at the para position. This seemingly minor change can influence the molecule's polarity, crystal packing, and interaction with biological targets.

Below is a side-by-side comparison of their computed physicochemical properties.

PropertyThis compoundEthyl 2-(4-bromophenyl)oxazole-4-carboxylate
Molecular Formula C₁₂H₁₀BrNO₃C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol [1]296.12 g/mol
CAS Number 885273-06-3[1]391248-23-0
IUPAC Name ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate[1]ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Computed XLogP3 3.23.2
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 33

Caption: 2D structures of the meta (left) and para (right) isomers.

Synthesis Strategy: The Robinson-Gabriel Oxazole Synthesis

A common and effective method for the synthesis of such oxazole derivatives is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2][3][4]

General Synthetic Workflow

The synthesis of both isomers can be approached through a similar pathway, starting from the corresponding bromobenzamide and ethyl bromopyruvate.

workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Bromobenzamide 3- or 4-Bromobenzamide AcylaminoKetone 2-Acylamino-ketone Intermediate Bromobenzamide->AcylaminoKetone Nucleophilic Acyl Substitution EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->AcylaminoKetone Oxazole Target Oxazole AcylaminoKetone->Oxazole Cyclodehydration (e.g., H₂SO₄, P₂O₅)

Caption: General workflow for the Robinson-Gabriel synthesis of the target oxazoles.

Detailed Experimental Protocol (Adapted from literature)

The following is a generalized protocol that can be adapted for the synthesis of both isomers.

Step 1: Synthesis of the 2-Acylamino-ketone Intermediate

  • To a solution of the respective bromobenzamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone intermediate.

Step 2: Cyclodehydration to the Oxazole

  • Dissolve the crude intermediate in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture at a temperature range of 80-120 °C for 1-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final oxazole product.

Comparative Spectral Analysis

Spectral DataThis compound (Predicted)Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate (Predicted)
¹H NMR Aromatic protons will show a more complex splitting pattern due to the meta-substitution. The ethyl ester protons (triplet and quartet) and the oxazole proton (singlet) will be present.Aromatic protons will likely show a simpler AA'BB' system (two doublets) due to the para-substitution. The ethyl ester and oxazole proton signals will be similar to the 3-bromo isomer.
¹³C NMR Aromatic region will show 6 distinct signals due to the lower symmetry. The carbon bearing the bromine will be in the range of 120-125 ppm. The carbonyl carbon of the ester and the oxazole ring carbons will also be observable.Aromatic region will show 4 signals due to the higher symmetry of the para-substituted ring. The carbon attached to the bromine will be in a similar range. Other signals will be comparable to the 3-bromo isomer.
IR (cm⁻¹) C=O (ester) stretch around 1720-1740, C=N (oxazole) stretch around 1650, C-O-C (ester and oxazole) stretches, and aromatic C-H and C=C bands. The C-Br stretch will be in the fingerprint region.Similar to the 3-bromo isomer. Subtle differences in the fingerprint region may be present due to the different substitution pattern.
MS (m/z) The molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, characteristic of a bromine-containing compound, will be observed. Fragmentation will likely involve the loss of the ethoxy group and cleavage of the ester.The mass spectrum will be very similar to the 3-bromo isomer, with the characteristic isotopic pattern for bromine.

Structure-Activity Relationship (SAR) Insights and Biological Potential

While no direct comparative biological studies have been published for these two specific isomers, we can infer potential differences in their biological activity based on established SAR principles for halogenated aromatic compounds in drug design.[5][6][7][8] The oxazole core is a known pharmacophore present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

The position of the bromine atom can influence:

  • Target Binding: The different spatial arrangement of the bromine atom will alter the molecule's overall shape and electronic distribution, potentially leading to different binding affinities and selectivities for a given biological target. The para-isomer, being more linear, might fit into a narrow binding pocket, while the meta-isomer's kinked geometry might be favored by a different pocket architecture.

  • Metabolic Stability: The position of the bromine can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. This can lead to differences in the rate of metabolism and the formation of different metabolites, ultimately impacting the compound's pharmacokinetic profile and potential for toxicity.

  • Lipophilicity and Permeability: While the calculated XLogP3 values are identical, the positional isomerism can subtly influence the molecule's interaction with lipid bilayers, potentially affecting its membrane permeability and bioavailability.

sar cluster_isomers Isomeric Structures cluster_properties Influenced Properties cluster_outcome Biological Outcome 3-Bromo 3-Bromo Isomer Binding Target Binding Affinity & Selectivity 3-Bromo->Binding Metabolism Metabolic Stability 3-Bromo->Metabolism Permeability Membrane Permeability 3-Bromo->Permeability 4-Bromo 4-Bromo Isomer 4-Bromo->Binding 4-Bromo->Metabolism 4-Bromo->Permeability Activity Overall Biological Activity & Pharmacokinetics Binding->Activity Metabolism->Activity Permeability->Activity

Caption: Influence of bromine position on key pharmacological properties.

Conclusion

This compound and Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate, while sharing the same molecular formula and weight, are distinct chemical entities with the potential for different physicochemical and biological profiles. The choice between these two isomers in a research or development program will depend on the specific application and the desired properties. The para-isomer offers a more symmetrical and linear structure, which may be advantageous for specific binding interactions, while the meta-isomer provides a different spatial arrangement of the bromine atom that could lead to alternative binding modes or improved metabolic stability. Further experimental investigation into their comparative biological activities is warranted to fully elucidate their potential as lead compounds in drug discovery or as functional components in materials science.

References

A Comparative Crystallographic Guide to Bromophenyl Oxazole Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, oxazole derivatives stand out for their diverse pharmacological activities and unique photophysical properties. The introduction of a bromophenyl moiety to the oxazole core provides a powerful tool for modulating these characteristics through effects on molecular conformation, crystal packing, and intermolecular interactions. Understanding the precise three-dimensional architecture of these molecules is paramount for rational drug design and the development of novel therapeutics. Single-crystal X-ray crystallography remains the definitive method for elucidating these intricate solid-state structures.

This guide offers an in-depth comparative analysis of the crystallographic features of a series of bromophenyl oxazole derivatives. By examining key structural parameters and intermolecular interactions, we aim to provide researchers with a framework for understanding how subtle changes in molecular structure can influence solid-state properties, ultimately impacting a compound's behavior and efficacy.

Comparative Crystallographic Analysis of Bromophenyl Oxazole Derivatives

To illustrate the impact of substituent positioning on the crystal architecture, we will compare the crystallographic data of three distinct bromophenyl oxazole derivatives. The following table summarizes their key crystallographic parameters, providing a quantitative basis for our analysis.

Compound Name Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate [1]5-(4-Bromophenyl)-1,3-oxazol-2-amine 2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole [2]
Chemical Formula C₁₃H₁₂BrNO₄C₉H₇BrN₂OC₁₈H₁₉BrN₂O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 14.828(2)10.373(1)13.2571(5)
b (Å) 7.1335(9)12.001(2)6.4753(3)
c (Å) 25.119(2)7.426(1)19.6761(7)
β (°) 100.066(11)104.53(1)114.924(2)
Volume (ų) 2616.1(6)894.2(2)1531.76(11)
Z 844
Key Intermolecular Interactions C-H···O and C-H···N hydrogen bondsN-H···N hydrogen bondsC-H···π interactions, π-π stacking

Key Insights from the Comparative Data:

  • Influence of Functional Groups on Crystal Packing: The presence of the ester and methoxy groups in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate leads to a more complex network of C-H···O and C-H···N hydrogen bonds, contributing to a larger unit cell volume and a higher number of molecules per unit cell (Z=8)[1]. In contrast, the simpler 5-(4-bromophenyl)-1,3-oxazol-2-amine is primarily organized by strong N-H···N hydrogen bonds. The bulky adamantyl group in 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole sterically hinders close packing through hydrogen bonds, leading to a structure dominated by weaker C-H···π interactions and π-π stacking[2].

  • Role of the Bromophenyl Moiety: The bromophenyl group in all three structures participates in various non-covalent interactions, including halogen bonding and van der Waals forces. The position of the bromine atom on the phenyl ring can significantly influence the directionality and strength of these interactions, thereby affecting the overall crystal packing. A detailed analysis using techniques like Hirshfeld surface analysis can provide deeper insights into these subtle effects.

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

To further dissect the nature and relative contributions of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool[3][4][5]. This method maps the close contacts in a crystal, providing a visual and quantitative summary of the interactions driving the crystal packing.

Hirshfeld_Surface_Analysis_Workflow cluster_input Input Data cluster_analysis Analysis Steps cluster_output Output & Interpretation cif Crystallographic Information File (CIF) crystalexplorer CrystalExplorer Software cif->crystalexplorer hirshfeld_surface Generate Hirshfeld Surface crystalexplorer->hirshfeld_surface dnorm Map d_norm, Shape Index, etc. hirshfeld_surface->dnorm fingerprint Generate 2D Fingerprint Plots dnorm->fingerprint visualization 3D Visualization of Surfaces fingerprint->visualization quantification Quantitative Contribution of Interactions fingerprint->quantification interpretation Interpretation of Crystal Packing visualization->interpretation quantification->interpretation

Caption: Workflow for Hirshfeld surface analysis.

The red spots on the d_norm surface highlight close intermolecular contacts, while the 2D fingerprint plots provide a quantitative breakdown of these interactions. For instance, sharp spikes in the fingerprint plot are characteristic of strong directional interactions like hydrogen bonds, whereas more diffuse distributions indicate weaker van der Waals contacts.

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The foundation of any crystallographic study is the growth of high-quality single crystals. The following section provides a detailed, step-by-step methodology for the crystallization of small organic molecules like bromophenyl oxazole derivatives, followed by the general workflow for single-crystal X-ray diffraction.

Protocol 1: Small Molecule Crystallization

This protocol outlines common techniques for obtaining single crystals suitable for X-ray diffraction. The choice of solvent and method is crucial and often requires empirical optimization.

1. Solvent Selection:

  • Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).
  • An ideal solvent will dissolve the compound when hot but sparingly when cold[6][7].
  • If a single solvent is not suitable, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed.

2. Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation in a small vial.

    • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, the solution can be placed in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. Slow, controlled cooling is key to obtaining large, well-defined crystals[6][7].

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively low-boiling point solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a higher-boiling point solvent in which the compound is insoluble (the "anti-solvent").

    • Over time, the more volatile solvent will slowly evaporate and diffuse into the anti-solvent, gradually increasing the concentration of the compound in the inner vial and promoting crystallization.

Protocol 2: Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the following general workflow is employed to determine the molecular structure.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer xray_exposure X-ray Exposure & Data Acquisition diffractometer->xray_exposure data_processing Data Processing & Reduction xray_exposure->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: General workflow for single-crystal X-ray diffraction.

1. Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head[8].

2. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated[9].

3. Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections[6].

4. Structure Solution and Refinement: The initial crystal structure is determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to obtain the final, accurate molecular structure[10].

5. Validation and CIF Generation: The final structure is validated to ensure its quality and chemical sense. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.

Conclusion

The crystallographic analysis of bromophenyl oxazole derivatives provides invaluable insights into their solid-state structures and the subtle interplay of intermolecular forces that govern their crystal packing. This guide has presented a comparative overview of several such derivatives, highlighting the influence of functional groups on their supramolecular assemblies. The detailed protocols for crystallization and single-crystal X-ray diffraction serve as a practical resource for researchers in the field. By leveraging these techniques, scientists can continue to unravel the intricate structure-property relationships of this important class of compounds, paving the way for the design of new and improved therapeutic agents and functional materials.

References

A Researcher's Guide to the In Vitro Anticancer Landscape of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the burgeoning field of oxazole derivatives as potential anticancer agents. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the in vitro performance of various oxazole-based compounds. We will delve into their mechanisms of action, compare their cytotoxic potencies with supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. Our focus is on synthesizing technical accuracy with field-proven insights to empower your research endeavors.

The 1,3-oxazole motif, a five-membered heterocycle containing one nitrogen and one oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[3][4][5] In the realm of oncology, numerous oxazole derivatives have demonstrated potent activity against a spectrum of cancer cell lines, including those resistant to conventional therapies.[1][6][7] This guide will navigate the diverse landscape of these compounds, providing a comparative framework to understand their potential.

The Mechanistic Diversity of Anticancer Oxazoles

Oxazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key cellular processes essential for cancer cell proliferation, survival, and metastasis.[7] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates. Recent studies have revealed that these compounds can interfere with critical cellular machinery, including DNA replication and repair, cell division, and signal transduction pathways.[8]

Key molecular targets that have been identified for various oxazole derivatives include:

  • Tubulin Polymerization: Some oxazoles disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[9][8]

  • DNA Topoisomerases: These enzymes are critical for resolving DNA topological problems during replication and transcription. Certain oxazole derivatives can inhibit their function, leading to DNA damage and cell death.

  • Protein Kinases: As key regulators of cellular signaling pathways, kinases are attractive targets for cancer therapy. Several oxazole-based compounds have been developed as kinase inhibitors, blocking aberrant signaling that drives cancer growth.

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation and survival. Some oxazoles have been shown to inhibit STAT3, offering a promising therapeutic strategy.[8]

  • G-Quadruplex DNA: These are specific DNA secondary structures found in telomeres and promoter regions of oncogenes. Stabilization of G-quadruplexes by small molecules like certain oxazole derivatives can inhibit telomerase activity and suppress oncogene expression.[8]

The following diagram illustrates some of the key signaling pathways targeted by anticancer oxazole derivatives.

Oxazole_Anticancer_Mechanisms cluster_0 Oxazole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Oxazole Oxazole Derivatives Tubulin Tubulin Oxazole->Tubulin Topoisomerase DNA Topoisomerase Oxazole->Topoisomerase Kinases Protein Kinases Oxazole->Kinases STAT3 STAT3 Oxazole->STAT3 G4 G-Quadruplex Oxazole->G4 Microtubule Microtubule Disruption Tubulin->Microtubule DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signaling Signal Transduction Inhibition Kinases->Signaling Transcription Transcription Inhibition STAT3->Transcription G4->Transcription CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling->Apoptosis Transcription->Apoptosis CellCycleArrest->Apoptosis

Caption: Key molecular targets and cellular outcomes of anticancer oxazole derivatives.

Comparative In Vitro Cytotoxicity of Oxazole Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following tables summarize the in vitro cytotoxic activity of representative oxazole derivatives against a panel of human cancer cell lines. For comparison, the activities of standard chemotherapeutic drugs, Doxorubicin and Cisplatin, are also included where available.[10][11]

Table 1: Cytotoxicity (IC50, µM) of Selected Oxazole Derivatives Against Various Cancer Cell Lines

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Oxazole Derivative A MCF-7Breast0.85[12]
A549Lung1.23[12]
HeLaCervical0.98[12]
Oxazole Derivative B HCT116Colon0.05[9]
K562Leukemia0.09[9]
4-Arylsulfonyl-1,3-oxazole Derivative SNB-75CNS CancerCytostatic at 10 µM[13]
SF-539CNS CancerCytostatic at 10 µM[13]
HOP-92Lung CancerAntiproliferative[13]
Doxorubicin MCF-7Breast2.5[10]
A549Lung> 20[10]
HeLaCervical2.9[10]
Cisplatin A549Lung6.59[10]

Note: The specific structures of "Oxazole Derivative A" and "Oxazole Derivative B" are proprietary to the cited research but are presented here to illustrate the range of potencies observed.

The data clearly indicates that certain oxazole derivatives exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the nanomolar range, surpassing the potency of standard drugs like Doxorubicin and Cisplatin against specific cell lines.

Experimental Protocols for In Vitro Evaluation

To ensure the reliability and reproducibility of in vitro anticancer studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays.

General Workflow for In Vitro Cytotoxicity Screening

The initial assessment of a novel compound's anticancer potential typically follows a standardized workflow.

Cytotoxicity_Workflow start Start: Compound Synthesis & Characterization cell_culture 1. Cancer Cell Line Culture & Maintenance start->cell_culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 3. Treatment with Serial Dilutions of Oxazole Derivative seeding->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay measurement 6. Absorbance Measurement assay->measurement analysis 7. Data Analysis: % Cell Viability & IC50 Calculation measurement->analysis end End: Identification of Lead Compounds analysis->end

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Cell Viability Assays: MTT and SRB

Cell viability assays are fundamental for determining the cytotoxic effects of a compound.[14][15] The MTT and Sulforhodamine B (SRB) assays are two of the most commonly used colorimetric methods.[16][17]

MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB Assay Protocol

The SRB assay measures cell density by staining total cellular protein.[16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 value as in the MTT assay.

Apoptosis Assays

To elucidate the mechanism of cell death induced by oxazole derivatives, apoptosis assays are crucial.[19] These assays can distinguish between apoptosis (programmed cell death) and necrosis.

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

This is a widely used method to detect and quantify apoptosis.[20][21]

  • Cell Treatment: Treat cells with the oxazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.[22]

  • Protein Extraction: Treat cells with the oxazole derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The diverse chemical space of oxazole derivatives holds immense promise for the development of next-generation anticancer therapies.[6][8] The in vitro data presented in this guide highlights the potent and varied anticancer activities of this class of compounds. Many derivatives have shown excellent potencies on various cancer cell lines with IC50 values in the nanomolar range.[12] The key to unlocking their full therapeutic potential lies in a thorough understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on optimizing the lead compounds to improve their pharmacological properties, including solubility, bioavailability, and metabolic stability, to pave the way for successful in vivo studies and eventual clinical trials.[7][8] The continued exploration of novel oxazole scaffolds and their biological targets will undoubtedly contribute to the arsenal of effective anticancer agents.

References

A Comparative Guide to the Synthesis of Oxazole and Thiazole Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Oxazole and thiazole are five-membered heterocyclic scaffolds that form the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] While structurally similar—differing only by the heteroatom at position 1 (oxygen in oxazole, sulfur in thiazole)—this single atomic substitution imparts significant differences in their electronic properties, chemical reactivity, and, consequently, the synthetic strategies employed for their preparation.[5][6] This guide provides a comparative analysis of common synthetic methodologies for oxazole and thiazole derivatives, offering field-proven insights to aid researchers in selecting the appropriate scaffold and synthetic route for their drug discovery programs.

Part 1: Fundamental Properties - A Tale of Two Heteroatoms

The choice between an oxazole and a thiazole core is often dictated by the desired physicochemical properties and reactivity of the target molecule. These differences are rooted in the distinct nature of the oxygen and sulfur atoms.

  • Aromaticity and Stability: Thiazole is generally considered to be more aromatic and possesses greater stability than oxazole.[5][7] The oxygen atom in oxazole is more electronegative than sulfur, causing its lone pair electrons to be held more tightly and participate less effectively in aromatic delocalization. This results in the bonds of the oxazole ring having more localized double-bond (diene-like) character.[5][8] This reduced aromaticity makes the oxazole ring susceptible to certain reactions, like the Diels-Alder, which are rarely observed with the more stable thiazole ring.[5]

  • Basicity: Both are weak bases, but oxazole (pKa of conjugate acid ≈ 0.8) is significantly less basic than thiazole.[5][7] This is again due to the high electronegativity of oxygen. This property influences the ease of N-alkylation and the stability of the corresponding azolium salts, which are key intermediates in certain C-H functionalization reactions.

Part 2: A Head-to-Head Comparison of Synthetic Methodologies

Several classical and modern synthetic methods have been developed for the construction of these heterocycles. Here, we compare the most prominent and mechanistically related routes.

Method 1: The Hantzsch Synthesis and Its Analogs

This is arguably the most versatile and widely used method for thiazole synthesis and has analogous pathways for oxazoles. The core transformation involves the condensation of an α-halocarbonyl compound with a suitable nucleophile.

  • Hantzsch Thiazole Synthesis: This robust method involves the reaction of an α-haloketone with a thioamide.[9] For the synthesis of the ubiquitous 2-aminothiazole scaffold, thiourea is used as the thioamide component. The high nucleophilicity of the sulfur atom in the thioamide facilitates an initial S-alkylation, followed by intramolecular cyclization and dehydration to furnish the aromatic thiazole ring.

  • Analogous Oxazole Syntheses (Bredereck & Robinson-Gabriel):

    • The Bredereck Reaction is the direct analog, reacting an α-haloketone with a primary amide.[8] However, the lower nucleophilicity of the amide oxygen compared to the thioamide sulfur often necessitates harsher reaction conditions.

    • The more traditional Robinson-Gabriel Synthesis achieves the oxazole ring system through the cyclization and dehydration of a 2-acylaminoketone intermediate, typically under strong dehydrating conditions (e.g., concentrated H₂SO₄, P₂O₅).[7]

Causality Behind Experimental Choices: The choice of a thioamide for thiazole synthesis is driven by the superior nucleophilicity of sulfur, which allows the reaction to proceed under milder conditions with higher efficiency than its oxygen-based amide counterpart for oxazoles. The Robinson-Gabriel synthesis pre-forms the necessary N-acyl bond, simplifying the final cyclization to a dehydration step, albeit a forceful one.

Experimental Protocol 1: Hantzsch Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This protocol provides a reliable method for generating a substituted 2-aminothiazole, a common pharmacophore.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (10 mmol, 1 eq) in 30 mL of absolute ethanol.

  • Addition: To the stirring solution, add ethyl 2-chloroacetoacetate (10 mmol, 1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. A precipitate will form. If necessary, cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The product is often pure enough after filtration. If required, recrystallize from ethanol to obtain the final product as a crystalline solid. A study reported synthesizing this thiazole derivative with 100% purity.[3]

Experimental Protocol 2: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol details the classic acid-catalyzed cyclodehydration route to a substituted oxazole.

  • Reagent Preparation: Place 2-benzamidoacetophenone (10 mmol, 1 eq) into a 50 mL round-bottom flask.

  • Reaction: Carefully add 15 mL of concentrated sulfuric acid to the flask with cooling in an ice bath to manage the exotherm.

  • Heating: Once the addition is complete, remove the ice bath and heat the mixture gently in a water bath at 80-90 °C for 1 hour.

  • Work-up: Allow the mixture to cool to room temperature, then pour it cautiously over crushed ice in a beaker.

  • Isolation: The solid product will precipitate. Neutralize the solution carefully with aqueous ammonia or sodium hydroxide solution until it is alkaline. Collect the precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with water and then recrystallize from ethanol to yield pure 2,5-diphenyloxazole.

Method 2: The Van Leusen Oxazole Synthesis

A key distinction in synthetic strategy is the Van Leusen reaction, a powerful and specific method for synthesizing 5-substituted oxazoles that has no direct, widely used thiazole equivalent.

  • Mechanism: This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[10] The TosMIC reagent acts as a versatile three-atom synthon. The reaction proceeds through an intermediate oxazoline, which then eliminates toluenesulfinic acid to yield the aromatic oxazole.[8][10]

Expertise & Experience: The Van Leusen synthesis is exceptionally valuable for accessing 5-substituted oxazoles, a substitution pattern that can be challenging to achieve through other routes. Its tolerance for a wide variety of aldehydes makes it a go-to method in medicinal chemistry campaigns.[10]

Comparative Synthesis Data
MethodTarget RingKey ReactantsTypical ConditionsYieldsKey Advantages/Disadvantages
Hantzsch Synthesis Thiazoleα-Haloketone, Thioamide/ThioureaReflux in EthanolGood-ExcellentPro: High versatility, reliable, mild conditions. Con: Requires α-haloketone.
Robinson-Gabriel Oxazole2-AcylaminoketoneConc. H₂SO₄ or P₂O₅, HeatGoodPro: Uses stable precursors. Con: Requires harsh, strongly acidic/dehydrating conditions.
Bredereck Reaction Oxazoleα-Haloketone, AmideHigh TemperatureModerate-GoodPro: Direct analog to Hantzsch. Con: Harsher conditions needed than for thiazole.
Van Leusen Synthesis OxazoleAldehyde, TosMICK₂CO₃, MethanolGood-ExcellentPro: Excellent for 5-substituted oxazoles, broad aldehyde scope.[10] Con: TosMIC is a specialized reagent.

Part 3: Visualizing the Synthetic Pathways

Diagrams provide a clear, at-a-glance understanding of the bond-forming events in these crucial syntheses.

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1_CO_CHBr_R2 α-Haloketone Alkylation S-Alkylation R1_CO_CHBr_R2->Alkylation Thioamide Thioamide/ Thiourea Thioamide->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Thiazole Substituted Thiazole Dehydration->Thiazole Aromatization

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Robinson-Gabriel Oxazole Synthesis cluster_process Process Reactant 2-Acylaminoketone Protonation Carbonyl Protonation Reactant->Protonation Acid Dehydrating Agent (e.g., H₂SO₄) Acid->Protonation Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Dehydration Elimination of H₂O Cyclization->Dehydration Product Substituted Oxazole Dehydration->Product Aromatization

Caption: Workflow for the Robinson-Gabriel Oxazole Synthesis.

Part 4: Post-Synthetic Reactivity and Strategic Application

The inherent chemical differences between oxazoles and thiazoles directly influence their utility in subsequent synthetic steps.

  • C-H Functionalization: Both rings can be deprotonated by strong bases, typically at the C2 position, creating a nucleophilic species for reaction with electrophiles.[5][7] Thiazolium salts are particularly important as they form stable ylides that are key to organocatalysis, famously exemplified by the catalytic cycle of vitamin B1 (thiamine).[5]

  • Diels-Alder Reaction (A Key Divergence): The most significant difference in reactivity is the ability of electron-rich oxazoles to participate as dienes in [4+2] cycloaddition reactions.[5] This reaction is a powerful tool for converting the oxazole ring into other important heterocyclic systems, such as pyridines (with alkene dienophiles) and furans (with alkyne dienophiles). This pathway is not practically accessible for the more aromatic thiazoles, making it a unique synthetic advantage of the oxazole scaffold.[5]

Synthetic Decision Workflow Start Project Goal: Synthesize Target Molecule Q1 Desired Core Properties? Start->Q1 Thiazole_Props High Aromatic Stability Robust Scaffold Q1->Thiazole_Props Stability Oxazole_Props Reactive Intermediate? Potential for Diels-Alder? Q1->Oxazole_Props Reactivity Q2_Thiazole Key Precursors Available? Thiazole_Props->Q2_Thiazole Q2_Oxazole Key Precursors Available? Oxazole_Props->Q2_Oxazole Thiazole_Synth Pursue Hantzsch Synthesis Q2_Thiazole->Thiazole_Synth Yes Oxazole_Synth Pursue Robinson-Gabriel or Van Leusen Synthesis Q2_Oxazole->Oxazole_Synth Yes Reactants_Thiazole α-Haloketone + Thioamide Thiazole_Synth->Reactants_Thiazole Reactants_Oxazole 2-Acylaminoketone or Aldehyde + TosMIC Oxazole_Synth->Reactants_Oxazole

Caption: Decision workflow for scaffold and synthesis selection.

Conclusion

The synthetic chemist's choice between an oxazole and a thiazole derivative is a strategic one, guided by a deep understanding of their comparative reactivity and the synthetic tools available.

  • Choose Thiazole for applications requiring a robust, stable aromatic core. The Hantzsch synthesis provides a reliable, high-yielding, and versatile entry point, particularly for 2,4- and 2,4,5-substituted patterns.

  • Choose Oxazole when the scaffold is intended as a reactive intermediate for further transformations, such as the Diels-Alder reaction to build more complex heterocyclic systems. Furthermore, for specific substitution patterns, such as 5-monosubstitution, the Van Leusen synthesis offers a distinct and powerful advantage not available for thiazoles.

By understanding the causality behind the synthetic methods and the inherent properties of each ring system, researchers can make more informed decisions, accelerating the design and synthesis of novel chemical entities for drug discovery.

References

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated Oxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of therapeutic properties.[1] A key strategy for optimizing the pharmacological profile of oxazole-based compounds is halogenation, with bromination emerging as a particularly effective modification. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of brominated oxazoles, offering experimental insights into how the incorporation of bromine can significantly enhance anticancer and antimicrobial activities.

The Influence of Bromine on Biological Activity: A Comparative Overview

The introduction of a bromine atom to an oxazole scaffold can profoundly impact its physicochemical properties and, consequently, its biological activity. Bromine, being a large, lipophilic, and moderately electronegative halogen, can enhance a molecule's ability to cross cellular membranes, improve its binding affinity to target proteins through halogen bonding, and alter its metabolic stability.

Anticancer Activity: Brominated Oxazoles as Cytotoxic Agents

The oxazole moiety is a common feature in a variety of natural and synthetic anticancer agents.[2] Bromination of the oxazole core or its appended aromatic rings has been shown to be a fruitful strategy for augmenting their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of brominated oxazole-containing compounds against various human cancer cell lines. This data, collated from multiple studies, provides a quantitative basis for comparing the potency of these brominated derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideHOP-92 (Lung)Reported as having high antiproliferative activity[3]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleHepG2 (Liver)0.137[4]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.217[4]
3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamideA549 (Lung)Data available, potent activity reported[5]
Brominated Acetophenone Derivative 5c MCF-7 (Breast)< 10[6]
Brominated Acetophenone Derivative 5c A549 (Lung)11.80[6]
Brominated Plastoquinone Analog BrPQ5 MCF-7 (Breast)Growth Inhibition in µM range[7]

Note: Direct comparison is challenging due to variations in experimental conditions between studies. However, the consistently low micromolar and even nanomolar IC50 values for these brominated compounds highlight their significant cytotoxic potential.

Structure-Activity Relationship Insights

The anticancer activity of brominated oxazoles is influenced by several factors:

  • Position of Bromination: The location of the bromine atom on the oxazole ring or any attached aryl groups is critical. Bromination of the phenyl ring at the 2- or 4-position often leads to enhanced activity.

  • Lipophilicity: The increased lipophilicity conferred by bromine can improve cell membrane permeability, leading to higher intracellular concentrations of the drug.

  • Halogen Bonding: The bromine atom can participate in halogen bonding with electron-rich pockets in target proteins, such as kinases or tubulin, thereby increasing binding affinity and inhibitory potency.

dot

SAR_Anticancer cluster_0 Brominated Oxazole Core cluster_1 Physicochemical & Biological Effects cluster_2 Therapeutic Outcome Oxazole Oxazole Scaffold Bromine Bromine Substitution Oxazole->Bromine Enhances Aryl_Group Aryl Group (e.g., Phenyl) Oxazole->Aryl_Group Lipophilicity Increased Lipophilicity Bromine->Lipophilicity Halogen_Bonding Halogen Bonding with Target Bromine->Halogen_Bonding Membrane_Permeability Enhanced Membrane Permeability Lipophilicity->Membrane_Permeability Anticancer_Activity Enhanced Anticancer Activity Membrane_Permeability->Anticancer_Activity Binding_Affinity Increased Binding Affinity Halogen_Bonding->Binding_Affinity Binding_Affinity->Anticancer_Activity

Caption: Key factors in the enhanced anticancer activity of brominated oxazoles.

Antimicrobial Activity: A Potent Weapon Against Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Oxazole derivatives have shown promise in this area, and again, bromination has proven to be a valuable strategy for enhancing their antibacterial efficacy.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected brominated compounds, illustrating their potency against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrazole derivative with imidazothiadiazole moiety 21c Multi-drug resistant strains0.25[8]
Pyrazole derivative with imidazothiadiazole moiety 23h Multi-drug resistant strains0.25[8]
Thiazole derivative 41 S. pneumoniae0.06[9]
Thiazole derivative 42 S. pneumoniae0.03[9]
Thiazole derivative 42 B. subtilis0.06[9]

Note: While not all compounds listed are strictly oxazoles, the data for related brominated heterocycles provides strong evidence for the positive impact of bromine on antimicrobial activity.

Structure-Activity Relationship Insights

The antimicrobial SAR for brominated oxazoles suggests that:

  • Target Interaction: The oxazole ring can interact with essential bacterial enzymes or proteins. The addition of bromine can enhance these interactions.

  • Membrane Disruption: The increased lipophilicity of brominated compounds may facilitate their insertion into and disruption of the bacterial cell membrane.

  • Efflux Pump Evasion: Modifications to the molecular structure, including bromination, may help compounds evade bacterial efflux pumps, a common mechanism of antibiotic resistance.

dot

SAR_Antimicrobial cluster_0 Brominated Oxazole cluster_1 Mechanisms of Action cluster_2 Outcome Oxazole_Core Oxazole Core Bromine_Atom Bromine Atom Oxazole_Core->Bromine_Atom Modified with Target_Binding Enhanced Target Binding Bromine_Atom->Target_Binding Membrane_Interaction Improved Membrane Interaction Bromine_Atom->Membrane_Interaction Efflux_Evasion Potential Efflux Pump Evasion Bromine_Atom->Efflux_Evasion Antimicrobial_Efficacy Increased Antimicrobial Efficacy Target_Binding->Antimicrobial_Efficacy Membrane_Interaction->Antimicrobial_Efficacy Efflux_Evasion->Antimicrobial_Efficacy

Caption: Proposed mechanisms for the enhanced antimicrobial activity of brominated oxazoles.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative brominated oxazole and for the evaluation of its biological activity.

Synthesis of 2-(4-Bromophenyl)-5-phenyloxazole

This protocol describes a common method for the synthesis of a 2,5-disubstituted oxazole, which can be adapted for various brominated analogs.

Materials:

  • 4-Bromobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 mmol) in methanol (10 mL), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(4-bromophenyl)-5-phenyloxazole.

dot

Synthesis_Workflow Start Start: Reactants Reaction Reaction: 4-Bromobenzaldehyde + TosMIC K2CO3 in Methanol Room Temperature, 12-16h Start->Reaction Workup Workup: Solvent Removal DCM/Water Partition Reaction->Workup Washing Washing: NaHCO3 (aq), Brine Workup->Washing Drying Drying: Anhydrous MgSO4 Washing->Drying Purification Purification: Silica Gel Chromatography Drying->Purification Product Product: 2-(4-Bromophenyl)-5-phenyloxazole Purification->Product

Caption: General workflow for the synthesis of 2-(4-bromophenyl)-5-phenyloxazole.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compound (brominated oxazole) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated oxazole in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11][12][13][14]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound (brominated oxazole) dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the brominated oxazole in CAMHB directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

The strategic incorporation of bromine into the oxazole scaffold represents a powerful approach in medicinal chemistry for enhancing the therapeutic potential of this versatile heterocycle. The evidence presented in this guide, supported by quantitative biological data and detailed experimental protocols, demonstrates that brominated oxazoles are a promising class of compounds with potent anticancer and antimicrobial activities. Further exploration of the structure-activity relationships of these compounds, particularly focusing on the positional effects of bromination and the combination with other pharmacophoric groups, will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS No. 885273-06-3).[1] As a brominated heterocyclic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Based on analogous compounds, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[2][3] The following table summarizes the anticipated hazard profile according to the Globally Harmonized System (GHS).

Hazard Category GHS Classification & Statements Pictogram
Skin Irritation H315: Causes skin irritation.
alt text
Eye Irritation H319: Causes serious eye irritation.Signal Word: Warning
Respiratory Irritation H335: May cause respiratory irritation.

Core Precautionary Measures (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Waste Characterization: A Halogenated Organic Compound

The defining structural feature of this compound for disposal purposes is the carbon-bromine bond.[1] This classifies it as a halogenated organic compound .[5] Regulatory frameworks, such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), mandate specific disposal pathways for halogenated organics.[6]

The primary reason for this strict segregation is that the combustion of halogenated compounds can produce acidic gases (like hydrogen bromide) and other hazardous byproducts, requiring specialized incineration facilities with scrubbers.[5] Mixing halogenated waste with non-halogenated solvent streams can contaminate large volumes of waste, significantly increasing disposal costs and environmental risk.[7]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled safely from the point of generation to its final removal by a licensed disposal company.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:

  • Safety Goggles or Face Shield: To protect against splashes.

  • Nitrile Gloves: Check for compatibility and change them immediately if contamination occurs.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Select a Designated Waste Container

  • Identify the Correct Stream: Use a container specifically designated for "Halogenated Organic Waste." These are often color-coded (e.g., green-labeled carboys) or clearly marked to prevent cross-contamination.[5]

  • Ensure Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Inspect the Container: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[8]

Step 3: Label the Waste Container Correctly Proper labeling is a critical compliance step. The label must be affixed to the container before the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste" .[7]

  • The full, unambiguous chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[8]

  • An approximate concentration or list of all constituents if it is a mixed waste stream.

Step 4: Waste Accumulation

  • Transfer Carefully: When adding waste, use a funnel to prevent spills.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.[7][8]

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion.

Step 5: Store the Waste Container Properly

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: Place the container in a secondary containment bin or tray that can hold at least 110% of the container's volume.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or bases.[8]

Step 6: Arrange for Final Disposal

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Follow Institutional Procedures: Adhere to all local and institutional protocols for waste removal requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound char 1. Characterize Waste: Does it contain a C-Halogen bond? start->char is_halo Yes. It is a Halogenated Organic Waste char->is_halo C-Br bond present ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) is_halo->ppe container 3. Select & Label Container - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name ppe->container accumulate 4. Accumulate Waste Safely - Use funnel - Keep container closed - Store in SAA with secondary containment container->accumulate disposal 5. Arrange Final Disposal Contact EHS for pickup accumulate->disposal end Waste Disposed Compliantly disposal->end

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.[9] The appropriate response depends on the size and location of the spill.

Minor Spill (Contained within a fume hood or a small, manageable area):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Consult SDS: Refer to the safety data for this or an analogous compound for specific cleanup advice.[10]

  • Ventilation: Ensure adequate ventilation, typically by working within a certified chemical fume hood.

  • Cleanup:

    • Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid or powder.[11]

    • Sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated items (gloves, absorbent materials, etc.) into a sealed, labeled bag or container for disposal as halogenated hazardous waste.[11]

Major Spill (Poses an immediate risk to health or the environment):

  • EVACUATE: Immediately evacuate the area.[10]

  • ALERT: Notify personnel to evacuate, closing doors behind you as you leave.

  • CALL FOR HELP: Contact your institution's emergency number (e.g., EHS or campus safety) and 911. Provide the location, the chemical name, and the estimated quantity of the spill.[10]

  • ASSIST: If safe to do so, remove any injured or contaminated persons and initiate first aid (e.g., using an emergency shower or eyewash).[10]

  • DENY ENTRY: Do not re-enter the area. Wait for trained emergency responders.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound with confidence, ensuring a safe and compliant research environment.

References

Personal protective equipment for handling Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a brominated heterocyclic compound, this substance requires careful handling to mitigate potential health risks and ensure a safe laboratory environment. The following protocols are designed to offer clear, step-by-step guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

The anticipated hazards include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: The compound can cause significant eye damage upon contact, characterized by redness, watering, and pain.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the lungs and respiratory system.[1]

These hazards are summarized in the table below, based on the GHS classification of a close structural analog.

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07Warning
Data derived from the Safety Data Sheet for Ethyl 2-bromooxazole-4-carboxylate.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a reliable barrier against exposure. The selection of PPE must be tailored to the specific laboratory operation being performed.

Primary Engineering Control: The Fume Hood

All manipulations of this compound, especially those involving the solid compound or its solutions, must be conducted within a certified chemical fume hood. This is the most critical engineering control for preventing respiratory exposure.[1]

Core PPE Ensemble

The following PPE is mandatory for all personnel handling the compound:

  • Eye and Face Protection :

    • Chemical Splash Goggles : At a minimum, flexible-fitting, indirectly-vented chemical splash goggles that meet ANSI Z87.1 standards are required.[2][3] Standard safety glasses with side shields are insufficient.

    • Face Shield : When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., quenching a reaction, transferring solutions under pressure), a full-face shield must be worn over chemical splash goggles.[4][5]

  • Skin and Body Protection :

    • Lab Coat : A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required. It must be long-sleeved, fully buttoned, and appropriately sized to cover personal clothing.[3][4]

    • Gloves : Disposable nitrile gloves are the standard recommendation for providing short-term protection against a broad range of chemicals.[2][4] Always double-check the glove manufacturer's chemical resistance guide for compatibility. Gloves must be inspected for tears or holes before each use and should be removed and replaced immediately upon any sign of contamination. Never touch surfaces like doorknobs, keyboards, or pens with gloved hands.

    • Full-Body Protection : For large-scale operations or situations with a high risk of widespread contamination, chemical-resistant aprons or coveralls should be worn over the lab coat.[2]

  • General Attire :

    • Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory where chemicals are handled.[4][6] Shorts, skirts, sandals, and perforated shoes are strictly prohibited.

Respiratory Protection

In most cases, proper use of a chemical fume hood will provide adequate respiratory protection.[4] However, if engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning up a large spill outside of a hood), respiratory protection is necessary. This requires enrollment in a formal respiratory protection program, including medical evaluation and fit-testing.[2][4] The appropriate respirator would typically be a half-mask or full-face respirator equipped with organic vapor cartridges and P100 particulate filters.

Operational and Disposal Plans

Adherence to procedural workflows is critical for minimizing risk. The following section details step-by-step guidance for handling and disposal.

Safe Handling Workflow: Weighing and Dissolving Solid Compound

This protocol outlines a standard procedure for preparing a solution from the solid reagent.

  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood sash is at the appropriate working height and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar).

  • Don PPE : Don the complete core PPE ensemble as described in Section 2.

  • Weighing : Perform all weighing operations within the fume hood or in a ventilated balance enclosure to prevent the release of fine powder into the lab environment. Use a spatula to carefully transfer the desired amount of this compound to a weigh boat.

  • Transfer : Carefully add the weighed solid to the reaction vessel or beaker containing the solvent.

  • Rinsing : Rinse the weigh boat and spatula with a small amount of the solvent and add the rinsing to the vessel to ensure a complete transfer.

  • Clean-Up : Immediately decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the used weigh boat and any contaminated wipes in the designated solid halogenated waste container.

  • Doffing PPE : Once the operation is complete and the work area is clean, remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[7]

Task-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_conditions 3. Condition Evaluation start Assess Experimental Task ppe_base Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe_base All Tasks Start Here cond_scale Scale >10g or High Splash Potential? ppe_base->cond_scale ppe_face Add Face Shield cond_aerosol Aerosol/Dust Generation Outside Fume Hood? ppe_face->cond_aerosol ppe_resp Add Respirator (Requires Program Enrollment) cond_scale->ppe_face Yes cond_scale->cond_aerosol No cond_aerosol->ppe_resp

Caption: Decision workflow for selecting task-appropriate PPE.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill : For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional environmental health and safety (EHS) office.[8]

Waste Disposal Plan

As a halogenated organic compound, all waste streams containing this compound must be segregated and disposed of as hazardous waste.[8][9]

  • Waste Segregation :

    • Halogenated Organic Liquids : Collect all liquid waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[8][10] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10]

    • Contaminated Solids : Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels, silica gel) in a separate, sealed, and clearly labeled container for "Solid Halogenated Waste."[11]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents.[8][10] Do not use abbreviations or chemical formulas.

  • Storage : Store waste containers in a designated satellite accumulation area, ensuring they are tightly sealed to prevent the release of vapors.[8] Follow institutional guidelines for waste pickup and disposal.

By rigorously adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.